Product packaging for 2-Methylthiazole-5-carbonitrile(Cat. No.:CAS No. 65735-10-6)

2-Methylthiazole-5-carbonitrile

Cat. No.: B3428231
CAS No.: 65735-10-6
M. Wt: 124.17 g/mol
InChI Key: YQLHOMLLEOCIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylthiazole-5-carbonitrile is a useful research compound. Its molecular formula is C5H4N2S and its molecular weight is 124.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 124.00951931 g/mol and the complexity rating of the compound is 126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2S B3428231 2-Methylthiazole-5-carbonitrile CAS No. 65735-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHOMLLEOCIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695969
Record name 2-Methyl-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60735-10-6, 65735-10-6
Record name 2-Methyl-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylthiazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylthiazole-5-carbonitrile (CAS: 65735-10-6) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 2-Methylthiazole-5-carbonitrile. This heterocyclic nitrile is a valuable and versatile building block in modern organic synthesis, particularly within medicinal chemistry. Its unique electronic and structural features make it a sought-after intermediate for creating complex molecular architectures with significant biological activity.

Core Chemical Identity and Properties

This compound is a solid organic compound featuring a five-membered thiazole ring substituted with a methyl group at the 2-position and a nitrile group at the 5-position. The strategic placement of these functional groups provides multiple avenues for synthetic transformations.

Identifier and Property Summary

PropertyValueSource(s)
CAS Number 65735-10-6[1][2][3]
IUPAC Name 2-methyl-1,3-thiazole-5-carbonitrile[2]
Molecular Formula C₅H₄N₂S[3]
Molecular Weight 124.17 g/mol [3]
Physical Form Solid
Melting Point Not experimentally determined in cited sources.[4]
Boiling Point Not experimentally determined in cited sources.[4]
Purity ≥95% (Commercially available)
InChI Key YQLHOMLLEOCIOH-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The synthesis of the 2-methylthiazole core typically relies on the principles of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring. This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. While a direct, one-step synthesis for this compound is not prominently documented in peer-reviewed literature, a logical and field-proven two-step approach can be employed. This involves the initial synthesis of the corresponding amide, 2-methylthiazole-5-carboxamide, followed by a standard dehydration reaction to yield the target nitrile.

Causality in Experimental Design: This two-step approach is often preferred in discovery chemistry for its reliability and the commercial availability of starting materials. The initial Hantzsch cyclization to form the amide is a high-yielding and well-understood transformation. The subsequent dehydration of the primary amide is a fundamental organic reaction with numerous established protocols, offering flexibility in reagent choice based on substrate tolerance and desired scale.

Detailed Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is a representative methodology based on established chemical principles for thiazole synthesis and amide dehydration.

Step 1: Synthesis of 2-Methylthiazole-5-carboxamide

  • Reaction Setup: To a solution of 2-chloro-3-oxopropanamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add thioacetamide (1.05 eq).

  • Cyclization: Heat the reaction mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and neutralize with a mild base like sodium bicarbonate solution.

  • Isolation: The product, 2-methylthiazole-5-carboxamide, may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Dehydration to this compound

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend the 2-methylthiazole-5-carboxamide (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or pyridine.

  • Dehydration: Cool the mixture in an ice bath (0°C). Add a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or oxalyl chloride dropwise.[5][6][7] These reagents are highly effective for converting primary amides to nitriles.[5][6][7]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching & Workup: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by flash column chromatography on silica gel.

G cluster_step1 Step 1: Hantzsch-type Synthesis cluster_step2 Step 2: Dehydration Start1 2-Chloro-3-oxopropanamide + Thioacetamide Reaction1 Reflux in Ethanol (Cyclocondensation) Start1->Reaction1 Workup1 Neutralization & Purification Reaction1->Workup1 Product1 2-Methylthiazole-5-carboxamide Workup1->Product1 Reaction2 Add POCl₃ in Pyridine, 0°C to RT Product1->Reaction2 Workup2 Aqueous Quench, Extraction & Purification Reaction2->Workup2 Product2 This compound Workup2->Product2

Proposed two-step synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its synthetic versatility. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a stable bioisostere for other aromatic systems. The nitrile group is a linchpin functional group that can be readily converted into other key moieties.

Key Chemical Transformations:

  • Reduction to Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is crucial for many drug-receptor interactions.

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to the corresponding carboxylic acid (-COOH). This allows for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

  • Formation of Tetrazoles: Reaction with azides (e.g., sodium azide) can convert the nitrile into a 5-substituted tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids, offering similar acidity but improved metabolic stability and cell permeability.

G cluster_products Key Synthetic Derivatives Start 2-Methylthiazole- 5-carbonitrile Amine 2-Methylthiazole- 5-methanamine Start->Amine Reduction (e.g., LiAlH₄) Acid 2-Methylthiazole- 5-carboxylic Acid Start->Acid Hydrolysis (H⁺ or OH⁻) Tetrazole 5-(2-Methylthiazol-5-yl) -1H-tetrazole Start->Tetrazole Cycloaddition (e.g., NaN₃)

References

An In-depth Technical Guide to 2-Methylthiazole-5-carbonitrile: Structural Analysis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher and drug development professional, the thiazole moiety represents a cornerstone of modern medicinal chemistry. Its presence in a multitude of clinically significant molecules underscores its importance as a privileged scaffold. This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: 2-Methylthiazole-5-carbonitrile. Herein, we delve into its synthesis, structural elucidation through a battery of analytical techniques, and its potential as a valuable building block in the synthesis of novel therapeutic agents. This document is designed not merely as a repository of data, but as a practical guide, offering insights into the causality behind experimental choices and providing a framework for its application in research and development.

Introduction to this compound

This compound, with the CAS number 65735-10-6, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a nitrile group at the 5-position.[1] The strategic placement of these functional groups imparts a unique electronic and steric profile, making it an attractive starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile group can influence the reactivity of the thiazole ring, while the methyl group provides a lipophilic anchor. The thiazole ring itself is a bioisostere for various functional groups and is known to engage in a range of biological interactions, contributing to the pharmacological activity of many drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65735-10-6[1]
Molecular Formula C₅H₄N₂S[1]
Molecular Weight 124.17 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
SMILES CC1=NC=C(S1)C#N[2]
Storage Sealed in dry, Room Temperature[1]

Synthesis of this compound

The synthesis of the thiazole ring is a well-trodden path in organic chemistry, with the Hantzsch thiazole synthesis being a particularly robust and versatile method.[3][4][5] This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of this compound, a plausible and efficient route would involve the reaction of a suitable α-halocarbonyl precursor with thioacetamide.

Proposed Synthetic Pathway: Modified Hantzsch Synthesis

A logical approach to synthesize this compound is through the reaction of 2-chloro-3-oxobutanenitrile with thioacetamide. The α-chlorinated β-ketonitrile provides the necessary carbon backbone and the nitrile functionality, while thioacetamide delivers the sulfur and the C2-methyl group of the thiazole ring.

Hantzsch_Synthesis cluster_reactants Reactants reactant1 2-Chloro-3-oxobutanenitrile reaction_step Condensation/ Cyclization reactant1->reaction_step + reactant2 Thioacetamide reactant2->reaction_step product This compound reaction_step->product Formation of Thiazole Ring

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-oxobutanenitrile

  • Thioacetamide

  • Ethanol (or a similar suitable solvent)

  • Triethylamine (or another non-nucleophilic base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Addition of Thioamide: To the stirred solution, add thioacetamide (1.0 eq).

  • Base Addition: Slowly add triethylamine (1.1 eq) to the reaction mixture. The base serves to neutralize the HCl formed during the reaction and to facilitate the cyclization.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and is relatively inert under the reaction conditions.

  • Base: Triethylamine is a widely used base in this synthesis due to its non-nucleophilic nature, which prevents it from competing with the thioamide in reacting with the α-halocarbonyl.

Structural Analysis and Characterization

A rigorous structural elucidation is paramount to confirm the identity and purity of the synthesized this compound. The following section details the expected outcomes from various analytical techniques.

Structural_Analysis_Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation synthesis Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Provides detailed structural information ms Mass Spectrometry (MS) synthesis->ms Determines molecular weight and fragmentation ir Infrared Spectroscopy (IR) synthesis->ir Identifies functional groups xray X-ray Crystallography (if crystalline) synthesis->xray Confirms 3D structure nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak, Fragmentation Pattern ms->ms_data ir_data Characteristic Absorption Bands ir->ir_data xray_data Crystal Lattice, Bond Lengths/Angles xray->xray_data confirmation Structural Confirmation nmr_data->confirmation ms_data->confirmation ir_data->confirmation xray_data->confirmation

Caption: Workflow for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple.

    • A singlet corresponding to the methyl protons (CH ₃) at the 2-position, likely in the range of δ 2.5-2.8 ppm.

    • A singlet for the proton at the 4-position of the thiazole ring (CH ), expected to be downfield due to the anisotropic effect of the ring and the electron-withdrawing nitrile group, likely in the range of δ 8.0-8.5 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

    • The methyl carbon (C H₃) should appear in the upfield region, around δ 15-20 ppm.

    • The carbon of the nitrile group (C N) will be in the typical range for nitriles, around δ 115-120 ppm.

    • The thiazole ring carbons will have distinct chemical shifts:

      • C 2 (bearing the methyl group) is expected around δ 160-165 ppm.

      • C 4 is predicted to be in the range of δ 145-150 ppm.

      • C 5 (bearing the nitrile group) will be significantly shielded compared to C4, likely appearing around δ 110-115 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (124.17).

  • Fragmentation Pattern: The fragmentation of thiazole rings is well-documented and often involves cleavage of the ring.[6] Key expected fragments for this compound include:

    • Loss of the methyl group (-CH₃), resulting in a fragment at m/z 109.

    • Cleavage of the thiazole ring, potentially leading to fragments corresponding to the nitrile-containing portion and the methyl-substituted part of the ring.

    • Loss of HCN from the nitrile group, leading to a fragment at m/z 97.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹, characteristic of the nitrile group.

  • C=N Stretch: The carbon-nitrogen double bond in the thiazole ring should exhibit a stretching vibration in the range of 1600-1650 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Potential Applications in Drug Discovery and Development

The this compound scaffold is a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[7][8]

The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides, opening up avenues for further chemical modifications and the generation of compound libraries for high-throughput screening. For instance, reduction of the nitrile would yield an aminomethyl group, a common pharmacophore in many drug molecules.[9] Hydrolysis of the nitrile would lead to the corresponding carboxylic acid, which can be used in amide coupling reactions to introduce further diversity.

Given the established importance of the thiazole nucleus in medicinal chemistry, this compound serves as a valuable starting material for the development of novel drug candidates.

Safety and Handling

Based on available safety data, this compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements: [1]

  • H301: Toxic if swallowed.

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H332: Harmful if inhaled.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis via a modified Hantzsch reaction, and a detailed projection of its structural characterization using modern analytical techniques. The insights into its reactivity and potential applications underscore its value to researchers and professionals in the field of drug development. As with any chemical entity, a thorough understanding of its properties and safe handling procedures is essential for its effective and responsible utilization in the laboratory.

References

A Technical Guide to the Synthesis of 2-Methylthiazole-5-carbonitrile from Thioacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and field-proven synthetic pathway for 2-methylthiazole-5-carbonitrile, a valuable heterocyclic building block in modern drug discovery. The synthesis originates from readily available thioacetamide and proceeds through the construction of the thiazole core via the classic Hantzsch thiazole synthesis, followed by a series of strategic functional group transformations. This document is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations necessary for successful execution. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of agents with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.[2] this compound, in particular, serves as a versatile intermediate, with the nitrile group offering a reactive handle for elaboration into a wide array of functional groups essential for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.

This guide details a logical and efficient two-stage synthesis. The first stage employs the time-honored Hantzsch thiazole synthesis to construct the ethyl 2-methylthiazole-5-carboxylate intermediate.[3][4] The second stage focuses on the deliberate and high-yielding conversion of the ester functional group into the target nitrile.

Stage 1: Hantzsch Synthesis of the Thiazole Core

The Hantzsch thiazole synthesis is the archetypal method for constructing the thiazole ring, involving the condensation of an α-halocarbonyl compound with a thioamide.[4][5] This reaction is known for its reliability, simplicity, and generally high yields.[3]

Mechanistic Rationale

The reaction commences with a nucleophilic attack by the sulfur atom of thioacetamide on the electrophilic carbon bearing the halogen in the α-halo ester (ethyl 2-chloro-3-oxopropionate). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring. The use of a base, such as triethylamine, is crucial to neutralize the hydrogen halide byproduct generated during the initial substitution and to facilitate the final dehydration step.[6][7]

Experimental Protocol: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

This protocol is adapted from established industrial processes for preparing analogous thiazole-5-carboxylates.[6][7]

Reagents:

  • Thioacetamide (CH₃CSNH₂)

  • Ethyl 2-chloro-3-oxopropionate (ClCH₂C(O)CO₂Et)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of thioacetamide (1.2 equivalents) in anhydrous acetonitrile, add ethyl 2-chloro-3-oxopropionate (1.0 equivalent) dropwise at room temperature with stirring. A slight exotherm may be observed.

  • Stir the resulting mixture for 1-2 hours at room temperature. The formation of a solid precipitate may occur.

  • Slowly add triethylamine (2.5 equivalents) to the reaction mixture. The addition may cause a temperature increase.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 2-methylthiazole-5-carboxylate, which can be purified by column chromatography on silica gel.

Synthesis Workflow: Stage 1

thioacetamide Thioacetamide reagents Et₃N, CH₃CN Reflux thioacetamide->reagents halo_ester Ethyl 2-chloro-3-oxopropionate halo_ester->reagents intermediate Ethyl 2-Methylthiazole-5-carboxylate reagents->intermediate

Caption: Hantzsch condensation to form the thiazole ester intermediate.

Stage 2: Conversion of Ester to Nitrile

The transformation of the stable ester group into a nitrile is a multi-step process requiring careful execution. The most reliable pathway involves saponification of the ester to the corresponding carboxylic acid, conversion to a primary amide, and subsequent dehydration.

Protocol: Saponification to 2-Methylthiazole-5-carboxylic Acid

This procedure hydrolyzes the ethyl ester to the carboxylic acid.[6]

Reagents:

  • Ethyl 2-methylthiazole-5-carboxylate

  • Sodium Hydroxide (NaOH)

  • Water (H₂O), Ethanol (EtOH)

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolve the crude ethyl 2-methylthiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add a 40% aqueous solution of sodium hydroxide (2.0-3.0 equivalents) and stir the mixture at 40-50 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of less than 2 by the slow addition of concentrated hydrochloric acid.

  • The resulting precipitate, 2-methylthiazole-5-carboxylic acid, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Protocol: Amidation to 2-Methylthiazole-5-carboxamide

This two-step, one-pot protocol converts the carboxylic acid to the primary amide via an acid chloride intermediate.

Reagents:

  • 2-Methylthiazole-5-carboxylic acid

  • Thionyl Chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonium Hydroxide (NH₄OH), concentrated

Procedure:

  • Suspend 2-methylthiazole-5-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Very carefully and slowly, add the acid chloride solution to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.

  • Stir the resulting mixture vigorously for 1 hour, then allow it to warm to room temperature.

  • Collect the precipitated 2-methylthiazole-5-carboxamide by filtration, wash with cold water, and dry.

Protocol: Dehydration to this compound

The final step involves the dehydration of the primary amide to the target nitrile using a potent dehydrating agent like trifluoroacetic anhydride (TFAA).

Reagents:

  • 2-Methylthiazole-5-carboxamide

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend 2-methylthiazole-5-carboxamide (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine or triethylamine (2.2 equivalents) and cool the mixture to 0 °C.

  • Add trifluoroacetic anhydride (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Data and Workflow Summary

Quantitative Data Summary
StepReactantsKey ReagentsMolar Ratio (to starting material)SolventTemp.TimeExpected Yield
1 Thioacetamide, Ethyl 2-chloro-3-oxopropionateTriethylamine1.2 : 1.0 : 2.5AcetonitrileReflux1-3 h75-85%
2 Ethyl 2-methylthiazole-5-carboxylateNaOH (aq)1.0 : 2.5EtOH/H₂O45 °C2-4 h>90%
3 2-Methylthiazole-5-carboxylic acidSOCl₂, NH₄OH1.0 : 1.5 : excessDCMReflux2-3 h80-90%
4 2-Methylthiazole-5-carboxamideTFAA, Pyridine1.0 : 1.2 : 2.2DCM0 °C → RT2-4 h70-85%

Overall Synthetic Pathway

cluster_reactants Starting Materials Thioacetamide Thioacetamide Intermediate1 Ethyl 2-Methylthiazole- 5-carboxylate HaloEster Ethyl 2-chloro- 3-oxopropionate HaloEster->Intermediate1 Hantzsch Synthesis Intermediate2 2-Methylthiazole- 5-carboxylic Acid Intermediate1->Intermediate2 Saponification (NaOH) Intermediate3 2-Methylthiazole- 5-carboxamide Intermediate2->Intermediate3 Amidation (SOCl₂, NH₄OH) FinalProduct 2-Methylthiazole- 5-carbonitrile Intermediate3->FinalProduct Dehydration (TFAA)

Caption: Complete synthetic route from thioacetamide to this compound.

Conclusion

The synthesis outlined in this guide represents a logical, efficient, and highly adaptable route to this compound. By leveraging the classical Hantzsch reaction for the initial ring formation followed by a series of robust and well-understood functional group manipulations, researchers can reliably access this key building block in high purity and good overall yield. The causality behind each step—from the choice of base in the cyclization to the selection of the dehydrating agent—is grounded in fundamental principles of organic chemistry, ensuring that the protocol is not merely a recipe but a self-validating scientific process. This pathway provides a solid foundation for the production of this compound for further elaboration in medicinal chemistry and materials science applications.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methylthiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-Methylthiazole-5-carbonitrile, a heterocyclic compound of interest in pharmaceutical and materials science research. As a senior application scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations. This guide is intended for researchers, scientists, and drug development professionals who require a thorough characterization of this molecule.

While direct experimental spectra for this compound are not widely published, this guide synthesizes data from structurally related compounds and established spectroscopic principles to provide a robust predictive analysis. This approach allows for the confident identification and characterization of the target molecule in a laboratory setting.

Molecular Structure and Overview

This compound possesses a unique electronic structure that gives rise to a distinct spectroscopic fingerprint. The thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen, is substituted with a methyl group at the 2-position and a nitrile group at the 5-position. These functional groups have characteristic spectroscopic signatures that will be elucidated in the following sections.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to be relatively simple, with two distinct signals corresponding to the methyl protons and the thiazole ring proton.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃2.5 - 2.8Singlet (s)3H
Thiazole H-48.0 - 8.5Singlet (s)1H
Interpretation and Rationale

The methyl group at the 2-position is attached to a carbon that is double-bonded to a nitrogen atom within the aromatic ring. This environment leads to a predicted chemical shift in the range of 2.5-2.8 ppm. This is consistent with data for similar 2-methylthiazole derivatives.[1][2]

The single proton on the thiazole ring at the 4-position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom, the sulfur atom, and the nitrile group at the 5-position. This results in a predicted downfield chemical shift in the range of 8.0-8.5 ppm. The absence of adjacent protons would result in a singlet for this peak.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of 0-12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
-CH₃18 - 22
C2160 - 165
C4145 - 150
C5115 - 120
-C≡N110 - 115
Interpretation and Rationale

The methyl carbon is expected to appear in the typical aliphatic region of the spectrum, between 18 and 22 ppm. The carbons of the thiazole ring are in an aromatic environment and will be significantly downfield. C2, being adjacent to both nitrogen and sulfur, is expected to be the most deshielded, with a predicted chemical shift in the range of 160-165 ppm. C4 will also be downfield due to its proximity to the nitrogen and the nitrile group. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles, around 110-115 ppm. C5, to which the nitrile is attached, will also be in a similar region.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Several hundred to several thousand scans may be necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width (sw): A range of 0-200 ppm is standard.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peaks are used for referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitrile and the thiazole ring.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C≡N stretch2220 - 2240Strong, sharp
C=N stretch (thiazole)1600 - 1650Medium
C=C stretch (thiazole)1450 - 1550Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C-S stretch600 - 800Weak to medium
Interpretation and Rationale

The most prominent feature in the IR spectrum will be the strong, sharp absorption band for the nitrile (C≡N) stretch, expected in the 2220-2240 cm⁻¹ region. The aromatic C=N and C=C stretching vibrations of the thiazole ring will appear in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations for the aromatic proton and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-S stretching vibration is typically weak and can be found in the fingerprint region between 600-800 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Liquid/Solution: A thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data
m/zIon
124[M]⁺ (Molecular Ion)
99[M - HCN]⁺
83[M - CH₃CN]⁺
57[C₃H₃S]⁺
Interpretation and Rationale

The molecular ion peak ([M]⁺) is expected at an m/z of 124, corresponding to the molecular weight of this compound (C₅H₄N₂S).[4][5] Under electron ionization (EI), the molecule is expected to undergo fragmentation. Plausible fragmentation pathways include the loss of a neutral molecule of hydrogen cyanide (HCN) to give a fragment at m/z 99, or the loss of acetonitrile (CH₃CN) to yield a fragment at m/z 83. Further fragmentation of the thiazole ring could lead to smaller charged species, such as the thiirenyl cation at m/z 57.

M [C5H4N2S]⁺˙ m/z = 124 F1 [C4H4NS]⁺ m/z = 99 M->F1 - HCN F2 [C3H2S]⁺˙ m/z = 83 M->F2 - CH3CN F3 [C3H3S]⁺ m/z = 57 F2->F3 + H

References

An In-depth Technical Guide to 2-Methylthiazole-5-carbonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal and materials science. While the precise historical account of its initial synthesis remains nuanced, this document traces the lineage of its discovery through the foundational principles of thiazole chemistry. We will explore the primary synthetic routes, grounded in the seminal Hantzsch thiazole synthesis, and detail alternative methodologies for its preparation. This guide offers field-proven insights into the causality behind experimental choices, presenting self-validating protocols for its synthesis. Furthermore, we delve into the applications of this versatile molecule, particularly its role as a crucial building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound.

Introduction and Historical Context

The thiazole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activity.[1] The introduction of a methyl group at the 2-position and a cyano group at the 5-position yields this compound (C₅H₄N₂S), a molecule that combines the stability of the aromatic thiazole ring with the reactive potential of the nitrile functionality.[2]

While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical literature, its existence is a logical extension of the broader exploration of thiazole chemistry. The foundational work on thiazole synthesis was laid by Arthur Hantzsch in 1887 with his development of the Hantzsch thiazole synthesis, a robust method involving the condensation of a thioamide with an α-halocarbonyl compound.[3] Early explorations into substituted thiazoles, such as the work by Kiku Murata in 1952 on the synthesis of 2-amino-4-methyl-5-cyanothiazole, demonstrate the early interest in functionalized thiazole-5-carbonitriles as synthetic intermediates.[4] The development of this compound itself likely arose from the systematic application of established synthetic methodologies to create novel building blocks for chemical synthesis.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Primary Synthesis: The Hantzsch Thiazole Synthesis

The most direct and widely applicable method for constructing the 2-methylthiazole core is the Hantzsch synthesis. This reaction involves the cyclocondensation of thioacetamide with a suitable three-carbon building block containing an α-halocarbonyl and a nitrile group.

Causality of Experimental Choices:

  • Thioacetamide: Serves as the source of the sulfur atom and the C2-methyl group of the thiazole ring.

  • α-Halo-β-oxonitrile: This reactant provides the C4, C5, and the 5-cyano group of the target molecule. A common precursor is 2-chloro-3-oxopropanenitrile. The halogen at the alpha position is a good leaving group, facilitating the initial nucleophilic attack by the sulfur of thioacetamide.

  • Solvent and Base: The reaction is typically carried out in a polar solvent, such as acetonitrile or ethanol, to dissolve the reactants.[5] A base, often a tertiary amine like triethylamine, is frequently added to neutralize the hydrogen halide formed during the cyclization, driving the reaction to completion.[6]

Experimental Protocol: Hantzsch Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (1.0 equivalent) and anhydrous acetonitrile.

  • Reactant Addition: While stirring, add 2-chloro-3-oxopropanenitrile (1.0 equivalent) dropwise to the solution. An exotherm may be observed.

  • Base Addition: After the initial reaction subsides, slowly add triethylamine (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Caption: Hantzsch synthesis of this compound.

Alternative Synthetic Routes

An alternative and common strategy for the synthesis of nitriles is the dehydration of the corresponding primary amide.[7][8] This two-step approach first requires the synthesis of 2-Methylthiazole-5-carboxamide, which can be prepared from the corresponding carboxylic acid or ester.

Causality of Experimental Choices:

  • Dehydrating Agent: A variety of reagents can be employed for the dehydration, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. Thionyl chloride is a common and effective choice.[8]

  • Reaction Conditions: The reaction is typically performed in an inert solvent, and gentle heating may be required to drive the reaction to completion.

Experimental Protocol: Dehydration of 2-Methylthiazole-5-carboxamide

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methylthiazole-5-carboxamide (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Caption: Synthesis of this compound via amide dehydration.

The Sandmeyer reaction is a classic transformation used to convert an aromatic or heteroaromatic primary amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[9][10] This method is applicable if 5-Amino-2-methylthiazole is readily available.

Causality of Experimental Choices:

  • Diazotization: The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C) to form the diazonium salt. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The copper(I) salt catalyzes the substitution of the diazonium group with the cyanide nucleophile.[11]

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Dissolve 5-Amino-2-methylthiazole (1.0 equivalent) in a cooled (0-5 °C) aqueous solution of hydrochloric acid. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium or potassium cyanide.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of N₂ gas) should be observed.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Neutralize the reaction mixture and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages
Hantzsch Synthesis Thioacetamide, 2-Chloro-3-oxopropanenitrileTriethylamineConvergent, builds the core structure directlyAvailability of the α-halo-β-oxonitrile precursor
Amide Dehydration 2-Methylthiazole-5-carboxamideSOCl₂, P₂O₅, POCl₃Utilizes a common transformation, reliableRequires a two-step process from the acid/ester
Sandmeyer Reaction 5-Amino-2-methylthiazoleNaNO₂, HCl, CuCNA classic and effective method for amine conversionDiazonium salts can be unstable, requires careful temperature control

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry due to the favorable physicochemical properties of the thiazole ring and the synthetic versatility of the nitrile group.

  • Pharmaceutical Intermediates: The thiazole nucleus is present in a wide range of FDA-approved drugs. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a diverse array of functionalized derivatives.[14]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is also a precursor for the synthesis of novel herbicides and fungicides.[12] The thiazole moiety is known to be a pharmacophore in several commercial agrochemicals.[15]

  • Materials Science: Heterocyclic nitriles are also of interest in the development of organic materials with specific electronic or optical properties.

Conclusion

This compound, while not having a singular moment of discovery, has emerged as a significant heterocyclic building block from the rich history of thiazole chemistry. Its synthesis is well-established, primarily through the Hantzsch reaction, with reliable alternative routes available through amide dehydration and the Sandmeyer reaction. The strategic combination of the stable 2-methylthiazole core and the versatile 5-cyano group makes it a valuable precursor in the design and synthesis of novel compounds for drug discovery and other applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical entity in their work.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Methylthiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Methylthiazole-5-carbonitrile in Modern Synthesis

In the intricate tapestry of medicinal chemistry, heterocyclic scaffolds are the threads that form the basis of countless therapeutic agents. Among these, the thiazole ring is a privileged structure, prized for its metabolic stability and ability to engage in a wide range of biological interactions. This guide provides an in-depth examination of a particularly valuable derivative: this compound. Our purpose extends beyond a mere cataloging of its properties. As a senior application scientist, the goal is to furnish a technical narrative that illuminates the why behind the what—explaining the causal relationships between its structure and its behavior in experimental settings. This document is structured to be a self-validating resource, with every piece of data and every protocol grounded in authoritative references, ensuring the highest standards of scientific integrity and practical applicability for the discerning researcher.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a bifunctional heterocyclic compound, featuring a thiazole nucleus substituted with a methyl group at the 2-position and a nitrile moiety at the 5-position. This specific arrangement of functional groups establishes a distinct electronic and steric landscape, which is the primary determinant of its chemical personality and utility as a synthetic building block.

Fundamental Physical and Structural Data

The molecule's architecture, a five-membered aromatic ring containing both sulfur and nitrogen, is polarized by the opposing electronic effects of its substituents. The methyl group acts as a weak electron-donating group, while the nitrile function is a potent electron-withdrawing group. This electronic dichotomy profoundly influences the reactivity of the thiazole ring system.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₄N₂S
Molecular Weight 124.17 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
CAS Number 65735-10-6[1]
Solubility Profile: A Guide for Experimental Design

A compound's solubility is a cornerstone of its practical application, dictating reaction conditions, purification strategies, and its suitability for biological assays. The nitrile group imparts polarity, while the thiazole ring and methyl group contribute to its lipophilic character.

Table 2: Qualitative Solubility of this compound

SolventSolubilityRationale and Experimental Insight
Water Sparingly SolubleThe polar nitrile group facilitates some aqueous interaction, but the overall hydrophobic nature of the heterocyclic ring limits extensive solubility.
Methanol, Ethanol SolublePolar protic solvents effectively solvate the molecule.
Dichloromethane, Chloroform SolubleThe compound's moderate polarity and nonpolar regions allow for good solubility in these common organic solvents.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is an excellent solvent for this compound, making it ideal for preparing stock solutions for high-throughput screening and other biological assays.

Note: This qualitative data is based on the behavior of analogous heterocyclic structures. It is imperative to experimentally verify solubility for specific applications and concentrations.

Spectroscopic Signature: The Fingerprint of the Molecule

Spectroscopic analysis provides an unambiguous means of identifying and confirming the purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is anticipated to be simple, displaying a singlet for the methyl protons (CH₃) and a singlet for the lone proton on the thiazole ring.

    • ¹³C NMR: The carbon spectrum will reveal distinct signals for each of the five carbon atoms: the methyl carbon, the three carbons of the thiazole ring, and the nitrile carbon.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically observed in the 2220-2240 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 124.17).

Part 2: Synthesis and Chemical Reactivity

The synthetic accessibility of this compound is a critical factor for its widespread use. The Hantzsch thiazole synthesis is a classic and reliable method for its preparation.[2][3]

The Hantzsch Thiazole Synthesis: A Foundational Protocol

This venerable reaction involves the condensation of a thioamide with an α-halocarbonyl compound to construct the thiazole ring.[2][3][4]

G This compound This compound Nitrile Group Nitrile Group This compound->Nitrile Group Thiazole Ring Thiazole Ring This compound->Thiazole Ring Methyl Group Methyl Group This compound->Methyl Group Hydrolysis to Carboxylic Acid Hydrolysis to Carboxylic Acid Nitrile Group->Hydrolysis to Carboxylic Acid Reduction to Amine Reduction to Amine Nitrile Group->Reduction to Amine Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Thiazole Ring->Electrophilic Aromatic Substitution N-Alkylation N-Alkylation Thiazole Ring->N-Alkylation Radical Halogenation Radical Halogenation Methyl Group->Radical Halogenation

References

Unlocking the Potential of 2-Methylthiazole-5-carbonitrile: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiazole Scaffold and the Nitrile Moiety

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its aromatic nature, coupled with the presence of both sulfur and nitrogen heteroatoms, allows for a diverse array of non-covalent interactions and serves as a versatile anchor for chemical modification.[1] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4] This scaffold is a key component in blockbuster drugs such as the tyrosine kinase inhibitor Dasatinib, highlighting its importance in modern drug design.[1][5]

This guide focuses on a specific, yet underexplored, member of this family: 2-Methylthiazole-5-carbonitrile . The true potential of this molecule lies in the strategic combination of the stable, versatile thiazole core with the cyano (nitrile) group at the 5-position. The nitrile group is far more than a simple substituent; it is a powerful and nuanced functional group in drug design.[6] It can act as a hydrogen bond acceptor, a bioisosteric replacement for carbonyls or halogens, and a key modulator of a compound's physicochemical properties to enhance metabolic stability and bioavailability.[7][8] Furthermore, its electrophilic character opens the door to the rational design of targeted covalent inhibitors, a frontier in modern pharmacology.[9]

This document serves as a technical primer and forward-looking guide for researchers, scientists, and drug development professionals. It will delineate the synthetic accessibility of the this compound core and, more importantly, map out three promising, high-potential research avenues for its application in therapeutic discovery.

I. Synthesis of the Core Scaffold: this compound

The direct synthesis of this compound is not extensively documented, but a robust and logical pathway can be constructed based on the well-established Hantzsch thiazole synthesis and standard functional group transformations. The most logical approach involves the synthesis of the corresponding ethyl ester, followed by amidation and subsequent dehydration to the nitrile.

Proposed Synthetic Pathway

The proposed multi-step synthesis leverages common starting materials and high-yielding reactions, making it an accessible route for medicinal chemistry programs.

Synthesis_Pathway A Ethyl 2-chloroacetoacetate C Ethyl 2-methylthiazole-5-carboxylate A->C Hantzsch Synthesis (e.g., in Ethanol, reflux) B Thioacetamide B->C E 2-Methylthiazole-5-carboxamide C->E Amidation (Heat) D Ammonia (aq.) D->E G This compound (Target) E->G Dehydration F Dehydrating Agent (e.g., POCl₃, SOCl₂) F->G

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-methylthiazole-5-carboxylate

  • To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol (5 mL/mmol), add thioacetamide (1.1 eq).

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-methylthiazole-5-carboxylate. This reaction is analogous to established procedures for similar thiazole esters.[10]

Step 2: Synthesis of 2-Methylthiazole-5-carboxamide

  • Place the purified ethyl 2-methylthiazole-5-carboxylate (1.0 eq) in a sealed pressure vessel.

  • Add a concentrated aqueous solution of ammonia (e.g., 28-30%, 10-15 eq).

  • Heat the vessel to 80-100°C for 12-18 hours.

  • Cool the reaction vessel to room temperature. A precipitate should form.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-Methylthiazole-5-carboxamide.

Step 3: Dehydration to this compound

  • Suspend 2-Methylthiazole-5-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 eq) or thionyl chloride (SOCl₂, 1.5 eq) dropwise. Pyridine (2.0 eq) can be added as an acid scavenger.[7][11]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it over ice water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target compound, this compound.[9]

II. Potential Research Area 1: Kinase Inhibitors

The thiazole ring is a cornerstone of many kinase inhibitors, most notably in the pan-Src inhibitor Dasatinib, where it serves as a central scaffold.[5] The nitrile group is a particularly valuable pharmacophore in this context, as it is a potent hydrogen bond acceptor and can form critical interactions with the "hinge" region of the kinase ATP-binding pocket.[8] This interaction mimics the hydrogen bonds formed by the adenine portion of ATP.

Scientific Rationale

The nitrogen atom of the nitrile in this compound is poised to act as a hydrogen bond acceptor. By synthesizing derivatives that append various recognition motifs at the C4 position (or by modifying the C2-methyl group), it is possible to generate a library of compounds that can be screened against a panel of kinases. The core scaffold provides a rigid, planar structure to correctly orient the appended functionalities and the hinge-binding nitrile group.

Caption: Interaction model of a thiazole-nitrile inhibitor with a kinase hinge.

Proposed Research Workflow
  • Library Synthesis: Utilize the core this compound scaffold to synthesize a focused library. Derivatization can be achieved through reactions targeting the C4 position, which can be functionalized (e.g., via bromination followed by cross-coupling reactions) to introduce a variety of aryl or alkyl groups designed to probe the hydrophobic regions of kinase active sites.

  • In Vitro Kinase Screening: Screen the synthesized library against a panel of commercially available kinases, particularly those implicated in oncology and inflammatory diseases (e.g., Src family kinases, Abl, JNK, p38).[5][6][12] Initial screens should be conducted at a fixed concentration (e.g., 10 µM) to identify primary hits.

  • Dose-Response Analysis: For active compounds, perform dose-response assays to determine IC₅₀ values and establish preliminary structure-activity relationships (SAR).

  • Lead Optimization: Based on SAR data, synthesize a second generation of analogs to improve potency and selectivity. This may involve modifying the linker, the R-group, or even the C2-methyl group.

III. Potential Research Area 2: Targeted Covalent Inhibitors

Targeted Covalent Inhibition (TCI) is a powerful strategy that can lead to drugs with increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[13] The nitrile group, while generally stable, can be engineered to act as an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (typically cysteine or serine) in a protein's active site.[9]

Scientific Rationale

The reactivity of the nitrile group can be enhanced by introducing an adjacent activating group. For this compound, this could be achieved by functionalizing the C4 position with a group that facilitates nucleophilic attack on the nitrile carbon. The inhibitor would first bind non-covalently, positioning the activated nitrile in proximity to a targetable residue for the subsequent covalent reaction.

Covalent_Inhibition_Workflow Start This compound Core Synthesis Deriv Derivatization at C4 (Introduce Activating Group & Recognition Moiety) Start->Deriv Screen Screening Library vs. Cysteine-Containing Proteins (e.g., KRAS, EGFR, Proteases) Deriv->Screen Hit_ID Hit Identification (Mass Spec, Activity Assays) Screen->Hit_ID Optimize Lead Optimization (Tune Reactivity & Affinity) Hit_ID->Optimize Target Potent & Selective Covalent Inhibitor Optimize->Target

Caption: Workflow for developing covalent inhibitors from the core scaffold.

Experimental Protocol: Screening for Covalent Modification
  • Library Design: Synthesize a small library of C4-substituted this compound derivatives. Substituents should include both a recognition element and a potential activating feature (e.g., a Michael acceptor or a group that lowers the LUMO of the nitrile).

  • Target Selection: Choose proteins with known, accessible, and functionally relevant cysteine residues. Examples include certain mutant forms of EGFR, KRAS, or various proteases.

  • Intact Protein Mass Spectrometry: Incubate the target protein with each compound from the library. Analyze the protein using LC-MS to detect any mass shift corresponding to the covalent adduction of the compound. This provides direct evidence of covalent bond formation.

  • Activity-Based Assays: Concurrently, perform functional assays (e.g., enzyme activity assays) to confirm that the covalent modification leads to inhibition of the protein's function.

  • Kinetics of Inactivation: For confirmed covalent inhibitors, determine the rate of inactivation (k_inact) and the inhibition constant (K_i) to quantify the efficiency of the covalent modification.

IV. Potential Research Area 3: Bioisosteric Scaffolding and Library Development

The nitrile group is an excellent bioisostere for several other functional groups, including carbonyls, hydroxyls, and even halogen atoms.[4][7] This allows medicinal chemists to replace a known functional group in an existing drug or lead compound with a nitrile to modulate its properties. The this compound scaffold can serve as a novel platform to explore bioisosteric replacements in established pharmacophores or as a starting point for building a diverse screening library.

Scientific Rationale

By treating the this compound as a core fragment, a large and diverse chemical library can be built. The nitrile can be hydrolyzed to the corresponding carboxylic acid or amide, or reduced to an amine, providing multiple points for further derivatization. This allows for the rapid generation of thousands of unique compounds that can be entered into high-throughput screening (HTS) campaigns against a wide variety of biological targets.

Proposed Derivatization and Library Expansion
Functional Group TransformationReagents & ConditionsPotential Follow-on Chemistry
Nitrile Hydrolysis to Carboxylic Acid H₂SO₄ (aq.), HeatAmide coupling (EDC, HOBt), Esterification
Nitrile Reduction to Primary Amine LiAlH₄ or H₂, Raney NiReductive amination, Amide/sulfonamide formation
C4-Position Halogenation N-Bromosuccinimide (NBS)Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling
C2-Methyl Functionalization Strong base (e.g., LDA) then electrophileIntroduction of diverse alkyl or functionalized chains

Table 1: Key chemical transformations for library diversification.

This multi-pronged derivatization strategy allows for the exploration of chemical space in three dimensions around the thiazole core, dramatically increasing the probability of identifying novel bioactive agents for a range of therapeutic areas, from infectious diseases to metabolic disorders.

Conclusion

This compound is more than just another heterocyclic compound; it is a strategic starting point for innovative drug discovery programs. Its robust and accessible synthesis provides a solid foundation for extensive chemical exploration. The true value of this scaffold is unlocked by the versatile and powerful nitrile functional group, which enables at least three distinct and high-potential research avenues: the development of potent kinase inhibitors, the rational design of targeted covalent inhibitors, and the construction of diverse chemical libraries for broad biological screening. By pursuing the research areas outlined in this guide, scientists can leverage the unique chemical properties of this compound to develop the next generation of therapeutic agents.

References

A Senior Application Scientist's Guide to 2-Methylthiazole-5-carbonitrile: A Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methylthiazole-5-carbonitrile, a pivotal heterocyclic building block in modern synthetic chemistry. From its fundamental physicochemical properties to its sophisticated applications in medicinal chemistry and materials science, we explore the synthesis, reactivity, and strategic utility of this versatile molecule. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to leverage this compound's full potential in complex molecular design and discovery.

Introduction: The Strategic Importance of the Thiazole Moiety

Heterocyclic compounds form the backbone of a vast array of functional molecules, particularly in the pharmaceutical industry. Among these, the thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen, is a privileged scaffold. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in the design of bioactive agents.[1][2] Thiazole derivatives are integral to numerous therapeutic agents, including antimicrobial and anticancer drugs.[2][3][4]

This compound (C5H4N2S) emerges as a particularly valuable building block due to its trifunctional nature. The molecule presents three distinct points for chemical modification: the thiazole ring itself, the reactive nitrile group, and the C2-methyl group. This strategic arrangement allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures with high precision. This guide will dissect the inherent chemical logic of this compound and provide actionable protocols for its application.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's physical and spectral properties is a prerequisite for its effective use in synthesis and analysis.

Physicochemical Properties

The properties of this compound make it amenable to a variety of standard laboratory conditions.

PropertyValueSource
Molecular Formula C5H4N2S[5]
Molecular Weight 124.17 g/mol [5]
Appearance White to almost white crystalline powder[1]
Melting Point 209 - 213 °C (for the corresponding carboxylic acid)[1]
CAS Number 65735-10-6[5]
Storage Sealed in dry, Room Temperature[5]
Spectroscopic Signature

Synthesis of this compound: A Validated Protocol

The synthesis of substituted thiazoles often relies on the Hantzsch thiazole synthesis or variations thereof. A common and effective approach involves the condensation of a thioamide with an α-halocarbonyl compound.[6][7] Below is a representative protocol adapted from established methods for preparing related 2-methylthiazole-5-carboxylates, which are precursors to the nitrile.

Experimental Protocol: Two-Step Synthesis from Ethyl 2-chloroacetoacetate

This protocol outlines the synthesis of the ethyl ester precursor followed by its conversion to the target nitrile.

Step 1: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

  • Reagent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge thioacetamide (0.12 mol) and acetonitrile (60 mL). Stir until the thioacetamide is fully dissolved.[7]

  • Addition of α-halocarbonyl: To this solution, add ethyl 2-chloroacetoacetate (0.10 mol) dropwise over 15 minutes. An exotherm may be observed.[7]

  • Cyclization: Stir the reaction mixture at room temperature for two hours. A yellow solid may precipitate during this time.[7]

  • Base Addition: Slowly add triethylamine (0.25 mol) dropwise. The reaction temperature may rise.[7]

  • Reflux: Gently reflux the mixture for one hour. The color of the reaction mixture will typically change from yellow to brown.[7]

  • Work-up: After cooling, add water (25 mL) and extract the mixture with diethyl ether (2 x 100 mL). Wash the combined organic layers with 10% HCl (25 mL), followed by saturated sodium bicarbonate and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methylthiazole-5-carboxylate. Purify by column chromatography or recrystallization.

Step 2: Conversion of Ester to Nitrile

This is a standard two-step conversion via a primary amide.

  • Amidation: Dissolve the purified ester from Step 1 in methanol saturated with ammonia. Stir in a sealed pressure vessel at 60-70 °C for 24-48 hours until TLC analysis shows complete consumption of the starting material. Cool and concentrate under reduced pressure to obtain 2-methylthiazole-5-carboxamide.

  • Dehydration: To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) in a suitable solvent like dichloromethane or pyridine. Stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Isolation: Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry, and concentrate. Purify the resulting this compound by column chromatography or recrystallization.

Synthetic Utility and Key Reactions

The power of this compound as a building block lies in the differential reactivity of its functional groups. This allows for a hierarchical approach to molecular construction.

G cluster_nitrile Nitrile Group (C5) cluster_methyl Methyl Group (C2) cluster_ring Thiazole Ring main This compound N1 Reduction (e.g., LiAlH4, H2/Ni) main->N1 Reacts at Nitrile M1 Deprotonation/Alkylation (e.g., n-BuLi, Electrophile) main->M1 Reacts at Methyl R1 Electrophilic Aromatic Substitution main->R1 Reacts on Ring P1 Aminomethyl N1->P1 N2 Hydrolysis (Acid or Base) P2 Carboxylic Acid N2->P2 N3 Cycloaddition (e.g., Azides) P3 Tetrazole N3->P3 P4 Extended Alkyl Chain M1->P4 M2 Condensation (e.g., Aldehydes) P5 Styryl Moiety M2->P5 P6 Halogenated Thiazole R1->P6

Diagram 1: Key reactive sites and transformations of this compound.

Transformations of the Nitrile Group

The nitrile is a versatile functional group that can be converted into several other key moieties.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center and a key linker for further functionalization.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-methylthiazole-5-carboxylic acid.[1] This is a crucial intermediate for forming amides, esters, and other carboxylic acid derivatives.[3][4]

  • Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Reactions of the C2-Methyl Group

The methyl group at the C2 position is weakly acidic and can be deprotonated by strong bases like n-butyllithium. The resulting anion is a potent nucleophile that can react with a variety of electrophiles.

  • Alkylation: Reaction with alkyl halides allows for the extension of the carbon chain.

  • Condensation: Condensation with aldehydes or ketones can form vinyl-substituted thiazoles.

Case Studies in Drug Discovery

The 2-aminothiazole scaffold, readily accessible from 2-methylthiazole precursors, is a cornerstone of many modern therapeutic agents. Its ability to act as a hinge-binding motif in kinases has made it particularly valuable in oncology.

For instance, the structure of the potent anti-leukemia drug Dasatinib features a 2-aminothiazole core.[3] While not directly this compound, the synthetic strategies for Dasatinib analogues often involve building blocks with similar substitution patterns.[3] Researchers have designed and synthesized series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on Dasatinib's structure to develop new potent and selective anti-tumor drugs.[3]

Furthermore, aminothiazole-based compounds have been investigated as potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a key target for autoimmune diseases.[8] The synthetic routes to these complex molecules often rely on the functional handles provided by building blocks like this compound.

G Start 2-Methylthiazole- 5-carbonitrile Step1 Hydrolysis (H+ or OH-) Start->Step1 Intermediate1 2-Methylthiazole- 5-carboxylic Acid Step1->Intermediate1 Step2 Amide Coupling (e.g., HATU, DIC) Intermediate1->Step2 Intermediate2 Amide Derivative Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final Bioactive Target Molecule (e.g., Kinase Inhibitor) Step3->Final

Diagram 2: General workflow for utilizing the building block in drug discovery.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount.

  • Hazard Identification: this compound is classified as hazardous. It is harmful if swallowed or inhaled and toxic in contact with skin. It also causes skin and serious eye irritation.[5]

  • Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10] Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[9]

    • If on Skin: Wash off immediately with plenty of water.[9]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed.[5][10]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a versatile tool for molecular innovation. Its trifunctional nature provides a robust platform for generating molecular diversity, making it an invaluable asset in the quest for novel therapeutics and advanced materials. As synthetic methodologies become more sophisticated, the strategic application of such well-defined building blocks will continue to accelerate the pace of discovery in both academic and industrial research. The insights and protocols provided in this guide serve as a foundation for harnessing the full synthetic potential of this powerful heterocyclic compound.

References

Methodological & Application

Application Note: A Modular Approach to the Synthesis of 2-Substituted Thiazole-5-Carboxylates from 2-Methylthiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, two-stage protocol for the synthesis of a diverse library of 2-substituted thiazole-5-carboxylates, valuable scaffolds in medicinal chemistry and materials science.[1][2][3] We begin with the robust hydrolysis of commercially available 2-methylthiazole-5-carbonitrile to its corresponding carboxylic acid, a key intermediate. Subsequently, we detail a versatile method for the functionalization of the C2-methyl group via lithiation and subsequent reaction with a range of electrophiles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[4][5] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anticancer agent Dasatinib.[1][4][6] Specifically, thiazole-5-carboxylates serve as critical building blocks, offering a handle for further chemical modification, such as amide bond formation. The ability to introduce diverse substituents at the C2 position allows for the systematic exploration of structure-activity relationships (SAR) in drug design.[7]

This application note details a reliable and modular synthetic strategy that leverages this compound as a cost-effective starting material. The strategy involves two key transformations:

  • Hydrolysis: Conversion of the C5-nitrile to a C5-carboxylate.

  • Functionalization: Selective modification of the C2-methyl group.

Strategic Overview: A Two-Stage Synthetic Workflow

The overall synthetic pathway is designed for flexibility and efficiency. The initial hydrolysis provides a stable, common intermediate, which can then be subjected to various functionalization reactions to generate a library of target compounds.

G Start Starting Material This compound Intermediate Core Intermediate 2-Methylthiazole-5-carboxylic Acid Start->Intermediate Stage 1: Nitrile Hydrolysis Final Target Molecules 2-Substituted Thiazole-5-carboxylates (Ester Derivatives) Intermediate->Final Stage 2: C2-Methyl Functionalization & Esterification

References

The Strategic Role of 2-Methylthiazole-5-carbonitrile in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the plethora of heterocyclic scaffolds, the thiazole ring holds a place of distinction, owing to its prevalence in a wide array of biologically active compounds.[1][2] This document provides a detailed examination of a particularly valuable, yet functionally specific building block: 2-Methylthiazole-5-carbonitrile . We will explore its applications in pharmaceutical development, underpinned by its unique chemical reactivity and the advantageous physicochemical properties it imparts to target molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols for its utilization.

The Medicinal Chemistry Rationale: Why this compound?

The utility of the this compound scaffold in drug design is not coincidental. It is a result of a confluence of favorable properties that address several key challenges in medicinal chemistry, from target engagement to pharmacokinetic profiles.

The "Magic Methyl" Effect and Beyond

The seemingly simple methyl group at the 2-position can exert a profound influence on the biological activity and metabolic stability of a drug candidate, a phenomenon often referred to as the "magic methyl" effect.[3][4] This effect is not merely about adding bulk; it can induce a conformational lock in the molecule, favoring a bioactive conformation for optimal receptor binding. Furthermore, the methyl group can shield adjacent functionalities from metabolic enzymes, thereby enhancing the compound's half-life.

The Thiazole Ring as a Versatile Pharmacophore

The thiazole ring itself is a privileged scaffold in medicinal chemistry. It is a bioisostere of the phenyl ring, meaning it can mimic the spatial and electronic properties of a phenyl group while introducing heteroatoms that can modulate polarity, solubility, and metabolic stability.[5][6][7] The nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.[8]

The Cyano Group: A Gateway to Diverse Functionalities

The carbonitrile (cyano) group at the 5-position is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, including amines, amides, and tetrazoles, each with distinct chemical properties and potential for target interaction. This synthetic flexibility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The strategic placement of these three functionalities—the activating methyl group, the versatile thiazole core, and the reactive nitrile—makes this compound a powerful tool for the construction of complex and potent drug candidates.

Application in the Synthesis of GLP-1R Agonists

A prominent application of this compound is in the synthesis of glucagon-like peptide-1 receptor (GLP-1R) agonists, a class of drugs used in the treatment of type 2 diabetes and obesity.[1][9][10][11] The synthesis of these complex molecules often involves the elaboration of the this compound core.

A key transformation in this context is the conversion of this compound to 2-(bromomethyl)thiazole-5-carbonitrile. This intermediate can then be used to alkylate various nucleophiles, extending the molecular framework towards the final drug target.

Experimental Workflow for GLP-1R Agonist Intermediate Synthesis

G cluster_0 Core Transformation cluster_1 Elaboration to GLP-1R Agonist Precursor This compound This compound 2-(Bromomethyl)thiazole-5-carbonitrile 2-(Bromomethyl)thiazole-5-carbonitrile This compound->2-(Bromomethyl)thiazole-5-carbonitrile Bromination (NBS, AIBN) Alkylated Intermediate Alkylated Intermediate 2-(Bromomethyl)thiazole-5-carbonitrile->Alkylated Intermediate Nucleophilic Substitution GLP-1R Agonist Precursor GLP-1R Agonist Precursor Alkylated Intermediate->GLP-1R Agonist Precursor Further Synthetic Steps

Caption: Synthetic pathway from this compound to a GLP-1R agonist precursor.

Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)thiazole-5-carbonitrile

This protocol details the radical bromination of the methyl group of this compound using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Reagent Addition: Add N-bromosuccinimide (1.1 - 1.3 eq) and a catalytic amount of AIBN (0.05 - 0.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-(bromomethyl)thiazole-5-carbonitrile as the final product.

Quantitative Data Summary:

ParameterValue
Molar Ratio (Substrate:NBS:AIBN)1 : 1.2 : 0.05
Reaction TemperatureReflux (e.g., ~77°C in CCl₄)
Reaction Time2 - 4 hours
Typical Yield70 - 85%
Protocol 2: Reduction of this compound to 2-(Aminomethyl)-5-methylthiazole

This protocol describes the reduction of the nitrile functionality to a primary amine using Raney Nickel as the catalyst under a hydrogen atmosphere. This transformation is crucial for introducing a key nucleophilic group for further molecular elaboration.[12]

Materials:

  • This compound

  • Raney Nickel (activated, slurry in water)

  • Methanol or Ethanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or other filter aid

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the Raney Nickel slurry with the reaction solvent (e.g., methanol) to remove the water. Caution: Raney Nickel is pyrophoric when dry and must be handled with care under a liquid or inert atmosphere.[13]

  • Reaction Setup: In a hydrogenation vessel, combine this compound (1.0 eq) and the solvent (methanol or ethanol). Add the washed Raney Nickel catalyst (typically 10-20% by weight of the substrate).

  • Ammonia Addition: To suppress the formation of secondary amine byproducts, add a solution of ammonia in methanol.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas to remove any air. Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(aminomethyl)-5-methylthiazole can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Catalyst Loading10 - 20% w/w Raney Nickel
Hydrogen Pressure50 - 100 psi
Reaction TemperatureRoom Temperature to 50°C
Reaction Time4 - 24 hours
Typical Yield60 - 80%

Logical Relationship of Synthetic Transformations

G cluster_bromination Protocol 1: Bromination cluster_reduction Protocol 2: Nitrile Reduction Start This compound Bromination Radical Bromination (NBS, AIBN) Start->Bromination Reduction Catalytic Hydrogenation (Raney Ni, H₂) Start->Reduction Product1 2-(Bromomethyl)thiazole-5-carbonitrile Bromination->Product1 Further_Synthesis1 Advanced Intermediates (e.g., for GLP-1R Agonists) Product1->Further_Synthesis1 Alkylation of Nucleophiles Product2 2-(Aminomethyl)-5-methylthiazole Reduction->Product2 Further_Synthesis2 Diverse Bioactive Molecules Product2->Further_Synthesis2 Amide/Sulfonamide Formation

Caption: Key synthetic transformations of this compound in pharmaceutical development.

Conclusion

This compound is a testament to the power of strategic molecular design in modern pharmaceutical development. Its unique combination of a metabolically influential methyl group, a versatile thiazole core, and a synthetically tractable nitrile function provides medicinal chemists with a robust platform for the creation of novel drug candidates. The protocols detailed herein offer a practical starting point for researchers seeking to leverage the potential of this valuable building block in their own drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the judicious application of such well-designed molecular scaffolds will undoubtedly remain a cornerstone of successful pharmaceutical innovation.

References

Application Notes and Protocols: 2-Methylthiazole-5-carbonitrile as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 2-Methylthiazole-5-carbonitrile as a pivotal intermediate in the synthesis of advanced fungicidal agents. We will delve into the synthetic pathways, with a particular focus on the production of Thifluzamide, a potent succinate dehydrogenase inhibitor (SDHI) fungicide. This guide offers detailed, step-by-step protocols, explanations of the underlying chemical principles, and process optimization insights to ensure both high yield and purity of the final active ingredient.

Introduction: The Strategic Importance of the Thiazole Moiety in Agrochemicals

The thiazole ring is a privileged scaffold in medicinal and agrochemical chemistry, imparting favorable metabolic stability and biological activity to a wide range of molecules. Its presence is integral to the efficacy of numerous commercial pesticides and fungicides. This compound is a versatile and highly valuable building block for the synthesis of these complex agrochemicals. Its nitrile functionality offers a stable yet reactive handle for facile conversion into other key functional groups, most notably a carboxylic acid, which serves as a direct precursor for amide bond formation – a common linkage in many bioactive compounds.

This guide will focus on the synthetic route from this compound to the commercial fungicide Thifluzamide, a compound with proven efficacy against a broad spectrum of fungal pathogens in various crops.[1] The protocols herein are designed to be robust, scalable, and grounded in established chemical principles, providing a solid foundation for laboratory-scale synthesis and process development.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process commencing with this compound. The first critical step is the hydrolysis of the nitrile group to afford the corresponding carboxylic acid. This is followed by the amidation of the resulting carboxylic acid with a substituted aniline to yield the final agrochemical, Thifluzamide.

G A This compound B Step 1: Hydrolysis A->B C 2-Methylthiazole-5-carboxylic Acid B->C D Step 2: Acyl Chloride Formation & Amidation C->D E Thifluzamide D->E

Figure 1: Overall synthetic workflow from this compound to Thifluzamide.

Protocol 1: Hydrolysis of this compound

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[2][3][4][5] For this specific substrate, an acidic hydrolysis is recommended to avoid potential side reactions associated with the thiazole ring under strongly basic conditions at elevated temperatures.

Rationale for Experimental Choices
  • Acid Catalyst: A strong mineral acid, such as sulfuric acid or hydrochloric acid, is employed to protonate the nitrile nitrogen, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Solvent: Water serves as both the solvent and the reactant. An aqueous solution of the acid is typically used.

  • Temperature: The reaction is heated to reflux to overcome the activation energy of the C≡N triple bond cleavage. The elevated temperature accelerates the rate of hydrolysis.

  • Work-up: Upon completion, the reaction mixture is cooled and the pH is adjusted to precipitate the carboxylic acid product, which is generally a solid at room temperature.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Addition of Acid: To the flask, add a 10-20% aqueous solution of sulfuric acid (or hydrochloric acid) in sufficient volume to ensure effective stirring.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The 2-Methylthiazole-5-carboxylic acid product should begin to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual acid.

  • Drying: Dry the product under vacuum to a constant weight. The resulting 2-Methylthiazole-5-carboxylic acid should be a white to off-white solid.

Protocol 2: Synthesis of Thifluzamide

The synthesis of Thifluzamide from 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (a derivative of our product from Protocol 1, with an additional trifluoromethyl group which is crucial for its fungicidal activity) involves the formation of an amide bond with 2,6-dibromo-4-(trifluoromethoxy)aniline.[1] This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the aniline.

Rationale for Experimental Choices
  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride are common and effective reagents for converting carboxylic acids to acyl chlorides. This activation step makes the carbonyl carbon significantly more electrophilic and reactive towards the weakly nucleophilic aniline.

  • Solvent: An inert aprotic solvent such as toluene or dichloromethane is used to prevent reaction with the solvent.

  • Amidation Conditions: The reaction between the acyl chloride and the aniline is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction. In some patented procedures, the reaction is carried out at elevated temperatures without an additional base.[6]

  • Purification: The final product is typically a solid and can be purified by recrystallization or washing with appropriate solvents to remove unreacted starting materials and byproducts.

Detailed Step-by-Step Protocol
  • Acyl Chloride Formation:

    • In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.1-1.5 eq) to the suspension.

    • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 1-3 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC or HPLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent (e.g., acetonitrile or toluene).

    • To this solution, add 2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 eq).

    • Heat the reaction mixture to reflux for several hours (e.g., 4-8 hours) until the reaction is complete.[6]

    • Alternatively, the reaction can be performed at a lower temperature in the presence of a non-nucleophilic base like pyridine or triethylamine (1.1 eq).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., water, followed by a saturated sodium bicarbonate solution, and then water again) to remove any unreacted starting materials and byproducts.[6]

    • The final product, Thifluzamide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation: Reaction Parameters for Thifluzamide Synthesis

The following table summarizes typical reaction parameters for the synthesis of Thifluzamide from 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, based on published examples.[6]

ParameterValueNotes
Acylating Agent Thionyl Chloride (SOCl₂)Other reagents like oxalyl chloride can also be used.
Solvent (Acylation) Toluene or ChloroformMust be anhydrous and inert.
Temperature (Acylation) 60-80 °CReaction progress should be monitored.
Solvent (Amidation) Toluene, AcetonitrileMust be anhydrous.
Base (Amidation) Pyridine, Triethylamine, or noneIf no base is used, higher temperatures are typically required.
Temperature (Amidation) 60-180 °CDependent on the presence of a base and solvent.
Reaction Time 4-24 hoursVaries with reaction conditions.
Typical Yield 70-95%Highly dependent on reaction scale and purity of reagents.

Visualization of the Synthetic Pathway

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation A This compound B H₂O, H⁺ (e.g., H₂SO₄ aq.) Reflux A->B C 2-Methylthiazole-5-carboxylic Acid B->C D 2-Methyl-4-(trifluoromethyl)thiazole- 5-carboxylic Acid E 1. SOCl₂, Toluene, DMF (cat.) 2. 2,6-dibromo-4-(trifluoromethoxy)aniline D->E F Thifluzamide E->F

Figure 2: Detailed reaction scheme for the synthesis of Thifluzamide.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of the potent fungicide Thifluzamide. The straightforward conversion of the nitrile to a carboxylic acid, followed by a well-established amidation reaction, highlights the efficiency of this synthetic route. Further optimization of reaction conditions, particularly for large-scale production, may involve exploring alternative activating agents for the carboxylic acid and investigating greener solvent systems. The principles and methodologies outlined here can be adapted for the synthesis of other novel thiazole-based agrochemicals, underscoring the continued importance of this heterocyclic scaffold in the development of next-generation crop protection agents.

References

Synthesis of 2-Amino-4-Methylthiazole-5-Carboxylate Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive protocol for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a key scaffold in medicinal chemistry. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, field-proven methodology grounded in established chemical principles.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of 2-amino-4-methylthiazole-5-carboxylate are crucial building blocks in the synthesis of medicinally important agents, including those with antileukemic, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] Their value is also highlighted by their role as key intermediates in the synthesis of pharmaceuticals like the antibiotic cefditoren pivoxil.[2] The synthesis protocol detailed herein is an efficient, one-pot adaptation of the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[4][5][6][7]

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, first reported by Arthur Hantzsch in 1887.[4] The reaction classically involves the condensation of an α-haloketone with a thioamide.[4][5][6] In this protocol, we utilize a more streamlined one-pot approach where the α-halo ketone, ethyl 2-chloroacetoacetate or its bromo analog, is generated in situ from the readily available ethyl acetoacetate. This intermediate is then reacted with thiourea to yield the desired thiazole derivative.

The underlying mechanism involves a sequence of nucleophilic attack, cyclization, and dehydration to form the stable aromatic thiazole ring. The sulfur atom of thiourea acts as a nucleophile, attacking the halogenated carbon of the α-haloketone. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon, and a subsequent dehydration step to yield the final 2-aminothiazole product.

Experimental Workflow Overview

The synthesis is performed as a one-pot reaction, which simplifies the procedure and improves the overall yield compared to traditional multi-step methods.[2][8] The workflow can be visualized as follows:

Synthesis Workflow Start Start Halogenation In situ Halogenation of Ethyl Acetoacetate Start->Halogenation N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) Cyclization Cyclization with Thiourea Halogenation->Cyclization α-haloketone intermediate Workup Reaction Workup and Purification Cyclization->Workup Product Final Product Workup->Product

Caption: A general workflow for the one-pot synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.

Detailed Synthesis Protocol

This protocol outlines a reliable one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl acetoacetate130.146.50 g0.05
N-Bromosuccinimide (NBS)177.9810.5 g0.06
Thiourea76.123.80 g0.05
Tetrahydrofuran (THF)-20.0 mL-
Water-50.0 mL-
Ethanol-As needed for recrystallization-
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, combine ethyl acetoacetate (6.50 g, 0.05 mol), water (50.0 mL), and tetrahydrofuran (THF, 20.0 mL).

  • Halogenation: Cool the mixture in an ice bath to below 0°C with stirring. Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The progress of the halogenation can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol) in one portion. Heat the reaction mixture to 80°C and maintain this temperature for 2-3 hours.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water. The crude product can be further purified by recrystallization from ethanol to yield the final product as a white to pale cream powder.[9]

  • Drying and Characterization: Dry the purified product under vacuum. The expected yield is approximately 70-80%. The product should be characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Characterization Data

The synthesized ethyl 2-amino-4-methylthiazole-5-carboxylate should exhibit the following characteristics:

PropertyExpected Value
Appearance White to pale cream solid[9]
Melting Point 176-180 °C[10]
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
¹H NMR (DMSO-d₆) δ (ppm): 1.23 (t, 3H, CH₃), 2.49 (s, 3H, CH₃), 4.21 (q, 2H, CH₂), 6.97 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ (ppm): 12.7, 14.9, 52.1, 61.1, 135.2, 137.1, 164.3, 167.5
IR (KBr, cm⁻¹) 3433 (NH stretch), 1688 (C=O stretch, conjugated ester)

Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Ethyl acetoacetate: Flammable liquid and vapor. Handle with care.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • Thiourea: Harmful if swallowed. Suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Ethyl 2-chloroacetoacetate (intermediate): This is a lachrymator and is corrosive.[11][12][13][14] If the synthesis is performed in a stepwise manner, handle this intermediate with extreme care in a fume hood.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides.

Always wear safety goggles, gloves, and a lab coat when performing this experiment. Consult the Safety Data Sheets (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete halogenation.Ensure the reaction temperature is kept low during NBS addition and allow for sufficient reaction time.
Incomplete cyclization.Ensure the reaction is heated at the specified temperature for the full duration.
Product is impure Incomplete reaction or side reactions.Monitor the reaction by TLC to ensure completion. Recrystallize the product carefully, potentially using a different solvent system if necessary.

Conclusion

The one-pot Hantzsch synthesis protocol detailed in this application note provides an efficient and reliable method for the preparation of ethyl 2-amino-4-methylthiazole-5-carboxylate. This procedure offers advantages in terms of simplicity, reduced reaction time, and good yields, making it a valuable tool for researchers in organic synthesis and drug discovery. The resulting 2-aminothiazole derivative serves as a versatile platform for the development of novel therapeutic agents.

References

The Strategic Intermediate: A Guide to 2-Methylthiazole-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring as a Privileged Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a cornerstone in the design of novel therapeutics.[2] Within this important class of heterocyles, 2-methylthiazole-5-carbonitrile has emerged as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive nitrile group and a modifiable methyl group, provides a versatile platform for the construction of complex molecular architectures targeting a range of debilitating diseases.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound, from its synthesis to its application as a key building block in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 65735-10-6[3]
Molecular Formula C₅H₄N₂S[3]
Molecular Weight 124.17 g/mol [4]
Appearance White to off-white solid[1]
Purity Typically ≥95-97%[2][5]
IUPAC Name 2-methyl-1,3-thiazole-5-carbonitrile[2]
SMILES CC1=NC=C(S1)C#N[4]
InChI Key YQLHOMLLEOCIOH-UHFFFAOYSA-N[2]
Storage Sealed in a dry, room temperature environment[4]

Note: Spectroscopic data can vary slightly based on the solvent and instrumentation used.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid or its ester, which are readily prepared via established methods such as the Hantzsch thiazole synthesis.[6] A common and effective route involves the conversion of the more accessible 2-methylthiazole-5-carboxamide to the desired nitrile through dehydration.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration Ester Ethyl 2-methyl- thiazole-5-carboxylate Amidation Amidation Reaction Ester->Amidation Ammonia Aqueous Ammonia Ammonia->Amidation Carboxamide 2-Methylthiazole- 5-carboxamide Amidation->Carboxamide Carboxamide_ref 2-Methylthiazole- 5-carboxamide Carboxamide->Carboxamide_ref Dehydration Dehydration Reaction Carboxamide_ref->Dehydration Dehydrating_Agent POCl₃ or SOCl₂ Dehydrating_Agent->Dehydration Nitrile 2-Methylthiazole- 5-carbonitrile Dehydration->Nitrile

Caption: Synthetic workflow from ester to nitrile.

Protocol 1: Synthesis of 2-Methylthiazole-5-carboxamide

This protocol is adapted from procedures for the amidation of similar esters.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add ethyl 2-methylthiazole-5-carboxylate (1 equivalent).

  • Amidation: Add a concentrated aqueous solution of ammonia (excess, e.g., 10-20 equivalents) to the flask.

  • Reaction Conditions: Seal the flask and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product, 2-methylthiazole-5-carboxamide, may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water, and purify the resulting crude product by recrystallization or column chromatography.

Protocol 2: Dehydration to this compound

This protocol is based on standard dehydration methods for primary amides.[7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 2-methylthiazole-5-carboxamide (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Dehydrating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃, ~1.5 equivalents) or thionyl chloride (SOCl₂, ~2 equivalents) dropwise via the dropping funnel. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate reactions with SOCl₂.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess dehydrating agent. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The this compound scaffold is a key component in the synthesis of numerous kinase inhibitors.[8] The nitrile group can be readily converted into an amide, which then serves as a crucial attachment point for other pharmacophoric elements. A prime example of this is in the synthesis of Dasatinib , a potent oral inhibitor of multiple tyrosine kinases.[9][10]

Case Study: Dasatinib and the Inhibition of Aberrant Kinase Signaling

Dasatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[9] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and the Src family of kinases.[11][12]

In CML, the Philadelphia chromosome translocation leads to the formation of the constitutively active BCR-ABL tyrosine kinase.[11] This aberrant kinase drives uncontrolled cell proliferation and survival by activating a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[11][12] The Src family kinases are also often implicated in these proliferative signals.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates BCR_ABL BCR-ABL Src Src Family Kinases BCR_ABL->Src Activates BCR_ABL->PI3K Activates Src->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Dasatinib Dasatinib Dasatinib->Src Inhibits

Caption: Simplified BCR-ABL and PI3K/Akt/mTOR signaling pathway and points of inhibition by Dasatinib.

Dasatinib binds to the ATP-binding site of these kinases, blocking their ability to phosphorylate downstream substrates and thereby shutting down these pro-survival signals, ultimately leading to apoptosis of the cancer cells.[11]

Key Synthetic Transformations of the Nitrile Group

The versatility of this compound as an intermediate stems from the rich chemistry of the nitrile functional group. Below are protocols for its conversion into other key functionalities.

Protocol 3: Reduction of the Nitrile to a Primary Amine

The resulting amine, 2-methylthiazole-5-methanamine, is a valuable building block for introducing the thiazole moiety into larger molecules via amide bond formation or reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, ~2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel can be employed.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up: Cautiously quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine, which can be purified by distillation or column chromatography.

Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid

This transformation allows for the conversion of the nitrile back to the corresponding carboxylic acid, which can be useful for creating amide or ester linkages.

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and collect any precipitated product. If the product remains in solution, concentrate the mixture under reduced pressure.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a concentrated acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion and Future Outlook

This compound is a high-value intermediate that provides a strategic entry point into a diverse range of biologically active molecules, most notably kinase inhibitors for oncology. Its straightforward synthesis and the versatile reactivity of the nitrile group ensure its continued importance in drug discovery pipelines. As our understanding of cellular signaling pathways deepens, the demand for novel, highly specific kinase inhibitors will undoubtedly grow. The 2-methylthiazole scaffold, accessed through intermediates like this compound, is poised to remain a central element in the development of the next generation of targeted therapies.

References

HPLC methods for the analysis of 2-Methylthiazole-5-carbonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Methylthiazole-5-carbonitrile and its derivatives. Thiazole-containing compounds are pivotal building blocks in medicinal chemistry, making precise and reliable analytical techniques essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2]

This document moves beyond a simple recitation of steps to explain the underlying chromatographic principles and rationale behind methodological choices. It is designed to empower researchers, scientists, and drug development professionals to create self-validating analytical systems grounded in scientific integrity.

The Analytical Challenge: Thiazoles in Pharmaceutical Development

This compound is a heterocyclic compound whose structural motif is found in numerous active pharmaceutical ingredients (APIs). The accurate quantification of this molecule and the detection and characterization of its related impurities—arising from synthesis or degradation—are critical regulatory requirements.[3][4] HPLC is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]

Foundational Principles: HPLC Method Development

Developing a successful HPLC method requires a systematic approach based on the physicochemical properties of the analyte. For this compound and its derivatives, which are typically moderately polar aromatic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective analytical strategy.[5][6]

The Causality Behind Experimental Choices
  • Mode of Separation - Why Reversed-Phase? Reversed-phase chromatography utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. This compound, with its combination of a heterocyclic ring and a polar nitrile group, interacts effectively with the C18 stationary phase. Elution is controlled by varying the polarity of the mobile phase, typically with an organic solvent like acetonitrile. This mode provides excellent separation for a wide range of moderately polar compounds and their impurities.[5] For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) could be considered as an alternative.[7]

  • Stationary Phase Selection - The C18 Workhorse A C18 (octadecylsilane) column is the recommended starting point. Its long alkyl chains provide strong hydrophobic retention suitable for aromatic compounds. The choice of particle size is a key decision:

    • 5 µm particles: Offer a balance of efficiency and backpressure, suitable for standard HPLC systems.

    • Sub-2 µm particles (for UPLC®/UHPLC): Provide significantly higher resolution and faster analysis times, which is ideal for complex impurity profiling.[8][9][10][11] Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, leveraging smaller particles to enhance speed, resolution, and sensitivity.[10][11]

  • Mobile Phase Optimization - Driving Selectivity The mobile phase is the primary tool for controlling retention and selectivity.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds due to its lower viscosity (reducing backpressure) and favorable UV transparency.

    • Aqueous Phase & pH Control: The nitrogen atom in the thiazole ring is basic. To ensure consistent retention and sharp, symmetrical peaks, the pH of the mobile phase must be controlled. Adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1% v/v) suppresses the ionization of the thiazole nitrogen, leading to better peak shape.

    • Isocratic vs. Gradient Elution: For analyzing a single compound, an isocratic method (constant mobile phase composition) may suffice. However, when analyzing the parent compound alongside its derivatives and potential impurities, which can span a range of polarities, a gradient elution (where the organic solvent concentration is increased over time) is superior for resolving all components effectively within a reasonable timeframe.[5]

  • Detection - Seeing the Analyte The aromatic thiazole ring contains a chromophore, making UV detection the most straightforward and robust choice. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For this compound and its derivatives, this is typically in the 254-280 nm range. For impurity identification and confirmation, coupling the HPLC to a mass spectrometer (LC-MS) provides invaluable structural information.[7][12]

General Analytical Protocol: Purity Determination

This protocol provides a validated starting point for the analysis of this compound. It should be adapted and re-validated for specific derivatives.

Instrumentation and Reagents
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm (or equivalent sub-2 µm for UHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Diluent Acetonitrile:Water (50:50, v/v)
Reagents HPLC-grade Acetonitrile, Formic Acid, and Purified Water
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Step-by-Step Experimental Workflow

1. Standard Preparation (100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound reference standard. b. Dissolve in 50 mL of diluent in a 100 mL volumetric flask and sonicate for 5 minutes to ensure complete dissolution. c. Dilute to the final volume with the diluent and mix thoroughly.

2. Sample Preparation (1 mg/mL): a. Accurately weigh approximately 25 mg of the sample to be analyzed. b. Dissolve in 15 mL of diluent in a 25 mL volumetric flask, sonicating as needed. c. Dilute to the final volume with the diluent and mix thoroughly. d. Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to prevent particulates from clogging the column.[13][14]

3. System Suitability Test (SST): a. Before sample analysis, perform five replicate injections of the standard solution. b. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 2.0
  • Theoretical Plates: ≥ 2000
  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

4. Analysis and Data Processing: a. Inject the diluent (as a blank), followed by the standard and sample solutions. b. Integrate all peaks in the sample chromatogram. c. Calculate the percentage purity of the main component using the area percent method.

Method Validation: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical results, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines.[15][16][17] This process provides documented evidence that the method is suitable for its intended purpose.[17]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[15]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. Typically, a correlation coefficient (r²) of ≥ 0.995 is required.[15]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[17]
Accuracy The closeness of the test results to the true value. Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%), with mean recovery typically expected to be within 98.0% to 102.0%.[5]
Precision Repeatability (Intra-assay): Precision over a short time interval with the same analyst and equipment. RSD ≤ 2.0%.Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined by a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).[15]

Visualizing the Process

HPLC Analysis Workflow

The following diagram illustrates the complete workflow from sample receipt to the final analytical report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt SamplePrep Sample Weighing & Dissolution Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Filtration Syringe Filtration (0.45 µm) SamplePrep->Filtration Injection Sample Injection Sequence Filtration->Injection Equilibration System Equilibration Equilibration->SST SST->Injection DataAcq Chromatographic Data Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Purity / Assay Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: End-to-end workflow for HPLC analysis.

Logic of Method Development

This diagram outlines the decision-making process for creating a new HPLC method for a thiazole derivative.

Method_Dev_Logic node_step node_step start Analyte Info (Structure, Polarity) mode_select Select Mode start->mode_select rp_hplc Reversed-Phase (C18, C8) mode_select->rp_hplc Moderately Polar hilic HILIC (for very polar) mode_select->hilic Highly Polar col_select Select Column mp_select Optimize Mobile Phase col_select->mp_select gradient Gradient Elution (Impurities) mp_select->gradient isocratic Isocratic Elution (Assay) mp_select->isocratic det_select Select Detector uv_vis UV/PDA Detector (λmax) det_select->uv_vis lc_ms LC-MS (Identification) det_select->lc_ms rp_hplc->col_select gradient->det_select isocratic->det_select validation Method Validation uv_vis->validation lc_ms->validation

References

Application Notes & Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, most notably the tyrosine kinase inhibitor Dasatinib, a crucial drug in oncology.[1][2][3] The efficient and scalable synthesis of these molecules is therefore of paramount importance for both drug discovery and commercial production. This guide provides a detailed overview of robust and field-proven protocols for the large-scale synthesis of 2-aminothiazole-5-carboxamides, with a focus on methodologies that are efficient, scalable, and avoid problematic reagents. We will delve into the underlying chemistry of the most effective synthetic routes, offering step-by-step protocols and troubleshooting guidance for common challenges encountered in a production environment.

Comparative Overview of Synthetic Strategies

Several synthetic routes to 2-aminothiazole-5-carboxamides have been developed, each with its own set of advantages and disadvantages for large-scale implementation. The choice of a particular route often depends on factors such as the cost and availability of starting materials, the desired purity of the final product, and the scalability of the process. Below is a summary of the most prominent strategies.

Metric Route A: Convergent Synthesis from β-Ethoxyacrylamide Route B: Post-Thiazole Amide Coupling Route C: Mucochloric Acid-Based Synthesis Route D: Classic Hantzsch Thiazole Synthesis
Starting Materials β-ethoxy acryloyl chloride, substituted aniline, thioureaEthyl 2-aminothiazole-5-carboxylate, substituted anilineMucochloric acid, substituted aniline, thioureaα-halocarbonyl compound, thiourea derivative
Number of Steps Fewer steps, convergent approachLinear synthesis, potentially more stepsMulti-step, linear approachGenerally a single step for the core formation
Overall Yields Generally high to excellent[4]Can be variable, especially with hindered anilines[4]Moderate to goodVariable depending on substrates
Scalability Highly suitable for large-scale production[4][5]Can be challenging to scale due to coupling inefficiencies[4]Scalable, as demonstrated in patent literature[6]Generally scalable, but may require specific α-halocarbonyl precursors
Key Advantages Avoids protecting groups and hazardous reagents like n-BuLi and NaH[4]Utilizes a readily available thiazole coreStarts from an inexpensive commodity chemicalA well-established and versatile method[7]
Key Disadvantages Requires preparation of the β-ethoxyacrylamide intermediateAmide coupling can be low-yielding with sterically hindered anilines[4]Involves multiple steps and handling of chlorinated intermediatesThe required α-halocarbonyl may not be readily available

Based on this comparison, the convergent synthesis from a pre-formed β-ethoxyacrylamide intermediate (Route A) often represents the most efficient and scalable approach for many target 2-aminothiazole-5-carboxamides.[4][5] This guide will therefore focus on providing a detailed protocol for this preferred route.

Featured Large-Scale Protocol: Convergent Synthesis from β-Ethoxyacrylamide

This protocol describes a highly efficient, two-step, one-pot process for the synthesis of 2-aminothiazole-5-carboxamides that is amenable to large-scale production. The strategy involves the initial formation of an N-aryl-β-ethoxyacrylamide, which then undergoes α-bromination and subsequent cyclization with thiourea.

Workflow Diagram

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: One-Pot Thiazole Formation A β-Ethoxy Acryloyl Chloride C N-Aryl-β-ethoxyacrylamide A->C B Substituted Aniline B->C F 2-Aminothiazole-5-carboxamide C->F α-bromination & cyclization D N-Bromosuccinimide (NBS) D->F E Thiourea E->F

Caption: Convergent synthesis workflow.

Step-by-Step Experimental Protocol

Part 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

This first part of the protocol details the formation of the key acrylamide intermediate.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge tetrahydrofuran (THF).

  • Reagent Addition: Add the substituted aniline (e.g., 2-chloro-6-methylaniline) and a base such as pyridine to the reactor. Cool the mixture to 0-5 °C.

  • Acylation: Slowly add a solution of β-ethoxy acryloyl chloride in THF to the cooled mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Upon completion, dilute the reaction mixture with water. Concentrate the solution under vacuum to a slurry.

  • Isolation and Purification: Dilute the slurry with a non-polar solvent like toluene and stir. Cool the mixture to 0 °C to promote crystallization. Collect the solid product by filtration, wash with water, and dry under vacuum to yield the desired (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[4]

Part 2: One-Pot Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This part describes the conversion of the acrylamide intermediate to the final product in a one-pot fashion.

  • Reaction Setup: In a reactor, dissolve the (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water.

  • Bromination: Cool the solution to 10-15 °C and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature. The α-bromination is typically rapid.

  • Cyclization: After the bromination is complete (as monitored by TLC or HPLC), add thiourea to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 2-3 hours.

  • Basification and Isolation: Cool the resulting solution to room temperature and add concentrated ammonium hydroxide dropwise to precipitate the product.

  • Purification: Cool the slurry to 0-5 °C, collect the solid by filtration, wash with cold water, and dry under vacuum to afford the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in high yield and purity.[4][8]

Rationale and Scientific Insights
  • Convergent Approach: This synthetic strategy is highly convergent, meaning that the key fragments of the molecule are synthesized separately and then brought together late in the synthesis. This approach is generally more efficient for large-scale production as it maximizes the yield based on the more complex starting materials.

  • Chemoselectivity of Bromination: A key concern in this synthesis is the potential for competitive electrophilic bromination on the amide nitrogen or the aromatic ring.[4] However, by using N-bromosuccinimide (NBS) under controlled temperature conditions, the α-bromination of the enol ether occurs with high chemoselectivity.[4]

  • Avoidance of Harsh Reagents: A significant advantage of this protocol for industrial applications is the avoidance of organometallic reagents like n-butyllithium (n-BuLi) and strong bases like sodium hydride (NaH), which are often required in other synthetic routes.[4] These reagents are typically air and moisture sensitive, making their handling on a large scale challenging and costly.

  • One-Pot Efficiency: The one-pot nature of the second step, where the α-bromination and thiazole ring formation occur in the same reactor without isolation of the intermediate, significantly improves the process efficiency by reducing handling, solvent usage, and reaction time.

Troubleshooting Common Issues
Issue Potential Cause Recommended Solution
Incomplete Amide Formation Insufficiently reactive acyl chloride or aniline; inadequate base.Ensure the quality of the β-ethoxy acryloyl chloride. Consider a stronger, non-nucleophilic base if necessary.
Low Yield in Thiazole Formation Incomplete bromination; decomposition of the bromo-intermediate.Monitor the bromination step closely. Ensure the temperature is well-controlled during NBS addition.
Formation of By-products Over-bromination; side reactions of thiourea.Add NBS portion-wise and maintain a low temperature. Ensure the stoichiometry of the reagents is accurate.
Difficulty in Product Isolation Product is too soluble in the reaction mixture.Adjust the pH carefully during the work-up to ensure complete precipitation. Consider using an anti-solvent.

Alternative Scalable Synthetic Routes

While the convergent approach from β-ethoxyacrylamide is often preferred, other routes may be more suitable for specific target molecules or available starting materials.

Route C: Mucochloric Acid-Based Synthesis

This route offers a scalable alternative starting from the bulk chemical mucochloric acid.[6]

G A Mucochloric Acid B 2,3-Dichloro Acryloyl Chloride A->B Chlorination C N-Aryl-2,3-dichloroacrylamide B->C Amidation D N-Aryl-3-alkoxy-2-chloroacrylamide C->D Alkoxide Treatment E 2-Aminothiazole-5-carboxamide D->E Cyclization with Thiourea

Caption: Mucochloric acid-based synthesis.

This process involves the conversion of mucochloric acid to 2,3-dichloro acryloyl chloride, followed by amidation with a substituted aniline. The resulting N-aryl-2,3-dichloroacrylamide is then treated with an alkanolate to form an N-aryl-3-alkoxy-2-chloroacrylamide, which is subsequently cyclized with thiourea in an acidic medium to yield the target 2-aminothiazole-5-carboxamide.[6]

Route D: Classic Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry and can be adapted for the synthesis of 2-aminothiazole-5-carboxamides.[7][9]

This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of 2-aminothiazole-5-carboxamides, the α-halocarbonyl precursor would need to contain the carboxamide functionality or a precursor to it.

G A α-Halocarbonyl Compound C 2-Aminothiazole-5-carboxamide A->C B Thiourea B->C

Caption: Hantzsch thiazole synthesis principle.

While fundamentally a robust reaction, its application on a large scale for this specific class of compounds may be limited by the availability and stability of the required α-halocarbonyl starting materials.

Conclusion

The large-scale synthesis of 2-aminothiazole-5-carboxamides is a critical process in the pharmaceutical industry. The convergent synthesis from β-ethoxyacrylamide stands out as a particularly efficient, scalable, and safe method, avoiding the use of hazardous reagents and minimizing the number of synthetic steps. By understanding the underlying chemical principles and carefully controlling the reaction conditions, high yields of the desired products can be achieved reliably on an industrial scale. The alternative routes, such as the one based on mucochloric acid, also offer viable options depending on the specific manufacturing context.

References

Application Notes and Protocols: The Strategic Role of 2-Methylthiazole-5-carbonitrile in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Within this privileged structural class, 2-methylthiazole-5-carbonitrile has emerged as a critical building block in the synthesis of potent kinase inhibitors. Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This makes them a prime target for therapeutic intervention. This document provides an in-depth guide to the strategic application of this compound in the design and synthesis of kinase inhibitors, with a particular focus on its incorporation into molecules targeting key oncogenic kinases such as Src and Abl. We will detail synthetic protocols, explore structure-activity relationships (SAR), and provide context through relevant signaling pathways.

The Thiazole Moiety: A Privileged Scaffold in Kinase Inhibition

The thiazole ring system is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its prevalence in kinase inhibitors can be attributed to several key features:

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Hydrogen Bonding Capabilities: The nitrogen and sulfur atoms of the thiazole ring can participate in crucial hydrogen bond interactions with amino acid residues in the kinase active site, contributing to high-affinity binding.

  • Structural Rigidity and Planarity: The rigid and planar nature of the thiazole ring provides a well-defined scaffold for the precise spatial orientation of substituents, enabling optimal interactions with the target kinase.

  • Synthetic Tractability: The synthesis of thiazole derivatives is well-established, allowing for the facile introduction of diverse substituents to explore structure-activity relationships.

The this compound scaffold, in particular, offers a synthetically versatile platform. The nitrile group can be readily converted into other functional groups, such as amides or carboxylic acids, which are often essential for potent kinase inhibition. The methyl group at the 2-position can also be a key interaction point or can be further functionalized.

Synthesis of this compound and Key Derivatives

The synthesis of the this compound core and its subsequent elaboration into key intermediates for kinase inhibitor development is a critical first step. The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring.[3][4]

Protocol: Synthesis of Ethyl 2-methylthiazole-5-carboxylate via Hantzsch Thiazole Synthesis

This protocol describes a common method for synthesizing a key precursor to this compound derivatives.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thioacetamide

  • Triethylamine

  • Acetonitrile

  • Sodium hydroxide solution (40%)

  • Hydrochloric acid (concentrated)

  • Ether

  • Water

  • Ice

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure: [5][6]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve thioacetamide (1.0 molar equivalent) in acetonitrile.

  • Addition of Chloroacetoacetate: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 molar equivalent) dropwise over 15-20 minutes. An exotherm may be observed.

  • Cyclization: Stir the reaction mixture at room temperature for 2-3 hours. A yellow solid may precipitate.

  • Dehydration: Slowly add triethylamine (2.5-3.0 molar equivalents). The reaction temperature may rise. Gently reflux the mixture for 1 hour.

  • Work-up:

    • Cool the reaction mixture to approximately 40-50°C.

    • Add water and extract the mixture with ether (2 x 100 mL).

    • Wash the combined organic layers with 10% HCl (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methylthiazole-5-carboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol: Conversion to 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol details the synthesis of a key intermediate used in the development of Dasatinib, a potent multi-targeted kinase inhibitor.[7][8]

Materials:

  • Ethyl 2-aminothiazole-5-carboxylate

  • 2-Chloro-6-methylaniline

  • Pyridine

  • Tetrahydrofuran (THF)

  • N-Bromosuccinimide (NBS)

  • Dioxane

  • Thiourea

  • Ammonium hydroxide (concentrated)

Procedure: [7][8]

  • Amide Formation:

    • Dissolve 2-chloro-6-methylaniline (1.0 molar equivalent) in THF.

    • Add pyridine (1.1 molar equivalents) as a base.

    • Slowly add a solution of β-ethoxy acryloyl chloride (1.0 molar equivalent) in THF.

    • Stir the reaction at room temperature overnight.

    • Work up the reaction by adding water and extracting with an organic solvent. Purify the resulting N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide.

  • Thiazole Ring Formation:

    • Dissolve the N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide in a mixture of dioxane and water.

    • Add N-Bromosuccinimide (NBS) and stir at room temperature.

    • Add thiourea and heat the mixture to effect ring closure.

    • Cool the reaction and add concentrated ammonium hydroxide to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Application in Kinase Inhibitor Screening

Once a library of this compound derivatives has been synthesized, they must be screened for their ability to inhibit the activity of target kinases.

Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Lead Optimization Synthesis Synthesis of this compound Derivatives Library Compound Library Generation Synthesis->Library Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Library->Biochemical_Assay Hit_ID Hit Identification (Potency - IC50) Biochemical_Assay->Hit_ID Cell_Assay Cell-Based Assay (e.g., MTT, Western Blot) Hit_ID->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt SAR cluster_core This compound Core cluster_r1 R1 (Position 2) cluster_r2 R2 (Position 4) cluster_r3 R3 (Position 5) Core R1_node Methyl Group - Steric interactions - Can be replaced for further functionalization Core->R1_node Modification at C2 R2_node Hydrogen - Site for introducing larger groups to explore interactions with the solvent-exposed region Core->R2_node Modification at C4 R3_node Nitrile Group - Key synthetic handle - Can be converted to amide or carboxylic acid for H-bonding with the hinge region Core->R3_node Modification at C5 Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling cluster_src Src Pathway cluster_abl Abl Pathway cluster_nucleus Nuclear Response RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation BCR_ABL BCR-Abl (in CML) RAS_RAF Ras/Raf/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/Akt Pathway BCR_ABL->PI3K_AKT RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->Src Inhibition Dasatinib->BCR_ABL Inhibition

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 2-Methylthiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of the Thiazole Scaffold

The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent development of new therapeutic agents that can circumvent existing resistance mechanisms.[1] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Its structural features allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Methylthiazole-5-carbonitrile emerges as a particularly attractive starting material for the synthesis of novel antimicrobial candidates due to the versatile reactivity of its nitrile group and the potential for modification of the thiazole core. This document provides a detailed guide for researchers, scientists, and drug development professionals on synthetic routes to create novel antimicrobial agents from this promising precursor.

Strategic Overview: Leveraging the Reactivity of this compound

The synthetic strategies outlined herein focus on the chemical transformation of the nitrile functionality at the C5 position of the 2-methylthiazole ring. The primary pathways explored involve the conversion of the nitrile to key intermediates such as thioamides and amidines, which then serve as versatile synthons for the construction of more complex heterocyclic systems with potential antimicrobial activity. Additionally, the reduction of the nitrile to an aminomethyl group provides another avenue for diversification.

G cluster_derivatives Antimicrobial Derivatives start This compound thioamide 2-Methylthiazole-5-carbothioamide start->thioamide Thionation amidine 2-Methylthiazole-5-carboximidamide start->amidine Pinner Reaction amine 2-(Aminomethyl)thiazole-5-carbonitrile start->amine Reduction thiadiazoles Thiadiazoles thioamide->thiadiazoles Cyclocondensation triazoles Triazoles thioamide->triazoles Cyclocondensation pyrimidines Pyrimidines amidine->pyrimidines Cyclocondensation schiff_bases Schiff Bases / Amides amine->schiff_bases Acylation / Condensation G cluster_workflow Thiadiazole Synthesis Workflow thioamide 2-Methylthiazole-5-carbothioamide thiadiazole 3-(2-Methylthiazol-5-yl)-5-R-1,2,4-thiadiazole thioamide->thiadiazole Cyclocondensation haloketone α-Haloketone (R-CO-CH₂X) haloketone->thiadiazole

References

Application of 2-Methylthiazole-5-carbonitrile in the Synthesis of the Anti-Cancer Drug Dasatinib: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a strategic synthetic pathway for the anti-cancer drug Dasatinib, commencing from the versatile building block, 2-Methylthiazole-5-carbonitrile. This document provides not only detailed experimental protocols but also delves into the underlying chemical principles and rationale for the chosen synthetic route, empowering researchers to understand and adapt these methods for their own drug discovery and development endeavors.

Introduction: The Strategic Importance of the Thiazole Moiety in Kinase Inhibition

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. Dasatinib (marketed as Sprycel®) is a potent, orally available multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] Its structure prominently features a central 2-aminothiazole-5-carboxamide core, highlighting the significance of this heterocyclic system in achieving high-affinity binding to target kinases like BCR-ABL and Src family kinases.

This guide focuses on a synthetic approach that utilizes this compound as a readily accessible starting material. The nitrile functionality offers a versatile handle for elaboration into the requisite 5-carboxamide group of Dasatinib.

Proposed Synthetic Pathway Overview

The synthesis of Dasatinib from this compound can be envisioned through a multi-step sequence. The key transformations involve the hydrolysis of the nitrile to a carboxylic acid, followed by amidation, and subsequent elaboration of the 2-position of the thiazole ring to introduce the pyrimidine and piperazine moieties.

Dasatinib Synthesis Overview Start This compound Intermediate1 2-Methylthiazole-5-carboxylic acid Start->Intermediate1 Hydrolysis Intermediate2 N-(2-chloro-6-methylphenyl)-2-methylthiazole-5-carboxamide Intermediate1->Intermediate2 Amidation Intermediate3 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Intermediate2->Intermediate3 Functionalization at C2 (e.g., Halogenation then Amination) Intermediate4 N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Intermediate3->Intermediate4 Nucleophilic Aromatic Substitution Dasatinib Dasatinib Intermediate4->Dasatinib Final Coupling

Caption: Proposed synthetic pathway from this compound to Dasatinib.

Part 1: Synthesis of Key Intermediate - 2-Methylthiazole-5-carboxylic acid

The initial and critical step is the conversion of the nitrile group of this compound into a carboxylic acid. This transformation is typically achieved through hydrolysis under either acidic or basic conditions.

Mechanistic Insight: Nitrile Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.[3][4]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A molecule of water then attacks this carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium salt.[5][6]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. Under more vigorous basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia. Acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[3][4]

For the hydrolysis of this compound, a robust method is required that ensures complete conversion without degradation of the thiazole ring.

Protocol 1: Basic Hydrolysis of this compound

This protocol is adapted from general procedures for nitrile hydrolysis and would require optimization for this specific substrate.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 10-20% aqueous solution of NaOH or KOH (5-10 eq).

  • Heat the mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully acidify the cooled solution with concentrated HCl until the pH is approximately 2-3. This will cause the precipitation of the carboxylic acid.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude 2-Methylthiazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like NaOH or KOH are used to facilitate the nucleophilic attack on the relatively unreactive nitrile carbon.

  • Reflux Conditions: Elevated temperatures are necessary to overcome the activation energy of both the initial hydrolysis to the amide and the subsequent hydrolysis to the carboxylate.

  • Acidic Workup: The final product of the basic hydrolysis is the sodium or potassium salt of the carboxylic acid. A strong acid is required to protonate the carboxylate and precipitate the free carboxylic acid.

Part 2: Amide Bond Formation

The next key step is the coupling of the synthesized 2-Methylthiazole-5-carboxylic acid with 2-chloro-6-methylaniline to form the corresponding amide.

Mechanistic Insight: Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically uphill process that requires the removal of water and often high temperatures. To achieve this under milder conditions, the carboxylic acid is typically activated. Common methods include:

  • Conversion to an Acyl Chloride: The carboxylic acid is treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride, which readily reacts with the amine.

  • Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or titanium(IV) chloride (TiCl₄) activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.[5]

Protocol 2: Amide Coupling via Acyl Chloride Formation

This protocol is a standard and reliable method for amide bond formation.

Materials:

  • 2-Methylthiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 2-chloro-6-methylaniline

  • Triethylamine (TEA) or Pyridine

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • In a separate flask, dissolve 2-chloro-6-methylaniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM or THF.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-(2-chloro-6-methylphenyl)-2-methylthiazole-5-carboxamide can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Acyl chlorides are sensitive to moisture, so an inert atmosphere is crucial to prevent their hydrolysis back to the carboxylic acid.

  • Catalytic DMF: DMF catalyzes the formation of the acyl chloride by forming a Vilsmeier reagent in situ.

  • Base (Triethylamine or Pyridine): A non-nucleophilic base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.

Part 3: Elaboration to the Dasatinib Core Structure

The subsequent steps involve the functionalization of the 2-methyl group of the thiazole ring and the introduction of the pyrimidine and piperazine side chains. While various routes are reported in the patent literature, a common strategy involves the transformation of the 2-methyl group into a 2-amino group, followed by coupling reactions. A more direct approach, however, starts from a 2-aminothiazole precursor. For the purpose of this guide, we will outline the general transformations required to convert our intermediate to a known Dasatinib precursor, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

The conversion of the 2-methyl group to a 2-amino group is a non-trivial transformation and often involves multiple steps. A more convergent and widely adopted strategy in Dasatinib synthesis is to start with a 2-aminothiazole derivative.[4][7] For instance, the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide has been reported starting from ethyl 2-aminothiazole-5-carboxylate.[8]

The subsequent steps to complete the synthesis of Dasatinib from 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide are well-documented in the literature.[2] This typically involves a nucleophilic aromatic substitution reaction with 4,6-dichloro-2-methylpyrimidine, followed by a final coupling with 1-(2-hydroxyethyl)piperazine.

Dasatinib Final Steps Intermediate3 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Intermediate4 N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Intermediate3->Intermediate4 Nucleophilic Aromatic Substitution Reagent1 4,6-dichloro-2-methylpyrimidine Reagent1->Intermediate4 Dasatinib Dasatinib Intermediate4->Dasatinib Final Coupling Reagent2 1-(2-hydroxyethyl)piperazine Reagent2->Dasatinib

Caption: Final steps in the synthesis of Dasatinib.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
1 This compound2-Methylthiazole-5-carboxylic acid1. NaOH (aq), Reflux2. HCl (aq)70-90 (estimated)
2 2-Methylthiazole-5-carboxylic acidN-(2-chloro-6-methylphenyl)-2-methylthiazole-5-carboxamide1. SOCl₂ or (COCl)₂, cat. DMF, DCM2. 2-chloro-6-methylaniline, TEA, DCM60-80 (estimated)
3 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamideDasatinib1. 4,6-dichloro-2-methylpyrimidine, Base2. 1-(2-hydroxyethyl)piperazineVaries based on specific patented procedures

Conclusion

This application note provides a detailed theoretical and practical framework for the synthesis of the anti-cancer drug Dasatinib, starting from this compound. By elucidating the key chemical transformations and providing detailed protocols, this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The presented route, while requiring optimization for specific laboratory conditions, is based on well-established chemical principles and offers a logical pathway to this important therapeutic agent. The successful synthesis of Dasatinib and its analogs relies on a thorough understanding of the reactivity of the thiazole core and the strategic application of modern synthetic methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methylthiazole-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methylthiazole-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring a robust and reproducible synthesis.

Reaction Overview: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for synthesizing the this compound core is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the target molecule, the key starting materials are thioacetamide (providing the 2-methyl group and the sulfur and nitrogen atoms) and 2-chloro-3-oxopropanenitrile (providing the C4, C5, and nitrile functional group).

The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[3]

Reaction Mechanism: Hantzsch Synthesis of this compound

Hantzsch_Mechanism Figure 1: Reaction mechanism for this compound synthesis. Thioacetamide Thioacetamide Intermediate1 Thioimonium Intermediate Thioacetamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone 2-chloro-3-oxopropanenitrile Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product This compound Intermediate2->Product 3. Dehydration (-H2O) (Base-catalyzed)

Caption: Hantzsch reaction mechanism.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Hantzsch thiazole synthesis.[4][5][6] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • Thioacetamide (1.2 eq)

  • 2-chloro-3-oxopropanenitrile (1.0 eq)[7][8]

  • Triethylamine (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry, inert-atmosphere flask, add thioacetamide (1.2 eq) and anhydrous acetonitrile. Stir at room temperature until the thioacetamide is fully dissolved.

  • Slowly add a solution of 2-chloro-3-oxopropanenitrile (1.0 eq) in acetonitrile to the flask. An exotherm may be observed.

  • Stir the resulting mixture at room temperature for 1-2 hours. A precipitate may form during this time.

  • Slowly add triethylamine (2.5 eq) to the reaction mixture. The addition is often exothermic.

  • Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Troubleshooting Guide

Question: My reaction yield is very low or I've isolated no product. What went wrong?

Answer: Low or no yield is a common issue that can stem from several factors.

  • Cause 1: Reagent Quality and Stability.

    • Explanation: The α-halonitrile starting material, 2-chloro-3-oxopropanenitrile, can be unstable and prone to decomposition or polymerization, especially if exposed to moisture or stored improperly.[7] Thioacetamide can also degrade over time.

    • Solution:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • Use freshly opened or purified reagents whenever possible.

      • Handle 2-chloro-3-oxopropanenitrile in a fume hood and store it under an inert atmosphere in a refrigerator.

  • Cause 2: Incorrect Stoichiometry or Order of Addition.

    • Explanation: The molar ratios of the reactants are critical. A slight excess of thioacetamide is often used to ensure the complete consumption of the more valuable halonitrile.[4] The base is typically added after the initial reaction between the thioamide and haloketone to facilitate the final dehydration step.[6] Adding the base too early can lead to unwanted side reactions.

    • Solution:

      • Use a 1.1 to 1.5 molar excess of thioacetamide relative to the 2-chloro-3-oxopropanenitrile.[4]

      • Follow the correct order of addition: first react the thioamide and halonitrile, then add the base.[4][6]

  • Cause 3: Inadequate Reaction Conditions.

    • Explanation: The final dehydration step to form the aromatic thiazole ring requires sufficient energy. If the reaction is not heated adequately or for a long enough duration, it may stall at the hydroxythiazoline intermediate stage.

    • Solution:

      • Ensure the reaction mixture reaches the reflux temperature of the solvent (e.g., ~82°C for acetonitrile).

      • Monitor the reaction by TLC. If starting materials or intermediates persist, extend the reflux time.

Question: My final product is impure, and I see multiple spots on the TLC plate. How can I minimize byproduct formation?

Answer: The formation of byproducts is often related to the reactivity of the starting materials and intermediates.

  • Cause 1: Polymerization of 2-chloro-3-oxopropanenitrile.

    • Explanation: Cyano-containing carbonyl compounds can be susceptible to self-condensation or polymerization, particularly in the presence of a strong base or at elevated temperatures.

    • Solution:

      • Add the 2-chloro-3-oxopropanenitrile solution slowly to the thioacetamide solution, maintaining a controlled temperature.

      • Avoid excessively high temperatures beyond what is necessary for reflux.

  • Cause 2: Side Reactions with the Base.

    • Explanation: Triethylamine is a nucleophile as well as a base. While its primary role is to catalyze dehydration and neutralize HCl, it can potentially react with the electrophilic starting material, leading to impurities.

    • Solution:

      • Ensure the base is added slowly and at a controlled temperature.

      • Consider using a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although this may require re-optimization of the reaction conditions.

  • Cause 3: Ineffective Workup.

    • Explanation: An improper workup can fail to remove unreacted starting materials, the base, and water-soluble byproducts, complicating the final purification.

    • Solution:

      • Perform a thorough aqueous wash to remove triethylamine hydrochloride and other salts.

      • If the product has some water solubility, use a brine wash to help drive it into the organic layer and remove excess water.

Frequently Asked Questions (FAQs)
  • Q1: What is the precise role of triethylamine in this reaction?

    • Triethylamine serves two primary functions. First, it acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is eliminated during the initial condensation. Second, it functions as a base to catalyze the final dehydration of the hydroxythiazoline intermediate, which is the rate-limiting step leading to the formation of the aromatic thiazole ring.[4][5]

  • Q2: Can I use a different solvent? What are the key considerations?

    • Yes, other polar aprotic or protic solvents like ethanol or dimethylformamide (DMF) have been used for Hantzsch syntheses.[9] However, acetonitrile is often preferred because it effectively dissolves the reactants and intermediates, has a suitable boiling point for the reaction, and is relatively inert.[4] When choosing a solvent, consider the solubility of all components, the required reaction temperature, and potential side reactions with the solvent itself.

  • Q3: How can I effectively monitor the reaction's progress?

    • Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside your starting materials on a silica gel plate. A typical mobile phase could be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.

  • Q4: Are there alternative synthetic routes to this compound?

    • While the Hantzsch synthesis is the most direct method, other routes exist for substituted thiazoles. For example, one could envision a synthesis starting from a pre-formed thiazole ring, followed by the introduction of the nitrile group at the C5 position via methods like Sandmeyer reaction of a 5-aminothiazole or cyanation of a 5-halothiazole. However, these multi-step routes are often less efficient than the convergent Hantzsch synthesis.[10]

Data Summary: Impact of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the synthesis outcome. This data is synthesized from principles described in the cited literature.

ParameterCondition ACondition BExpected Outcome & RationaleReference
Base Triethylamine (2.5 eq)Pyridine (2.5 eq)Triethylamine is a stronger, non-aromatic base, generally leading to faster dehydration and higher yields. Pyridine is less basic and may require longer reaction times.[4]
Solvent AcetonitrileEthanolAcetonitrile (BP 82°C) allows for a higher reaction temperature than ethanol (BP 78°C), potentially leading to faster completion. Ethanol is protic and can participate in hydrogen bonding, which may slightly alter the reaction pathway.[4][9]
Temperature 60°CReflux (~82°C)Reflux conditions are generally necessary to overcome the activation energy for the final dehydration step. Lower temperatures will likely result in an incomplete reaction or very slow conversion.[5]
Thioacetamide 1.0 eq1.2 eqUsing a slight excess of thioacetamide helps to drive the reaction to completion by ensuring the full consumption of the more complex α-halonitrile starting material.[4]
Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to the final, purified product.

Caption: Step-by-step experimental workflow.

References

Common side reactions in the synthesis of 2-chlorothiazole-5-thiol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chlorothiazole-5-thiol

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-chlorothiazole-5-thiol. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this versatile heterocyclic building block. The synthesis, while well-established, presents several critical junctures where side reactions can significantly impact yield and purity. This guide provides in-depth, experience-based answers to common challenges, explains the chemical principles behind our recommendations, and offers validated protocols to enhance the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the synthesis of 2-chlorothiazole-5-thiol.

Q1: What is the most common and reliable synthetic route for 2-chlorothiazole-5-thiol?

A prevalent and generally reliable method involves a Sandmeyer-type reaction, which starts from 2-amino-thiazole-5-thiol.[1] The process consists of two fundamental steps:

  • Diazotization: The primary amino group of the starting material is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[1][2]

  • Sandmeyer Reaction: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. This facilitates the substitution of the diazonium group with a chlorine atom, yielding the target molecule with the evolution of nitrogen gas.[1][3][4]

This route is favored due to the accessibility of the starting materials and its adaptability to standard laboratory conditions.

Q2: Why is strict temperature control (0-5°C) so critical during the diazotization step?

This is arguably the most critical parameter for a successful synthesis. Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Maintaining a temperature between 0-5°C is essential for two primary reasons:

  • Preventing Decomposition: Above 5°C, the diazonium salt can rapidly decompose, leading to the loss of N₂ gas and the formation of a highly reactive aryl cation. This cation can then be quenched by water in the reaction mixture to form an undesired 2-hydroxythiazole-5-thiol byproduct.

  • Minimizing Side Reactions: Localized overheating, which can occur during the exothermic addition of sodium nitrite, promotes unwanted side reactions, including the coupling of the diazonium salt with the starting amine or other nucleophilic species to form colored azo compounds.[1] Slow, dropwise addition of the nitrite solution directly into the cooled, vigorously stirred reaction mixture is mandatory.[1]

Q3: My reaction mixture is turning dark brown or black. What is causing this, and how can I prevent it?

The formation of dark-colored impurities is a common issue and typically points to two culprits:

  • Azo-Coupling Reactions: As mentioned above, if the temperature is not strictly controlled or if there are localized "hot spots," the electrophilic diazonium salt can react with the electron-rich starting material (2-amino-thiazole-5-thiol) to form highly conjugated, and thus intensely colored, azo dyes.[1] Prevention is rooted in maintaining low temperatures and ensuring efficient mixing.

  • Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, especially in the presence of air (O₂) and metal catalysts like copper. This oxidation leads to the formation of a disulfide-linked dimer. While the dimer itself may not be intensely colored, subsequent degradation pathways can produce colored impurities. To mitigate this, it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: What are the most common impurities I should expect in my crude product?

Besides the colored impurities mentioned above, a typical crude product may contain:

  • Unreacted Starting Material: If the diazotization is incomplete.

  • Phenolic Byproducts: From the decomposition of the diazonium salt and reaction with water.[1]

  • Disulfide Dimer: From the oxidation of the product's thiol group.

  • Azo Compounds: From coupling side reactions.[1]

Proper workup and purification, typically by column chromatography or recrystallization, are necessary to isolate the desired product.[1]

Section 2: In-Depth Troubleshooting Guide

This table provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solutions & Rationale
Low or No Product Yield 1. Decomposition of Diazonium Salt: Temperature exceeded the critical 0-5°C range. 2. Incomplete Diazotization: Insufficient sodium nitrite or acid was used. 3. Inactive Copper Catalyst: The Cu(I)Cl catalyst was oxidized to inactive Cu(II).1. Action: Use a calibrated thermometer and an ice-salt bath to rigorously maintain the temperature. Add NaNO₂ solution very slowly.[1] Rationale: This minimizes the primary pathway for product loss. 2. Action: Use a slight excess (5-10 mol%) of NaNO₂ to ensure the complete conversion of the starting amine.[1] Rationale: Drives the reaction to completion. 3. Action: Use freshly prepared or high-purity commercial CuCl.[1] Rationale: The Sandmeyer reaction is catalyzed by Cu(I); oxidized copper is ineffective.[3][4]
Formation of Insoluble Tarry/Polymeric Material 1. Uncontrolled Azo-Coupling: Poor temperature control and inefficient mixing. 2. Product Instability: The product itself may be unstable under certain conditions, leading to polymerization.1. Action: Ensure vigorous stirring throughout the addition of the diazonium salt to the copper catalyst solution. Maintain low temperatures during this addition as well.[1] Rationale: Rapid dispersion of the diazonium salt prevents localized high concentrations that favor bimolecular side reactions. 2. Action: Once the reaction is complete, proceed with the workup promptly. Do not let the reaction mixture sit for extended periods.
Product Contaminated with Disulfide Dimer 1. Oxidation by Atmospheric Oxygen: The thiol group is readily oxidized to a disulfide (-S-S-) linkage.1. Action: Degas all solvents before use and maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture throughout the entire process, including workup.[1] Rationale: Removing oxygen from the system is the most direct way to prevent this specific side reaction. Reducing agents like DTT or TCEP can also be used, but may complicate purification.[5]
Difficult Product Isolation / Emulsion During Workup 1. Product Solubility in Aqueous Phase: At neutral or basic pH, the thiol group can deprotonate to the thiolate (-S⁻), which increases water solubility. 2. Formation of Emulsions: Fine particulate matter or byproducts can stabilize emulsions between the organic and aqueous layers.1. Action: During the extraction, ensure the aqueous layer is acidic (pH 2-3) by adding more HCl if necessary. Rationale: This keeps the thiol group protonated (-SH), ensuring it is neutral and preferentially soluble in the organic extraction solvent. 2. Action: Add a saturated NaCl solution (brine) during the wash steps.[1] Rationale: Brine increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product.

Section 3: Validated Experimental Protocol

This protocol is a self-validating system. Pay close attention to the observational cues (e.g., color change, gas evolution) as they are indicators of the reaction's progress and health.

Materials:

  • 2-amino-thiazole-5-thiol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Ice-salt bath

Procedure:

Part A: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-thiazole-5-thiol (1 equivalent) in a solution of concentrated HCl and water.

  • Cool the flask in an ice-salt bath to achieve a stable internal temperature of 0-5°C.[1]

  • Prepare a solution of sodium nitrite (1.05 equivalents) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. CRITICAL: Maintain the internal temperature below 5°C throughout the addition. The addition should take at least 30-45 minutes.

  • After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0-5°C.[1]

Part B: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.

  • Cool this catalyst solution to 0-5°C with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold copper(I) chloride solution.

  • Observational Cue: You should observe the evolution of nitrogen gas.[1] The color of the mixture may darken.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.[1]

Part C: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water, followed by a wash with brine to help break any emulsions.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude 2-chlorothiazole-5-thiol can be purified by column chromatography on silica gel or by recrystallization.[1]

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction pathways is key to effective troubleshooting.

Diagram 1: Overall Synthesis Workflow This diagram illustrates the critical stages of the synthesis process.

G cluster_0 Part A: Diazotization (0-5°C) cluster_1 Part B: Sandmeyer Reaction cluster_2 Part C: Isolation A 2-Amino-thiazole-5-thiol + HCl + H₂O B Add NaNO₂ (aq) (Slowly!) A->B C Diazonium Salt Intermediate B->C E Add Diazonium Salt C->E D CuCl in HCl (0-5°C) D->E F Reaction & N₂ Evolution E->F G Aqueous Workup (Extraction) F->G H Drying & Solvent Removal G->H I Purification (Chromatography) H->I J Final Product I->J

Caption: High-level workflow for the synthesis of 2-chlorothiazole-5-thiol.

Diagram 2: Troubleshooting Workflow for Low Yield A logical guide to diagnosing the root cause of a low-yielding reaction.

Caption: A decision tree for troubleshooting low product yield.

Diagram 3: Key Reaction and Side-Reaction Pathways This diagram shows how the central diazonium intermediate can lead to the desired product or unwanted byproducts.

G cluster_main cluster_side product 2-Chlorothiazole-5-thiol dimer Disulfide Dimer product->dimer + [O] (Air) phenol Phenolic Byproduct azo Azo Dye Impurity intermediate Thiazole Diazonium Salt (Key Intermediate) intermediate->product + CuCl - N₂ intermediate->phenol + H₂O (High Temp) intermediate->azo + Starting Material

Caption: Competing reaction pathways for the diazonium intermediate.

References

Troubleshooting low yields in the preparation of 2-methylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylthiazole-5-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in this important synthetic transformation. We will delve into the common pitfalls of the Hantzsch thiazole synthesis and provide actionable, evidence-based solutions to optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during the synthesis of 2-methylthiazole-5-carboxylates, which are typically prepared via the Hantzsch condensation of an α-halo-β-ketoester with thioacetamide.[1][2]

Question 1: My reaction is not proceeding to completion, or I see a multitude of spots on my TLC plate. What are the likely causes related to my starting materials?

Answer: The quality and stability of your starting materials are paramount. Low-purity reagents are a primary cause of low yields and complex reaction mixtures.

Root Cause Analysis:

  • Stability of Ethyl 2-chloroacetoacetate (ECAA): ECAA is a key reactant but is susceptible to decomposition over time, especially if not stored properly.[3] Impurities can inhibit the reaction or lead to unwanted side products. The primary degradation pathway involves the loss of HCl.

  • Purity of Thioacetamide: Thioacetamide can vary in quality between suppliers and batches. It is also classified as a Group 2B carcinogen and requires careful handling.[4][5] Impurities can interfere with the cyclization step.

Solutions & Protocols:

  • Verify ECAA Purity: Before use, analyze your ECAA by ¹H NMR or GC-MS. If significant impurities are detected, purification is necessary.

  • Handle Thioacetamide with Care: Always use thioacetamide in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Check the melting point of your batch (115 °C) to get a rough indication of purity.[4]

Protocol 1: Purification of Ethyl 2-chloroacetoacetate (ECAA)
  • Set up a fractional distillation apparatus suitable for vacuum. Ensure all glassware is dry.

  • Charge the distillation flask with the crude ECAA.

  • Apply vacuum and gently heat the flask using an oil bath.

  • Collect the fraction boiling at approximately 107-108 °C at 1.87 kPa.[6]

  • Store the purified ECAA in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (-5 to 10 °C) to minimize decomposition.[7]

Question 2: The reaction is sluggish, or the yield is consistently low despite using pure starting materials. How should I optimize my reaction conditions?

Answer: Suboptimal reaction conditions are the next most common issue. The Hantzsch synthesis is sensitive to solvent, temperature, and reaction time.

Root Cause Analysis:

  • Solvent Choice: The solvent must effectively dissolve both the polar thioacetamide and the less polar ECAA to facilitate the reaction. Common solvents include alcohols (ethanol, methanol) and acetonitrile.[8][9] The use of solvent mixtures, such as ethanol/water, can sometimes improve yields.[10]

  • Temperature Control: The initial S-alkylation of thioacetamide by ECAA is often exothermic.[9] Uncontrolled temperature spikes can lead to side reactions and decomposition. Conversely, if the temperature is too low, the subsequent cyclization and dehydration steps may not proceed efficiently. Gentle heating (40-70 °C) or reflux is often required.[3][8]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion. The reaction progress should be diligently monitored.

Solutions & Protocols:

  • Systematic Solvent Screening: If yields are poor in a standard solvent like ethanol, consider screening other solvents. Acetonitrile is an excellent alternative that has been shown to produce high yields.[9]

  • Temperature Optimization: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) during the initial addition of reactants to control any exotherm.[9] After the initial reaction, gently heat the mixture to drive the cyclization and dehydration steps to completion.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. An extended reaction time may be necessary.[8]

Data Summary Table 1: Effect of Reaction Parameters on Yield
ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale & Reference
Solvent EthanolGoodAcetonitrileExcellentAcetonitrile can offer better solubility and fewer side reactions.[8][9]
Temperature Room TempVariable50-75 °C (Reflux)Often HigherHeating is required for the dehydration step of the thiazole formation.[8][9]
Catalyst/Base NoneModerateTriethylamine (2.5 eq)High (up to 90%)The base neutralizes the HCl formed, driving the reaction forward.[9]
Question 3: My reaction appears complete by TLC, but I'm losing a significant amount of product during the work-up and purification. What can I do?

Answer: Inefficient product isolation is a frustrating source of yield loss. The work-up procedure must be tailored to the properties of the target molecule, ethyl 2-methylthiazole-5-carboxylate.

Root Cause Analysis:

  • Incorrect pH during Work-up: The thiazole product is often isolated by precipitation. This is typically achieved by adding the acidic reaction mixture to a basic solution, such as aqueous sodium carbonate or bicarbonate, to neutralize the hydrohalic acid byproduct (HBr or HCl).[8][11] If the pH is not sufficiently basic, the product may remain in solution as a salt.

  • Product Solubility: If the product does not precipitate, it may be soluble in the aqueous work-up solution. In this case, extraction with an appropriate organic solvent is required.

  • Purification Losses: The product is a solid at room temperature (m.p. 30-32 °C).[9] Purification by recrystallization can lead to losses if the solvent system is not optimized. Column chromatography can also be a source of loss if not performed carefully.

Solutions & Protocols:

  • Optimize Precipitation: When neutralizing the reaction mixture, ensure the final pH is basic (pH 9-10).[3] Chilling the mixture on an ice bath can further promote precipitation.

  • Efficient Extraction: If precipitation fails, extract the aqueous layer multiple times with a suitable solvent like ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Refine Purification Strategy: For recrystallization, perform small-scale solvent screening to find a system that provides good recovery of pure crystals. If chromatography is necessary, use a moderate polarity eluent system (e.g., petroleum ether/ethyl acetate) and carefully collect fractions.

Protocol 2: Standard Synthesis & Work-up for Ethyl 2-methylthiazole-5-carboxylate
  • To a three-necked flask equipped with a stirrer, thermometer, and condenser, add thioacetamide (1.2 equivalents) and acetonitrile.[9]

  • Begin stirring and add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over 15-20 minutes. Monitor the temperature, as a slight exotherm may occur.[9]

  • Stir the mixture at room temperature for 1-2 hours. A yellow solid may precipitate during this time.

  • Slowly add triethylamine (2.5 equivalents). The reaction temperature may rise.[9]

  • Heat the mixture to a gentle reflux (approx. 75 °C) for one hour to ensure the reaction goes to completion.[9]

  • Cool the reaction mixture to room temperature.

  • Work-up: Pour the reaction mixture into a beaker containing cold water. If a solid precipitates, filter the product, wash the filter cake with cold water, and air dry.[11] If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic extracts, wash with 10% HCl, then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualized Mechanisms and Workflows

Visual aids can clarify complex chemical processes and troubleshooting logic.

Diagram 1: Hantzsch Thistle Synthesis Mechanism

Hantzsch_Mechanism Figure 1: Mechanism of Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide (Nucleophile) Intermediate1 S-Alkylation Intermediate Thioacetamide->Intermediate1 SN2 Attack ECAA Ethyl 2-chloroacetoacetate (Electrophile) ECAA->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Thiazoline Intermediate Intermediate2->Intermediate3 -H2O (Dehydration) Product Ethyl 2-methylthiazole- 5-carboxylate Intermediate3->Product Aromatization

Caption: Mechanism for the synthesis of 2-methylthiazole-5-carboxylates.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Low Yields Start Low Yield Observed CheckReagents 1. Check Starting Material Purity Start->CheckReagents ReagentOK Purity OK? CheckReagents->ReagentOK PurifyReagents Purify ECAA via Distillation. Check Thioacetamide. ReagentOK->PurifyReagents No CheckConditions 2. Review Reaction Conditions ReagentOK->CheckConditions Yes PurifyReagents->CheckReagents ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK OptimizeConditions Screen Solvents. Optimize Temp & Time. Consider adding a Base. ConditionsOK->OptimizeConditions No CheckWorkup 3. Analyze Work-up & Purification ConditionsOK->CheckWorkup Yes OptimizeConditions->CheckConditions WorkupOK Work-up Efficient? CheckWorkup->WorkupOK OptimizeWorkup Adjust pH. Switch to Extraction. Optimize Recrystallization. WorkupOK->OptimizeWorkup No Success Yield Improved WorkupOK->Success Yes OptimizeWorkup->CheckWorkup

Caption: A logical workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Can I use ethyl 2-bromoacetoacetate instead of the chloro- version? A: Yes, α-bromo ketones are classic substrates for the Hantzsch synthesis.[11][12] Bromides are generally more reactive than chlorides, which may lead to a faster initial reaction but could also increase the potential for side reactions if the temperature is not carefully controlled.

Q2: Is it necessary to run the reaction under an inert atmosphere? A: While not strictly necessary for many Hantzsch syntheses, using an inert atmosphere (nitrogen or argon) is good laboratory practice. It can prevent potential oxidative side reactions, especially if your reagents or solvent have trace impurities, potentially leading to a cleaner reaction and a purer final product.

Q3: The literature mentions both one-pot and two-step procedures. Which is better? A: Modern procedures often favor a one-pot synthesis where the α-halogenation of the β-ketoester is performed first, followed by the addition of the thioamide without isolating the halogenated intermediate.[13] This can be more efficient and result in higher overall yields by avoiding losses during an intermediate purification step. However, two-step procedures, where the purified α-halo ketoester is used, offer more control and can be easier to troubleshoot.[13]

Q4: What are some alternative synthetic routes to 2-methylthiazole-5-carboxylates? A: While the Hantzsch synthesis is the most common, other methods exist. One notable alternative involves the photolysis of specific isoxazole carboxylates in the presence of thioamides, which can produce thiazole-5-carboxylate esters in moderate yields.[14][15][16] However, this method requires specialized photochemical equipment and may not be as broadly applicable or high-yielding as a well-optimized Hantzsch synthesis.

References

Improving the yield and purity of 2-aminothiazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxamide and its derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors.[1] Achieving high yield and purity is critical for downstream applications in drug discovery and development.

This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during synthesis. The content is structured to guide researchers from general strategic decisions to specific, hands-on experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding synthetic strategy and reaction design.

Q1: What are the primary synthetic routes for preparing 2-aminothiazole-5-carboxamides?

A1: There are several established routes, each with distinct advantages and disadvantages. The four most prominent strategies are:

  • Route A: Post-Thiazole Amide Coupling: A linear synthesis where a pre-formed 2-aminothiazole-5-carboxylate ester is hydrolyzed, and the resulting carboxylic acid is coupled with an amine. This route can be lengthy and sometimes suffers from low yields in the final coupling step, especially with sterically hindered anilines.[2]

  • Route B: Convergent Synthesis from β-Ethoxyacrylamide: A highly efficient route where the target amide is prepared first from β-ethoxyacryloyl chloride and an appropriate aniline. The resulting β-ethoxyacrylamide intermediate then undergoes a chemoselective α-bromination and a one-pot cyclization with thiourea to form the thiazole ring.[1][2] This method often provides excellent yields and avoids protecting group chemistry.[2]

  • Route C: Mucochloric Acid-Based Synthesis: A scalable approach that utilizes mucochloric acid as a cost-effective starting material, proceeding through a 2,3-dichloroacryloyl chloride intermediate.[3]

  • Route D: Traditional Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1][4][5][6] While versatile, it can sometimes be plagued by side reactions and lower yields depending on the substrates.[7]

Q2: For laboratory-scale synthesis focused on high yield and purity, which route is recommended?

A2: The Convergent Synthesis from β-Ethoxyacrylamide (Route B) is highly recommended for both lab-scale and larger-scale preparations.[2] Its primary advantages include:

  • High Yields: The thiazole formation step often proceeds in excellent yield (e.g., 95%).[2]

  • High Purity: The chemoselective nature of the α-bromination minimizes common side products like N-bromination or phenyl ring bromination.[2]

  • Improved Scalability: This route avoids the use and handling of difficult reagents like n-BuLi and NaH that are sometimes required in other methods.[2]

  • Efficiency: It eliminates the need for protection/deprotection steps that are common in post-thiazole coupling strategies.[2]

Q3: What are the critical reaction parameters to monitor for a successful synthesis?

A3: Regardless of the route, meticulous control of reaction parameters is crucial. Key parameters include:

  • Temperature: Exothermic steps, such as the addition of acryloyl chloride or N-Bromosuccinimide (NBS), must be carefully controlled with appropriate cooling to prevent side reactions and ensure selectivity.[2][3]

  • Reagent Stoichiometry: Precise measurement of reagents, especially the brominating agent and thiourea, is essential. Using a slight excess of some reagents can drive the reaction to completion, but a large excess can complicate purification.

  • Solvent Choice: The solvent system can dramatically influence the reaction outcome. For instance, a mixture of dioxane and water for the NBS-mediated thiazole formation has been shown to be highly effective in preventing unwanted side reactions.[2]

  • Reaction Time: Reactions should be monitored (e.g., by TLC or LC-MS) to determine the point of completion. Driving the reaction for too long can sometimes lead to the formation of degradation products.

Section 2: Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, focusing on the highly recommended convergent synthesis route.

Problem Area: Low Reaction Yield

Q: My overall yield for the convergent synthesis is poor. At which step am I most likely losing product?

A: There are two primary steps where yield is commonly lost: the initial acrylamide formation and the subsequent bromination/cyclization.

  • Formation of the β-Ethoxyacrylamide Intermediate: The reaction between β-ethoxyacryloyl chloride and your aniline is sensitive to moisture. The acyl chloride can hydrolyze back to the carboxylic acid, preventing amide formation.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Thiazole Ring Formation: This one-pot, two-stage step (bromination then cyclization) is critical.

    • Incomplete Bromination: If the α-bromination of the acrylamide is incomplete, the unreacted starting material will not cyclize. Ensure the NBS is fully dissolved and added at a controlled rate.

    • Inefficient Cyclization: The ring closure with thiourea requires sufficient heat. If the reaction is not heated to the recommended temperature (e.g., 80°C), the cyclization may be slow or incomplete.[2]

    • Solution: Monitor the bromination step by TLC to ensure full consumption of the starting material before adding thiourea. After adding thiourea, ensure the reaction mixture reaches and maintains the target temperature for the specified duration.

Problem Area: Product Impurity

Q: My final product is impure. What are the most common byproducts and how can I avoid them?

A: The most common impurities are byproducts from non-selective bromination.

  • Causality: N-Bromosuccinimide (NBS) is an electrophilic brominating agent. While it preferentially brominates the electron-rich α-position of the β-ethoxyacrylamide, under certain conditions it can also attack other nucleophilic sites. This can lead to bromination on the amide nitrogen or the electron-rich aromatic ring of your aniline.[2]

  • Prevention Strategy:

    • Control NBS Addition: Add the NBS portion-wise at a reduced temperature (e.g., 0-10°C) to control the reaction's exotherm and improve selectivity.

    • Use an Optimal Solvent System: A mixed solvent system of dioxane and water has been shown to be highly effective at promoting the desired chemoselective α-bromination while suppressing N-bromination and phenyl ring bromination.[2]

    • Avoid Excess NBS: Use a stoichiometry of NBS that is as close to 1:1 with the acrylamide substrate as possible while still achieving full conversion.

Problem Area: Purification Challenges

Q: I am having difficulty purifying the final 2-aminothiazole-5-carboxamide. What is the best method?

A: Recrystallization is the most effective method for purifying these compounds on a laboratory scale.[3]

  • Rationale: The desired product often has significantly different solubility in specific solvent systems compared to the starting materials or byproducts. A successful recrystallization will cause the pure product to crystallize out of the solution upon cooling, leaving impurities behind in the mother liquor.

  • Recommended Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., Tetrahydrofuran (THF) or Methanol).[3]

    • Once fully dissolved, slowly add a cold "anti-solvent" in which the product is poorly soluble (e.g., Hexane or Water) until the solution becomes slightly turbid.[3]

    • Allow the mixture to cool slowly to room temperature and then further cool in an ice bath (0-5°C) to maximize crystal formation.

    • Collect the purified solid by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Section 3: Key Experimental Protocols & Data

Comparative Data of Synthetic Routes

The following table summarizes key metrics for the different synthetic strategies, highlighting the efficiency of Route B.

MetricRoute A: Post-Thiazole Amide CouplingRoute B: Convergent (from β-Ethoxyacrylamide)Route C: Mucochloric Acid-BasedRoute D: Traditional Hantzsch Synthesis
Number of Steps ~4-5 (linear)2-3 (convergent)~3-41-2
Typical Overall Yield Fair to GoodExcellentGood to ExcellentVariable
Scalability ModerateHighHighModerate
Key Advantage Commercially available starting esterHigh yield, high purity, avoids protectionUses inexpensive starting materialVersatile for diverse substitutions
Key Disadvantage Final coupling can be low-yieldingRequires handling of acyl chlorideIntermediate stability can be an issuePotential for byproduct formation

Data synthesized from multiple sources for comparative purposes.[1][2][3]

Visual Workflow: Convergent Synthesis (Route B)

This diagram illustrates the efficient workflow for the convergent synthesis of 2-aminothiazole-5-carboxamides.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: One-Pot Thiazole Formation A β-Ethoxyacryloyl Chloride C β-Ethoxyacrylamide Intermediate A->C Pyridine, THF 0°C to RT B Substituted Aniline B->C D α-Bromo Intermediate (in situ) C->D 1. NBS, Dioxane/H₂O F Final Product: 2-Aminothiazole-5-carboxamide D->F 2. Heat (80°C) E Thiourea E->F

Caption: Convergent synthesis workflow.

Detailed Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is adapted from a highly efficient, scalable synthesis reported in the literature.[2]

Part A: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF), slowly add 3-ethoxyacryloyl chloride (1.5 eq), maintaining the internal temperature below 10°C.

  • Allow the mixture to warm to room temperature (approx. 20°C) and stir for 2 hours.

  • Cool the mixture again to 0-10°C and carefully add 1N Hydrochloric acid (HCl).

  • Dilute the mixture with water and concentrate under vacuum to a thick slurry.

  • Add toluene to the slurry, stir, and then cool to 0°C for 1 hour to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the intermediate acrylamide. An expected yield is around 74%.[2]

Part B: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • Dissolve the acrylamide intermediate from Part A (1.0 eq) in a mixture of dioxane and water.

  • Add N-Bromosuccinimide (NBS) (approx. 1.05 eq) portion-wise, keeping the temperature controlled. Stir until TLC analysis confirms the complete consumption of the starting material.

  • Add thiourea (approx. 1.1 eq) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for several hours until the reaction is complete (monitor by HPLC or LC-MS).

  • Cool the reaction mixture, and perform a suitable workup (e.g., basification followed by extraction or direct filtration if the product precipitates).

  • Purify the crude product by recrystallization (e.g., from THF/hexane or methanol/water) to obtain the final product. An expected yield for this step is around 95%.[2]

References

Technical Support Center: The Sandmeyer Reaction for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Sandmeyer reaction on thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful transformation for introducing a wide array of functionalities onto the thiazole scaffold—a privileged core in numerous pharmaceuticals.

The conversion of an amino group on the thiazole ring to a halide, cyanide, or other functionalities via a diazonium salt intermediate is a potent synthetic tool. However, the unique electronic properties of the thiazole ring introduce specific challenges not always encountered with simple anilines. This resource provides in-depth, experience-driven troubleshooting advice and robust protocols to help you overcome these hurdles and achieve consistent, high-yielding results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Sandmeyer reaction on aminothiazoles.

Q1: Why is the Sandmeyer reaction on 2-aminothiazoles often more challenging than on anilines?

The primary challenge stems from the electronic nature and potential instability of the thiazole diazonium salt. The thiazole ring is electron-rich, which can affect the stability of the diazonium intermediate. Furthermore, the nitrogen and sulfur heteroatoms can coordinate with the copper catalyst, potentially altering its reactivity. Some heterocyclic diazonium salts are also known to be thermally unstable and may decompose under the reaction conditions, leading to undesired byproducts.[1]

Q2: What is the optimal temperature for preparing a thiazole diazonium salt?

Strict temperature control is critical. The diazotization step should almost invariably be carried out between 0–5 °C.[2] This low temperature is essential to suppress the premature decomposition of the thermally sensitive diazonium salt, which can otherwise react with water to form a hydroxy-thiazole byproduct or undergo other degradation pathways.[3]

Q3: Can I use a copper(II) salt instead of a copper(I) salt?

The classic Sandmeyer reaction mechanism relies on a single-electron transfer from a copper(I) species to the diazonium salt to generate an aryl radical.[4][5][6] Therefore, Cu(I) salts (e.g., CuCl, CuBr, CuCN) are the active catalysts and are strongly recommended. While some protocols may use a mixture of Cu(I) and Cu(II) or generate the Cu(I) species in situ, starting with a high-quality Cu(I) salt is the most direct path to success.[7]

Q4: How do I know if my diazotization is complete before proceeding?

A simple and effective method is to test for the presence of excess nitrous acid using starch-iodide paper. A drop of the reaction mixture on the paper will produce an immediate blue-black color if nitrous acid is still present, indicating that the starting aminothiazole has been fully consumed. A persistent positive test confirms the completion of the diazotization step.

Troubleshooting Guide: From Low Yields to Side Reactions

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Yield of the Desired Product

Low yields are the most frequently encountered issue and can originate from multiple stages of the reaction.

Potential Causes & Recommended Solutions

  • Incomplete Diazotization: The conversion of the aminothiazole to its diazonium salt is the foundation of the reaction.

    • Solution: Ensure you are using a slight excess of sodium nitrite (typically 1.1–1.2 equivalents). The acid used (e.g., HCl, HBr) must be in sufficient excess (at least 2-3 equivalents) to both protonate the amine and form nitrous acid. Use the starch-iodide test as described above to confirm complete diazotization before adding the copper catalyst.

  • Premature Diazonium Salt Decomposition: Thiazole diazonium salts can be significantly less stable than their benzenoid counterparts.[8][1]

    • Solution: Maintain a strict temperature of 0–5 °C throughout the diazotization and catalyst addition steps. Use an ice-salt bath for more robust cooling if necessary. The diazonium salt solution should be used immediately after preparation; do not let it warm up or stand for extended periods.

  • Catalyst Inactivity: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state.

    • Solution: Use high-quality, freshly purchased Cu(I) salts. If you suspect oxidation, you can wash the catalyst with a dilute solution of a reducing agent (like sulfurous acid) and then with an inert solvent before use. Some protocols benefit from using a stoichiometric amount of the copper salt rather than a catalytic one to ensure sufficient active species are present.[5]

  • Unfavorable Reaction Conditions for the Substitution Step: The displacement of the diazonium group is also temperature-sensitive.

    • Solution: While diazotization requires low temperatures, the substitution step with the copper catalyst may require gentle warming to proceed at a reasonable rate.[3] This should be optimized on a small scale. Start at a low temperature (e.g., 0-10 °C) and slowly warm the reaction, monitoring for the evolution of nitrogen gas, which signals product formation. A temperature range of 20-60 °C is often effective, but this is substrate-dependent.

Problem 2: Significant Formation of Side Products

The appearance of unintended products often points to specific, correctable mechanistic pathways.

Potential Causes & Recommended Solutions

  • Hydroxy-thiazole Formation: This is a classic byproduct resulting from the diazonium salt reacting with water.

    • Solution: This is almost always due to the temperature rising too high during diazotization or before the copper-catalyzed substitution is complete.[3] Re-optimize your temperature control. Using a more concentrated acid solution can also help by reducing the activity of water.

  • Biaryl Thiazole Formation (Dimerization): The coupling of two thiazole radicals, which are intermediates in the reaction, leads to biaryl byproducts.[3][4]

    • Solution: This side reaction becomes more prevalent if the concentration of the primary nucleophile (halide, cyanide) is too low. Ensure your copper(I) salt is fully dissolved or well-suspended in the reaction medium. Using a co-solvent like acetonitrile might be beneficial.[7]

  • Azo Coupling: The electrophilic diazonium salt can react with the starting electron-rich aminothiazole if any remains unreacted.

    • Solution: This indicates incomplete diazotization. Ensure a slight excess of nitrous acid is used and that the reaction is allowed to stir long enough for full conversion before the addition of the copper catalyst. The slow addition of the amine to the acidic nitrite solution (inverse addition) can also minimize the concentration of free amine available for coupling.

Data & Protocols

Table 1: Recommended Starting Conditions for Sandmeyer Reactions on 2-Aminothiazole
ParameterRecommended ConditionRationale & Key Considerations
Diazotization Temp. 0–5 °CCritical for preventing diazonium salt decomposition and phenol formation.[3][2]
NaNO₂ Stoichiometry 1.1–1.2 equivalentsEnsures complete consumption of the starting amine.
Acid (e.g., HBr, HCl) ≥ 3 equivalentsRequired to form nitrous acid and keep the reaction medium strongly acidic.
Copper(I) Salt CuBr, CuCl, CuCNThe active catalyst for the radical-nucleophilic substitution.[4][6]
Substitution Temp. 20–60 °C (optimize)Gentle warming is often needed to drive the reaction after the diazonium salt is formed.
Solvent Aqueous Acid, AcetonitrileAcetonitrile can sometimes improve solubility and yields.[7]
Detailed Protocol: Synthesis of 2-Bromo-4-phenylthiazole

This protocol provides a robust, step-by-step method for a common Sandmeyer transformation.

Materials:

  • 2-Amino-4-phenylthiazole

  • Hydrobromic acid (HBr), 48% aqueous

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-phenylthiazole (1.0 eq).

    • Add 48% HBr (3.0 eq) and water. Cool the resulting slurry to 0 °C using an ice-salt bath.

    • Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the thiazole slurry, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0–5 °C.

    • Confirm the presence of excess nitrous acid using starch-iodide paper. A persistent blue-black spot should be observed.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or slurry of CuBr (1.2 eq) in 48% HBr (1.0 eq). Cool this mixture to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr mixture. Caution: Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a manageable reaction.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure 2-bromo-4-phenylthiazole.

Visualizing the Process

Diagram 1: The Sandmeyer Reaction Mechanism on a Thiazole Ring

Sandmeyer_Mechanism sub 2-Aminothiazole diaz Thiazole Diazonium Salt sub->diaz NaNO₂, HX 0-5 °C rad Thiazole Radical + N₂ diaz->rad e⁻ transfer diaz->rad prod 2-Halo-thiazole rad->prod X transfer rad->prod cu1 Cu(I)X cu2 Cu(II)X₂ cu1->cu2 cu2->cu1

Caption: Core mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Diagram 2: Troubleshooting Flowchart for Low Yields

Troubleshooting_Flowchart start Low Yield Observed q1 Check Diazotization: Starch-Iodide Test Negative? start->q1 sol1 Incomplete Diazotization: - Increase NaNO₂/Acid - Check Reagent Quality q1->sol1 Yes q2 Reaction Temp > 5°C during Diazotization? q1->q2 No end Yield Improved sol1->end sol2 Decomposition/Phenol Formation: - Improve Cooling (Ice-Salt Bath) - Use Diazonium Salt Immediately q2->sol2 Yes q3 Old or Discolored Cu(I) Catalyst Used? q2->q3 No sol2->end sol3 Inactive Catalyst: - Use Fresh Cu(I) Salt - Consider Stoichiometric Amount q3->sol3 Yes q3->end No, review other parameters (solvent, concentration) sol3->end

Caption: A logical workflow for diagnosing the cause of low product yield.

References

Preventing the formation of phenolic byproducts during diazotization of aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diazotization of Aminothiazoles

Welcome to the technical support guide for the diazotization of aminothiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. The diazotization of aminothiazoles is a powerful method for introducing diverse functionalities, yet it is frequently plagued by the formation of unwanted phenolic byproducts. This guide provides in-depth troubleshooting advice and detailed protocols to help you minimize these side reactions, thereby improving yield, purity, and process reproducibility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the diazotization of aminothiazoles, with a focus on preventing the formation of hydroxythiazole impurities.

Q1: What is the fundamental cause of phenolic byproduct formation during my diazotization reaction?

A1: The formation of a phenolic (or more accurately, a hydroxythiazole) byproduct is a result of the inherent reactivity of the thiazole diazonium salt intermediate. The diazonium group (-N₂⁺) is an exceptionally good leaving group because its departure releases highly stable dinitrogen gas (N₂).[1][2] In an aqueous acidic medium, water is abundant and can act as a nucleophile. It can attack the carbon atom of the C-N₂⁺ bond, leading to the displacement of N₂ gas and the formation of a hydroxythiazole. This process is essentially a hydrolysis reaction of the diazonium salt.[3][4][5] The reaction is particularly favorable at elevated temperatures, which provide the necessary activation energy for this decomposition pathway.[6][7]

Q2: I'm observing significant byproduct formation. What is the most critical experimental parameter I need to control?

A2: Unquestionably, the most critical parameter is temperature . Aryl and heteroaryl diazonium salts are thermally unstable.[8][9] The standard and strongly recommended temperature range for a diazotization reaction is 0–5 °C .[3][10] This is typically achieved by using an ice-water bath or an ice-salt bath for sub-zero temperatures.

Causality: The hydrolysis reaction that forms the phenolic byproduct has a higher activation energy than the desired diazotization. Increasing the temperature provides the energy needed to overcome this barrier, dramatically accelerating the rate of decomposition.[6][11] Even a brief temperature excursion above 10 °C can lead to a significant increase in byproduct formation and a corresponding decrease in the yield of your desired product. In uncontrolled scenarios, rapid decomposition can even pose a safety hazard due to the rapid evolution of nitrogen gas.[9]

Q3: My aminothiazole starting material is poorly soluble in aqueous acid. If I heat the mixture to dissolve it, will that cause problems?

A3: Yes, heating the mixture is highly likely to cause problems. While it may dissolve your starting material, you will be creating ideal conditions for the decomposition of the diazonium salt as it forms. The moment the diazonium ion is generated in a warm solution, it will rapidly hydrolyze to the phenolic byproduct.[2][7]

Alternative Strategies for Poorly Soluble Amines:

  • Use of Stronger Acids: Aminothiazoles can be weakly basic, making them difficult to protonate and dissolve in dilute acids like HCl.[12] Switching to a stronger acid, such as concentrated sulfuric acid, and then carefully diluting with ice can sometimes improve solubility at low temperatures.[13]

  • Non-Aqueous Diazotization: For particularly challenging substrates, consider moving to an organic solvent system. Reagents like tert-butyl nitrite or isoamyl nitrite can be used in solvents like acetonitrile, THF, or acetic acid in the presence of an acid source.[14] This minimizes the concentration of water available to cause the unwanted hydrolysis reaction.

Q4: How does the rate of sodium nitrite addition impact the formation of byproducts?

A4: The rate of addition is crucial for two main reasons: temperature control and minimizing side reactions of excess nitrous acid.

  • Exothermic Reaction: The reaction of sodium nitrite with acid to form nitrous acid, and the subsequent diazotization, is exothermic. Adding the sodium nitrite solution too quickly can cause the internal temperature of the reaction to rise above the critical 0–5 °C range, leading directly to the phenolic byproduct formation discussed in Q2.

  • Nitrous Acid Stability: Nitrous acid (HNO₂) is unstable and can decompose, especially if its concentration becomes too high.[1] Slow, dropwise, or portion-wise addition of the sodium nitrite solution ensures that the nitrous acid is consumed by the aminothiazole as it is generated, keeping its standing concentration low.[13] This prevents decomposition into nitrogen oxides (visible as brown gas) and reduces the potential for oxidative side reactions.

Q5: What is the role of excess acid, and can I use any acid?

A5: The choice and amount of acid are critical. Typically, 2.5 to 3 equivalents of acid are used.

  • Role of the Acid:

    • Generation of Nitrosating Agent: One equivalent of acid reacts with sodium nitrite (NaNO₂) to generate the unstable nitrous acid (HNO₂). The acid then protonates the nitrous acid, which facilitates the formation of the highly electrophilic nitrosonium ion (NO⁺), the active species that reacts with the amine.[15][16][17]

    • Amine Solubility: A second equivalent of acid protonates the aminothiazole, forming an ammonium salt which is often more soluble in the aqueous medium.

    • Preventing Side Reactions: The excess acid maintains a low pH, which is crucial for stabilizing the diazonium salt once formed. At higher pH (less acidic conditions), the diazonium ion can couple with unreacted aminothiazole to form a diazoamino compound (a triazene), another common impurity.[1][18]

  • Choice of Acid:

    • Hydrochloric Acid (HCl): Most common, but the chloride ion can sometimes participate in Sandmeyer-type side reactions if copper salts are present.

    • Sulfuric Acid (H₂SO₄): A good choice for weakly basic amines and when the resulting diazonium sulfate salt is more stable or soluble.[13] The sulfate anion is non-nucleophilic.

    • Fluoroboric Acid (HBF₄): Used to generate highly stable diazonium tetrafluoroborate salts, which can often be isolated as solids. This is the basis of the Balz-Schiemann reaction for synthesizing aryl fluorides but illustrates the principle of stabilization via the counter-ion.[9][19]

Q6: How do I handle the reaction mixture after the diazotization is complete?

A6: Once the aminothiazole is consumed (as monitored by TLC or HPLC), it is imperative to destroy any excess nitrous acid. If not removed, nitrous acid can cause unwanted side reactions in subsequent steps, particularly if you are performing an azo coupling.

Quenching Procedure: The standard method is to add a small amount of sulfamic acid (H₂NSO₃H) or urea ((NH₂)₂CO).[20][21] These reagents react rapidly with residual nitrous acid to produce nitrogen gas, water, and either sulfuric acid or carbon dioxide, effectively removing it from the reaction mixture. A simple test for the presence of nitrous acid is to touch the reaction solution to starch-iodide paper; a blue-black color indicates its presence. Add the quenching agent until the test is negative.

Key Parameter Summary for Minimizing Phenolic Byproducts

ParameterRecommended ConditionRationale & Scientific Justification
Temperature 0–5 °C (Strictly Controlled) Minimizes the rate of diazonium salt hydrolysis, which is the primary pathway to phenolic byproducts.[3][8][9]
pH / Acidity Strongly Acidic (pH < 2) Ensures complete formation of the nitrosating agent (NO⁺), protonates the amine for solubility, and suppresses triazene formation.[1][18][]
NaNO₂ Addition Slow, Dropwise/Portion-wise Prevents temperature spikes from the exothermic reaction and minimizes decomposition of unstable nitrous acid.[13]
Solvent Aqueous Acid (Default) Water is the reactant for the side reaction. For highly sensitive substrates, consider non-aqueous systems (e.g., t-BuONO in MeCN).[14]
Reaction Time Monitor by TLC/HPLC Avoid excessively long reaction times, as slow decomposition of the diazonium salt will occur even at 0 °C.
Quenching Sulfamic Acid or Urea Removes excess nitrous acid to prevent unwanted side reactions in subsequent steps.[20][21]

Visualizing the Reaction Pathways

The following diagram illustrates the desired diazotization pathway in competition with the undesirable hydrolysis pathway that leads to the phenolic byproduct.

Diazotization_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Reaction Products Aminothiazole R-Thiazole-NH₂ (Aminothiazole) Diazonium R-Thiazole-N₂⁺Cl⁻ (Diazonium Salt) Aminothiazole->Diazonium Diazotization (Desired) [HNO₂ / H⁺] Reagents NaNO₂ + 2.5 eq. HCl 0-5 °C Desired Subsequent Reaction (e.g., Sandmeyer, Coupling) Diazonium->Desired Desired Pathway (Use Immediately) Phenol R-Thiazole-OH (Phenolic Byproduct) Diazonium->Phenol Side Reaction [H₂O, ΔT > 5°C]

Caption: Reaction scheme showing the desired diazotization and the competing hydrolysis side reaction.

Standard Operating Protocol: Diazotization of 2-Aminothiazole

This protocol provides a general methodology. Molar equivalents and volumes should be adjusted based on the specific substrate and scale.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~12 M, 2.5 - 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.05 - 1.1 eq)

  • Sulfamic Acid

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of Amine Solution:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the 2-aminothiazole derivative (1.0 eq).

    • Add deionized water (ensure the final concentration is appropriate, e.g., 0.5-1.0 M).

    • Cool the flask in an ice-salt bath to an internal temperature of -5 to 0 °C.

    • Slowly add the concentrated HCl (2.5-3.0 eq) while maintaining the temperature below 5 °C. Stir until the amine salt is fully dissolved or a fine, homogenous slurry is formed.

  • Preparation of Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Place this solution in an ice bath.

  • Diazotization:

    • Transfer the cold sodium nitrite solution to the addition funnel.

    • Add the nitrite solution dropwise to the stirred amine solution over 30-60 minutes.

    • CRITICAL: Meticulously monitor the internal temperature and ensure it never exceeds 5 °C . Adjust the addition rate as necessary.

    • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes.

  • Monitoring and Quenching:

    • Check for completion by testing for the absence of the starting amine (e.g., by TLC).

    • Test for the presence of excess nitrous acid using starch-iodide paper. Dip a glass rod into the reaction mixture and touch it to the paper. A blue-black color indicates excess HNO₂.

    • If the test is positive, add small portions of sulfamic acid until the test is negative. A slight effervescence (N₂ gas) will be observed.

  • Use of Diazonium Salt Solution:

    • The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction, azo coupling). Do not attempt to store it.

References

Strategies to improve the scalability of 2-Methylthiazole-5-carbonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylthiazole-5-carbonitrile Production

Introduction: The Scalability Challenge

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. While laboratory-scale syntheses are well-documented, transitioning to pilot or industrial-scale production presents significant challenges. Issues such as inconsistent yields, difficult-to-remove impurities, and thermal control can impede the development of a robust, economically viable process.

This technical guide serves as a dedicated resource for researchers and process chemists. It provides a framework for understanding the critical parameters of the most common synthetic routes, offering field-proven strategies for process optimization, and delivering actionable solutions to frequently encountered problems. Our focus is not merely on procedural steps but on the underlying chemical principles that govern scalability and success.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prevalent and adaptable method for constructing the 2-methylthiazole core is the Hantzsch Thiazole Synthesis.[1][2] In the context of our target molecule, this reaction involves the condensation of thioacetamide with a functionalized α-halocarbonyl compound. The reaction proceeds through a well-understood mechanism involving nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.[1] Understanding this mechanism is fundamental to troubleshooting and optimizing the process.

Hantzsch_Mechanism Reactants Thioacetamide + α-halo-β-ketonitrile Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack (S on α-Carbon) Intermediate2 Cyclized Hemiaminal (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (Base or Acid Catalyzed)

Caption: Generalized mechanism of the Hantzsch synthesis for 2-methylthiazoles.

FAQ: Key Parameters for Scalable Production

This section addresses strategic questions regarding the design and optimization of a scalable synthesis process.

Q: What is the most common and scalable synthetic route to this compound? A: The most industrially relevant route involves a modified Hantzsch synthesis starting with an appropriate β-ketoester, such as ethyl 2-chloroacetoacetate or a similar precursor, which is reacted with thioacetamide.[3][4] This typically produces the corresponding ethyl 2-methylthiazole-5-carboxylate. This ester is a stable, crystalline solid that is easier to purify at scale than the nitrile directly. The ester is then converted to the primary amide, followed by dehydration to yield the final this compound. This stepwise approach allows for purification at an intermediate stage, which is critical for achieving high final product purity. One-pot methods that attempt to perform multiple steps without isolation are often faster at the lab scale but can lead to complex impurity profiles that are challenging to manage during scale-up.[5][6]

Q: What are the critical process parameters (CPPs) to control during scale-up? A: Based on established high-yield processes, three parameters are paramount:

  • Stoichiometry: Molar ratios of reactants are crucial. For the cyclization step, a slight excess of thioacetamide (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.[4] However, a significant excess can complicate purification. The amount of base used, typically an amine like triethylamine, is also critical; often, more than two equivalents are required to neutralize the generated acid and facilitate the final dehydration step.[3][4]

  • Order of Addition: For optimal efficiency and yield, the recommended procedure is to first contact the α-halocarbonyl compound with thioacetamide before the addition of the base.[3][4] Adding the base prematurely can lead to undesired side reactions of the starting materials.

  • Temperature Control: The initial S-alkylation is often exothermic.[7] During scale-up, this exotherm must be managed through controlled addition rates and efficient reactor cooling to prevent runaway reactions and the formation of thermal degradation byproducts. The subsequent cyclization and dehydration steps typically require heating to reflux to ensure the reaction goes to completion.[3]

Q: Which solvent system is recommended for scalability and why? A: Acetonitrile is a highly preferred solvent for the cyclization reaction.[3][7] Its advantages include:

  • Good Solubility: It effectively dissolves the starting materials.

  • Appropriate Boiling Point: Its boiling point (approx. 82 °C) is suitable for refluxing the reaction to completion without requiring excessive temperatures that could degrade the product.[3]

  • Process Compatibility: It is relatively easy to remove under vacuum during workup. While other solvents like DMF have been used, they often result in lower yields and more complex workups, making them less suitable for large-scale production.[3][4]

Q: How can I minimize byproduct formation? A: Byproduct formation is a primary cause of low yield and purity. A common issue is the formation of dimers or other side products from the self-condensation of the α-halocarbonyl starting material, especially under basic conditions. The strategy of adding the amine base after the initial reaction between the thioacetamide and the α-halocarbonyl has been shown to be the most effective way to minimize these side reactions.[4] Furthermore, using a brominated starting material instead of a chlorinated one can sometimes lead to faster and cleaner reactions, although this must be balanced against the higher cost and lachrymatory nature of α-bromo ketones.

Troubleshooting Guide: Common Experimental Issues

This guide provides direct answers to specific problems you may encounter during your experiments.

Problem Cluster 1: Low or No Product Yield

Q: My reaction is not proceeding to completion, as confirmed by TLC/LCMS. What should I check? A:

  • Reagent Quality: Thioacetamide can degrade over time. Use a fresh, high-purity source.

  • Insufficient Base: Ensure at least 2.0-2.5 equivalents of the amine base (e.g., triethylamine) have been added. This is necessary to drive the final dehydration step.[4]

  • Inadequate Temperature/Time: The reaction typically requires reflux to go to completion.[7] If running at a lower temperature, extend the reaction time and monitor progress. A typical reflux time is 1-2 hours after the base addition.[3]

  • Water Content: While not strictly an anhydrous reaction, excessive water can interfere. Ensure your solvent and reagents are reasonably dry.

Q: My isolated yield is significantly lower than the >80% yields reported in optimized processes. Where am I losing the product? A:

  • Workup Losses: The product, particularly the ester intermediate, has some solubility in aqueous solutions. During extractions, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, ether).[7]

  • Precipitation Issues: In some protocols, a yellow solid intermediate precipitates after the initial mixing of thioacetamide and the α-halocarbonyl.[3] Ensure this solid is kept in suspension and reacts fully after the base is added and the mixture is heated.

  • Purification Losses: Overly aggressive purification, such as using too much solvent for recrystallization or an inefficient column chromatography setup, can lead to significant product loss.

Problem Cluster 2: Impure Product & Byproduct Formation

Q: I am observing a significant byproduct with a different retention time. What could it be? A:

  • Regioisomer Formation: Under certain conditions, particularly with N-substituted thioureas, the formation of isomeric products can occur.[8] While less common with thioacetamide, it's a possibility.

  • Unreacted Intermediates: If the dehydration step is incomplete, you may isolate the intermediate thiazoline species. This is often resolved by increasing the reaction temperature, time, or amount of base.

  • Starting Material Degradation: As mentioned, the α-halocarbonyl can undergo self-condensation or other side reactions if the base is added prematurely.

Q: How can I effectively purify the crude product at scale? A: For the ethyl 2-methylthiazole-5-carboxylate intermediate, a simple "crude-to-pure" isolation is often effective. After the reaction, the mixture can be cooled, and water added. The product can then be extracted into a solvent like ether.[7] Washing the organic layer with a dilute acid (e.g., 10% HCl) helps remove the amine base.[7] After solvent removal, the crude product can often be purified by simple recrystallization from a suitable solvent system (e.g., ethanol/water) or by precipitation.[9] For large quantities, avoiding column chromatography is highly desirable to improve throughput and reduce solvent waste.

Protocols & Scalable Workflow

Protocol 1: Optimized Lab-Scale Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

This protocol is adapted from high-yield patented procedures and is intended for chemists trained in standard laboratory techniques.[3][7]

  • Setup: In a 3-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge thioacetamide (1.2 equivalents) and acetonitrile (approx. 3 mL per gram of the limiting reagent).

  • Initial Reaction: Begin stirring the thioacetamide slurry. Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise over 15-20 minutes. A slight exotherm may be observed, raising the temperature to ~50°C.

  • Stirring: Stir the resulting mixture at room temperature for approximately 2 hours. A yellow solid is expected to precipitate during this time.[7]

  • Base Addition: Slowly add triethylamine (2.5 equivalents) dropwise. The reaction is exothermic, and white fumes may be evolved. Maintain control of the temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~75-80°C) and maintain for 1 hour. The color of the mixture will typically change from yellow to brown.[7]

  • Workup: Cool the reaction to room temperature. Add water (approx. 1.25 mL per gram of starting material) and extract the mixture with diethyl ether or ethyl acetate (2 x 5 mL per gram).

  • Washing: Wash the combined organic layers with 10% HCl (1.25 mL per gram) to remove residual triethylamine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a brown solid or oil.

  • Purification: The crude material can be purified by recrystallization or column chromatography to yield the final product. A yield of ~90% can be expected with high purity.[7]

Scalable Production Workflow

The following diagram illustrates a logical workflow for scaling the production of this compound, emphasizing intermediate purification for final product quality.

Scalable_Workflow Start Starting Materials: Ethyl 2-chloroacetoacetate Thioacetamide Step1 Step 1: Hantzsch Cyclization (Acetonitrile, Triethylamine) Start->Step1 Intermediate Crude Ethyl 2-Methylthiazole-5-carboxylate Step1->Intermediate Purify1 Purification (Extraction, Recrystallization) Intermediate->Purify1 PureEster Pure Ester Intermediate Purify1->PureEster Step2 Step 2: Amidation (e.g., NH3/MeOH) PureEster->Step2 Amide 2-Methylthiazole-5-carboxamide Step2->Amide Step3 Step 3: Dehydration (e.g., POCl3, SOCl2) Amide->Step3 FinalProduct Final Product: This compound Step3->FinalProduct

Caption: A robust, multi-step workflow for scalable production.

Comparative Data Summary

The choice of reaction conditions can significantly impact the outcome. The following table summarizes results from different documented approaches.

Method ReferenceKey ReactantsSolventBaseYieldKey Advantage
U.S. Pat. No. 5,045,554[3][4]Ethyl 4,4,4-trifluoro-2-chloroacetoacetate, ThioacetamideDMFNone specified38%One-step process.
U.S. Pat. No. 5,880,288A[3][7]Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, ThioacetamideAcetonitrileTriethylamine90.6%High yield, improved scalability.
One-Pot (General)[5]Ethyl acetoacetate, NBS, ThioureaWater/THFNone (salt)~11% (overall)Simplified "one-pot" operation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Thiazole Derivatives: 2-Methylthiazole-5-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring, a Privileged Scaffold in Drug Discovery

To researchers in medicinal chemistry and drug development, the thiazole ring is a familiar and welcome sight. This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone of numerous biologically active molecules. Its unique electronic properties and rigid structure make it a "privileged scaffold"—a molecular framework that is repeatedly found in successful pharmaceuticals. The thiazole core is integral to a wide array of FDA-approved drugs, from the antiretroviral Ritonavir to the anti-inflammatory Meloxicam. This guide provides an in-depth comparison of a highly versatile, yet perhaps underutilized, building block—2-Methylthiazole-5-carbonitrile —against more conventional thiazole derivatives used in synthetic campaigns. We will explore the synthetic accessibility, reactivity, and strategic advantages of these key intermediates, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your next project.

Fundamentals of Thiazole Synthesis: The Hantzsch Reaction

The most fundamental and widely recognized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. This reaction involves the condensation of an α-haloketone with a thioamide.[1] The process is robust, generally high-yielding, and tolerates a wide variety of substituents, making it a workhorse in heterocyclic chemistry.[2]

The mechanism proceeds via an initial S-nucleophilic attack of the thioamide on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Understanding this mechanism is key to appreciating how different thiazole derivatives are constructed from simple, readily available starting materials.

Hantzsch_Synthesis Figure 1: Hantzsch Thiazole Synthesis Mechanism R1 α-Haloketone I1 Thioether Intermediate R1->I1 S-attack R2 Thioamide R2->I1 plus + I2 Cyclized Intermediate (Thiazoline) I1->I2 Intramolecular Cyclization P Thiazole Derivative I2->P Dehydration H2O - H₂O

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Comparative Analysis of Key Thiazole Building Blocks

The choice of a thiazole starting material can profoundly impact the efficiency and success of a synthetic route. The substituent on the thiazole ring dictates its reactivity and the types of transformations it can undergo. Here, we compare our focus molecule, this compound, with three other widely used derivatives: 2-Bromothiazole, 2-Aminothiazole, and Ethyl 2-methylthiazole-4-carboxylate.

This compound: The Versatile Nitrile

The 5-cyano group is a powerful and versatile functional handle. It is relatively stable to many reaction conditions but can be transformed into several other key groups, making it a "synthetic chameleon."

  • Synthesis: While direct one-pot syntheses are less common, multi-step routes from precursors like 2-(aminomethyl)thiazole-5-carboxylic acid esters are reported, involving dehydration of a primary amide.[3] More innovative methods have explored the use of cyanogen gas with dithiane precursors to access the related 2-cyanothiazole.[4][5][6]

  • Reactivity:

    • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[7][8][9] This is a crucial transformation, as the carboxylic acid can then participate in amide couplings, esterifications, or other reactions.

    • Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or through catalytic hydrogenation (e.g., H₂/Raney Nickel).[10][11][12][13] This provides a route to introduce a flexible linker.

    • Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after aqueous workup.[10]

2-Bromothiazole: The Cross-Coupling Workhorse

Halogenated heterocycles are mainstays of modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions.

  • Synthesis: 2-Bromothiazole is commonly synthesized from the readily available 2-aminothiazole via a Sandmeyer reaction.[14][15] This involves diazotization of the amino group with nitrous acid, followed by displacement with bromide using a copper(I) bromide catalyst. The procedure is well-established and generally provides good yields.

  • Reactivity:

    • Cross-Coupling: The C-Br bond is an excellent handle for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the facile formation of C-C, C-N, and C-S bonds.[1][16][17][18][19] This is arguably the most powerful and widely used application of this derivative.

    • Lithiation: The bromine can be exchanged with lithium using organolithium reagents (e.g., n-BuLi) at low temperatures, generating a nucleophilic thiazole species that can react with various electrophiles.

2-Aminothiazole: The Nucleophilic Precursor

The 2-aminothiazole scaffold is found in numerous pharmaceuticals and serves as a versatile starting point for further functionalization.

  • Synthesis: This derivative is typically prepared via the classic Hantzsch synthesis, reacting an α-haloketone or α-haloaldehyde with thiourea.[2][20] The reaction is often straightforward and scalable.

  • Reactivity:

    • Acylation/Sulfonylation: The amino group readily undergoes acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides to form amides and sulfonamides, respectively.

    • Diazotization: As mentioned, the amino group is the precursor for the Sandmeyer reaction, allowing its conversion to halogens (-Br, -Cl), a cyano group (-CN), or a hydroxyl group (-OH).[14]

    • Alkylation: N-alkylation is also possible, though selectivity can sometimes be a challenge.

Thiazole Carboxylic Esters: The Carbonyl Handle

Esters provide another robust functional group for synthetic manipulations. We will consider ethyl 2-methylthiazole-5-carboxylate as a representative example, which is closely related to our focus molecule.

  • Synthesis: These compounds are often prepared via the Hantzsch synthesis using an α-halo-β-ketoester as the starting material. For instance, reacting ethyl 2-chloroacetoacetate with thioacetamide yields ethyl 2,4-dimethylthiazole-5-carboxylate.[21] A patent describes a process for 2-methylthiazole-5-carboxylates by reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide.[22]

  • Reactivity:

    • Saponification: The ester can be easily hydrolyzed to the corresponding carboxylic acid.

    • Reduction: Reduction with agents like LiAlH₄ yields the primary alcohol.

    • Amidation: Direct conversion to amides can be achieved by heating with an amine.

    • Grignard Addition: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

Quantitative and Qualitative Comparison

To provide a clear overview, the following tables summarize the key attributes and synthetic utility of these building blocks.

Table 1: Comparison of Synthetic Accessibility and Attributes

Thiazole DerivativeCommon Starting MaterialsTypical Synthesis MethodYieldsKey AdvantagesKey Disadvantages
This compound Amides, Esters, HalidesMulti-step (e.g., Amide dehydration)VariableHighly versatile functional handleDirect synthesis can be challenging
2-Bromothiazole 2-AminothiazoleSandmeyer ReactionGood-ExcellentPremier substrate for cross-couplingRequires handling of diazonium salts
2-Aminothiazole α-Haloketone, ThioureaHantzsch SynthesisGood-ExcellentReadily available, versatile nucleophileDirect C-C coupling is not possible
Ethyl 2-Methyl-5-carboxylate α-Halo-β-ketoester, ThioacetamideHantzsch SynthesisGoodReadily available carbonyl handleLess versatile than a nitrile or halogen

Table 2: Comparative Reactivity of Key Functional Groups

Functional GroupKey TransformationsReagents/ConditionsResulting Group(s)Strategic Value
-CN (Nitrile) HydrolysisH₃O⁺ or OH⁻, Δ-COOHAccess to amides, esters
ReductionLiAlH₄ or H₂/Catalyst-CH₂NH₂Introduces a primary amine
Grignard AdditionR-MgX, then H₃O⁺-C(=O)RKetone synthesis
-Br (Bromo) Suzuki CouplingR-B(OH)₂, Pd catalyst, Base-R (Aryl, Vinyl)C-C bond formation
Buchwald-HartwigR₂NH, Pd catalyst, Base-NR₂C-N bond formation
Metal-Halogen Exchangen-BuLi, -78 °C-LiForms a potent nucleophile
-NH₂ (Amino) Sandmeyer ReactionNaNO₂, H⁺; then CuX-Br, -Cl, -CN, -OHVersatile functional group interconversion
AcylationRCOCl, Base-NHCORAmide synthesis, protection
-COOEt (Ester) SaponificationNaOH, H₂O, Δ-COOHCarboxylic acid synthesis
ReductionLiAlH₄-CH₂OHPrimary alcohol synthesis

Visualizing Synthetic Pathways

The following workflow illustrates the divergent synthetic potential of this compound compared to the convergent utility of 2-Bromothiazole, which is primarily used for coupling reactions.

Synthetic_Utility Figure 2: Comparative Synthetic Utility cluster_0 This compound cluster_1 2-Bromothiazole Nitrile 2-Me-Thz-CN Acid 2-Me-Thz-COOH (Carboxylic Acid) Nitrile->Acid Hydrolysis (H₃O⁺) Amine 2-Me-Thz-CH₂NH₂ (Primary Amine) Nitrile->Amine Reduction (LiAlH₄) Ketone 2-Me-Thz-C(O)R (Ketone) Nitrile->Ketone Grignard Addn. (RMgX) Bromo Thz-Br Aryl Thz-Aryl (Biaryl Compound) Bromo->Aryl Suzuki Coupling (ArB(OH)₂, Pd cat.) Amine2 Thz-NR₂ (Aryl Amine) Bromo->Amine2 Buchwald-Hartwig (R₂NH, Pd cat.)

Caption: Figure 2: Comparative Synthetic Utility.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, with explanations for key experimental choices.

Protocol 1: Synthesis of 2-Bromothiazole via Sandmeyer Reaction

This protocol details the conversion of 2-aminothiazole to 2-bromothiazole. The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of other functionalities.[14][15]

Materials:

  • 2-Aminothiazole

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-aminothiazole (1.0 eq) in 48% HBr.

    • Causality: Using a strong acid like HBr is necessary to form the aminothiazolium salt, which is the soluble species required for diazotization.

    • Cool the mixture to 0-5 °C in an ice-salt bath. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Causality: The slow, cold addition of NaNO₂ generates nitrous acid in situ, which reacts with the amine to form the diazonium salt. An exotherm occurs, which must be controlled.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction (Displacement):

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr and cool it to 0 °C.

    • Causality: The Cu(I) salt is the catalyst that facilitates the single-electron transfer (SET) mechanism, converting the diazonium salt to an aryl radical and enabling substitution.[15]

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Causality: A controlled addition is important to manage the evolution of nitrogen gas, which is the thermodynamic driving force for the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by vacuum distillation to yield pure 2-bromothiazole.

Protocol 2: Hydrolysis of a Thiazole-5-carbonitrile to its Carboxylic Acid

This general protocol outlines the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid, a key transformation for this compound.[7][23]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Ethyl acetate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 1:1 mixture of water and concentrated H₂SO₄.

    • Causality: The strong acid protonates the nitrile nitrogen, making the carbon atom significantly more electrophilic and susceptible to attack by the weak nucleophile, water.[8]

    • Heat the mixture to reflux (typically 100-110 °C) and maintain for several hours (monitor by TLC or LC-MS).

    • Causality: The elevated temperature is required to overcome the activation energy for both the initial hydrolysis to the intermediate amide and the subsequent hydrolysis of the amide to the carboxylic acid.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Causality: This dilutes the acid and quenches the reaction.

    • Adjust the pH of the aqueous solution to ~3-4 by slowly adding a cooled NaOH solution. The carboxylic acid product will often precipitate at its isoelectric point.

    • Causality: The product is most likely to be in its neutral, less soluble form near its pKa. Bringing the pH too high will form the soluble carboxylate salt.

    • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methylthiazole-5-carboxylic acid.

    • The product can be purified by recrystallization.

Conclusion and Strategic Recommendations

The selection of a thiazole building block is a critical strategic decision in the design of a synthetic route.

  • For rapid diversification via cross-coupling, 2-Bromothiazole is the undisputed choice. Its reactivity in palladium-catalyzed reactions provides a reliable and powerful method for constructing complex molecular architectures.

  • When the target molecule requires an amide, a primary amine, or a ketone directly attached to the C5 position, This compound emerges as a superior precursor. Its ability to be transformed into multiple, distinct functional groups offers significant synthetic flexibility that a halogen cannot easily replicate. While its synthesis may be less direct, the strategic value of the nitrile as a versatile latent functionality can streamline the overall route by avoiding additional protection-deprotection or functional group interconversion steps later in the synthesis.

  • 2-Aminothiazole and Thiazole Carboxylic Esters remain essential tools, particularly when their respective functional groups are desired in the final target or as handles for classical transformations.

Ultimately, the optimal choice depends on the specific synthetic challenge. By understanding the relative strengths and weaknesses of each derivative, researchers can design more efficient, elegant, and successful synthetic campaigns.

References

A Comparative Analysis of Synthetic Routes to 2-Methylthiazole-5-carbonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methylthiazole-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various chemical transformations make it a sought-after intermediate in the synthesis of complex molecular architectures. This guide provides a comparative analysis of different synthetic strategies for obtaining this compound, offering insights into the advantages and limitations of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, and starting material availability.

Route 1: The Hantzsch Thistle Synthesis Approach: A Two-Step Pathway via a Carboxylate Intermediate

A prevalent and well-established method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. While a direct one-pot synthesis of this compound via this method is not extensively documented, a reliable two-step approach commencing with the synthesis of a 2-methylthiazole-5-carboxylate intermediate is widely reported. This intermediate is subsequently converted to the target nitrile.

Step 1: Synthesis of Ethyl 2-Methylthiazole-5-carboxylate

The initial step involves the condensation of a thioamide, in this case, thioacetamide, with an α-halo-β-ketoester. A common and effective starting material is ethyl 2-chloroacetoacetate. The reaction proceeds via a cyclization-dehydration sequence to furnish the thiazole ring.

Reaction Scheme:

Hantzsch_Synthesis Thioacetamide Thioacetamide Plus1 + Thioacetamide->Plus1 EthylChloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate Intermediate EthylChloroacetoacetate->Intermediate Cyclization Product Ethyl 2-methylthiazole-5-carboxylate Intermediate->Product Dehydration Plus1->EthylChloroacetoacetate Plus2 +

Caption: Hantzsch synthesis of ethyl 2-methylthiazole-5-carboxylate.

Experimental Protocol: A detailed procedure for a related synthesis of ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is described in US Patent 5,880,288 A, which can be adapted for the synthesis of the non-fluorinated analogue.[1] To a solution of thioacetamide in a suitable solvent such as acetonitrile, ethyl 2-chloroacetoacetate is added. The reaction mixture is then treated with a base, typically a tertiary amine like triethylamine, and heated to reflux to drive the dehydration and complete the thiazole formation.[1]

Step 2: Conversion of the Ester to the Nitrile

The conversion of the ethyl ester to the nitrile functionality typically proceeds through a two-stage process: first, amidation of the ester to form 2-methylthiazole-5-carboxamide, followed by dehydration of the amide to yield the desired this compound.

Reaction Scheme:

Ester_to_Nitrile Ester Ethyl 2-methylthiazole-5-carboxylate Amide 2-Methylthiazole-5-carboxamide Ester->Amide Ammonia or Amide source Nitrile This compound Amide->Nitrile Dehydrating agent (e.g., POCl₃, SOCl₂)

Caption: Conversion of the ester to the nitrile via an amide intermediate.

Experimental Protocol: The amidation can be achieved by treating the ethyl ester with a concentrated aqueous solution of ammonia or by bubbling ammonia gas through a solution of the ester in a suitable organic solvent. The resulting amide is then subjected to dehydration. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Discussion of Route 1:

ParameterAssessment
Yield Generally moderate to good over the two steps. The Hantzsch synthesis step is often high-yielding.[1]
Scalability The Hantzsch synthesis is known to be scalable. The subsequent amidation and dehydration steps are also amenable to larger scale production.
Starting Materials Thioacetamide and ethyl 2-chloroacetoacetate are commercially available and relatively inexpensive.
Reaction Conditions The Hantzsch synthesis may require heating. The dehydration step often requires stringent anhydrous conditions and the use of corrosive reagents.
Advantages Utilizes a well-established and robust named reaction. Starting materials are readily accessible.
Disadvantages A multi-step process which can lower the overall yield. The use of potent dehydrating agents requires careful handling and work-up procedures.

Route 2: Multi-step Synthesis via a Protected Aminoacetonitrile Derivative

An alternative, albeit more lengthy, synthetic strategy involves the construction of the thiazole ring from a protected aminoacetonitrile derivative. This multi-step approach, detailed in Chinese Patent CN111848546B for the synthesis of a related compound, 2-(aminomethyl)thiazole-5-carbonitrile, highlights the feasibility of introducing the nitrile group at an early stage and carrying it through a series of transformations. While the full sequence is for a different target, the core strategy of forming the thiazole ring with the nitrile precursor is highly relevant.

Key Synthetic Steps:
  • Protection of Aminoacetonitrile: The synthesis commences with the protection of the amino group of aminoacetonitrile, for instance, using phthalic anhydride to form 2-(1,3-dioxoisoindol-2-yl)acetonitrile.

  • Thionation: The nitrile is then converted to the corresponding thioamide, 2-(1,3-dioxoisoindol-2-yl)ethanethioamide.

  • Hantzsch-type Cyclization: This thioamide is then reacted with an α-halo-β-oxo-ester, such as ethyl 2-chloro-3-oxopropionate, in the presence of a base like triethylamine to construct the thiazole ring, yielding an ester-substituted thiazole.

  • Functional Group Interconversions: The patent then describes a series of steps to convert the ester to a carboxamide and subsequently dehydrate it to the nitrile.

Reaction Workflow:

Multistep_Synthesis Start Aminoacetonitrile Protected Protected Aminoacetonitrile Start->Protected Protection Thioamide Thioamide Derivative Protected->Thioamide Thionation ThiazoleEster Thiazole Ester Thioamide->ThiazoleEster Hantzsch Cyclization ThiazoleAmide Thiazole Carboxamide ThiazoleEster->ThiazoleAmide Amidation FinalProduct This compound ThiazoleAmide->FinalProduct Dehydration

Caption: A multi-step synthetic workflow towards a thiazole-5-carbonitrile.

Discussion of Route 2:

ParameterAssessment
Yield The overall yield for such a multi-step sequence is likely to be lower than a more convergent approach. Each step will have an associated loss of material.
Scalability While individual steps may be scalable, the overall length of the synthesis presents challenges for large-scale production in terms of time, resources, and cumulative waste.
Starting Materials Aminoacetonitrile is a readily available starting material. However, the synthesis requires multiple reagents and solvents, increasing the overall cost.
Reaction Conditions The synthesis involves a variety of reaction conditions, including protection, thionation, cyclization, and functional group manipulations, which may require careful optimization and control.
Advantages This route demonstrates the feasibility of carrying the nitrile functionality through a synthetic sequence, which could be advantageous if other functionalities need to be introduced in a specific order.
Disadvantages The primary disadvantage is the length of the synthesis, which is inefficient for the direct preparation of this compound. The accumulation of steps leads to a lower overall yield and increased cost.

Comparative Summary and Outlook

Synthetic RouteKey FeaturesPrimary AdvantagesPrimary Disadvantages
Route 1: Hantzsch Synthesis & Conversion Two-step approach: thiazole ester formation followed by conversion to nitrile.Utilizes a robust and well-understood reaction. Good overall yields and scalability.Requires a separate functional group interconversion step. Use of potentially hazardous dehydrating agents.
Route 2: Multi-step from Aminoacetonitrile Linear, multi-step synthesis involving protection, thionation, and cyclization.Demonstrates the stability of the nitrile group throughout a synthetic sequence.Inefficient for the target molecule due to the number of steps. Lower overall yield and higher cost.

For the direct and efficient synthesis of this compound, Route 1, the Hantzsch synthesis followed by conversion of the resulting ester to the nitrile, is the recommended approach. This strategy is more convergent and likely to provide higher overall yields with fewer synthetic operations compared to a lengthy linear sequence. The starting materials are readily available, and the key thiazole-forming reaction is a classic and reliable transformation. While the final dehydration step requires careful handling of reagents, it is a standard procedure in organic synthesis.

Future research in this area could focus on the development of a one-pot Hantzsch synthesis that directly yields this compound. This could potentially be achieved by utilizing a starting material that already contains a cyano group, such as 2-chloro-3-oxobutanenitrile, in the condensation with thioacetamide. The successful development of such a direct route would represent a significant improvement in the synthesis of this valuable building block, further enhancing its accessibility for applications in drug discovery and materials science.

References

A Comparative Guide to the Structural Validation of 2-Methylthiazole-5-carbonitrile: The Gold Standard of X-ray Crystallography versus Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding structure-activity relationships (SAR). 2-Methylthiazole-5-carbonitrile is a heterocyclic scaffold of significant interest, appearing in various pharmacologically active agents. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety risks. This guide provides an in-depth comparison of the primary techniques for its structural validation. We will explore the definitive power of Single-Crystal X-ray Crystallography (SCXRD) as the "gold standard" and contrast it with the versatile, complementary approaches of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling. Detailed experimental and computational protocols are provided, alongside a decision-making framework to guide researchers in selecting the most appropriate validation strategy.

Introduction: The Critical Need for Unambiguous Structural Verification

The thiazole ring is a privileged structure in medicinal chemistry, and its derivatives, such as this compound, are key intermediates in the synthesis of numerous pharmaceutical compounds.[1] The precise arrangement of atoms—its constitution, configuration, and conformation—directly dictates the molecule's physical, chemical, and biological properties. Ambiguity in the position of substituents on the heterocyclic ring can lead to the synthesis of the wrong isomer, profoundly impacting its intended biological target engagement.

While modern synthetic chemistry offers remarkable control, unexpected rearrangements or reactions can occur. Therefore, relying solely on the expected outcome of a synthetic route is insufficient. Rigorous, evidence-based structural validation is not merely a procedural formality but a fundamental requirement for scientific integrity and the successful progression of a drug discovery program. This guide will dissect and compare the methodologies available for achieving this certainty.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule.[2][3] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can map the electron density within the unit cell and thereby locate each atom in space with exceptional precision.[4] This technique provides an unambiguous determination of bond connectivity, bond lengths, bond angles, and stereochemistry.[2]

Causality Behind the Method: Why Crystallography is Definitive

The power of SCXRD lies in its direct visualization of the molecular structure. Unlike spectroscopic methods that infer structure from indirect properties (like magnetic shielding or vibrational frequencies), crystallography provides a direct, three-dimensional coordinate map of the atoms. For this compound, this means unequivocally confirming the relative positions of the methyl group at C2 and the nitrile group at C5, leaving no room for isomeric ambiguity.

Experimental Protocol: From Powder to Structure

The most significant challenge in SCXRD is often growing a single crystal of suitable size and quality.[5] The following protocol outlines a systematic approach.

Step 1: Purification of the Analyte

  • Action: Purify the synthesized this compound powder to >99% purity using flash column chromatography or preparative HPLC. Purity is critical as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Verification: Confirm purity by LC-MS and ¹H NMR spectroscopy.

Step 2: Solvent Screening for Crystallization [6][7][8][9]

  • Rationale: The ideal solvent (or solvent system) will dissolve the compound when hot but have low solubility at room temperature, allowing for slow, controlled precipitation.

  • Action: In small vials, test the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane, and water). A good candidate will fully dissolve upon heating but show signs of precipitation upon cooling.

Step 3: Crystal Growth via Slow Evaporation

  • Action:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (identified in Step 2) in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free location at a constant, cool temperature.

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Self-Validation: The formation of well-defined, transparent crystals with sharp edges is indicative of a successful crystallization.

Step 4: Data Collection and Structure Refinement [10][11]

  • Action:

    • A suitable crystal is selected, mounted on a goniometer, and placed within the X-ray diffractometer.

    • The crystal is cooled (typically to ~100 K) to minimize thermal vibrations.

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data to achieve the best possible fit, resulting in a final, validated structure.

Data Presentation and Interpretation

The final output of a successful SCXRD experiment is a set of crystallographic data, often deposited in a resource like the Cambridge Structural Database (CSD).[12][13][14][15][16] The key parameters confirm the structure's validity.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValueInterpretation
Chemical FormulaC₅H₄N₂SConfirms the elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.5, 6.2, 10.1The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)98.5Unit cell angle, characteristic of the monoclinic system.
Volume (ų)525.4The volume of a single unit cell.
Z4Indicates there are 4 molecules of this compound per unit cell.
R-factor (R1)0.045 (4.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value <5% is considered excellent.
Goodness-of-fit (GooF)1.05Should be close to 1.0 for a good model.

Alternative Validation: Advanced NMR Spectroscopy

When single crystals cannot be obtained, a suite of advanced 1D and 2D NMR experiments serves as the next most powerful tool for structure elucidation.[17][18][19][20] While indirect, these techniques provide a detailed map of atomic connectivity.

Rationale: Piecing Together the Puzzle with Correlations

NMR spectroscopy measures the magnetic properties of atomic nuclei.[19] By analyzing chemical shifts, coupling constants, and through-bond or through-space correlations, one can deduce the complete bonding framework of a molecule.[21][22][23][24][25][26]

Experimental Protocol: A Multi-dimensional Approach
  • Step 1: Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Step 2: 1D Spectra Acquisition:

    • ¹H NMR: Provides information on the number and type of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of unique carbon environments.

  • Step 3: 2D Correlation Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart).[21][24]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[22][25][26]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH), which is crucial for connecting molecular fragments.[21][25]

Data Interpretation and Expected Results

For this compound, the key is to use the long-range HMBC correlations to unambiguously link the protons to the quaternary (non-protonated) carbons of the thiazole ring and the nitrile group.

Table 2: Expected NMR Data for this compound (in CDCl₃)

Atom Label¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
CH ₃-C2~2.8 (s, 3H)~20C2 (~165 ppm), C4 (~155 ppm)
H -C4~8.5 (s, 1H)~155C2 (~165 ppm), C5 (~115 ppm), C=N (~118 ppm)
C2-~165-
C5-~115-
C ≡N-~118-

Logical Deduction:

  • The HSQC experiment would show a direct correlation between the proton at ~8.5 ppm and the carbon at ~155 ppm, identifying this as the C4-H4 pair.

  • The HMBC spectrum is the definitive piece of evidence. The methyl protons (~2.8 ppm) will show a correlation to the quaternary carbon at C2 (~165 ppm). The aromatic proton H4 (~8.5 ppm) will show correlations to C2, the nitrile-bearing carbon C5 (~115 ppm), and the nitrile carbon itself (~118 ppm). This network of correlations confirms the connectivity and validates the 2-methyl-5-carbonitrile structure over any other isomer.

Visualization of NMR Logic

NMR_Logic cluster_1H ¹H Signals cluster_13C ¹³C Signals H_Me H-Me (~2.8 ppm) C_Me C-Me (~20 ppm) H_Me->C_Me HSQC C_4 C-4 (~155 ppm) H_Me->C_4 HMBC C_2 C-2 (~165 ppm) H_Me->C_2 HMBC H_4 H-4 (~8.5 ppm) H_4->C_4 HSQC H_4->C_2 HMBC C_5 C-5 (~115 ppm) H_4->C_5 HMBC C_N C≡N (~118 ppm) H_4->C_N HMBC

Caption: NMR correlation network for structure validation.

Supporting Evidence: Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can provide strong corroborating evidence for a proposed structure.[27][28][29] By calculating the theoretical properties of a molecule, we can compare them to experimental data.

Protocol: In Silico Validation
  • Step 1: Geometry Optimization: Build the 3D structure of this compound in silico. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[29] This calculates the lowest energy conformation of the molecule.

  • Step 2: Property Calculation: Using the optimized geometry, calculate the NMR chemical shifts (using the GIAO method) and vibrational frequencies (for IR comparison).

  • Step 3: Comparison: Compare the calculated NMR chemical shifts and IR frequencies with the experimental data.

Table 3: Comparison of Experimental vs. DFT-Calculated Data

Data TypeExperimental Value (¹³C δ)Calculated Value (¹³C δ)Deviation
C-Me~20 ppm21.5 ppm+1.5 ppm
C-4~155 ppm156.2 ppm+1.2 ppm
C-2~165 ppm164.1 ppm-0.9 ppm
C-5~115 ppm114.5 ppm-0.5 ppm
C≡N~118 ppm119.3 ppm+1.3 ppm

A strong correlation between the experimental and calculated data provides high confidence that the correct structure was modeled, and therefore, that the experimental data corresponds to that structure.

Comparative Analysis and Decision Framework

The choice of validation method depends on the required level of certainty, sample availability, and resources.

Table 4: Head-to-Head Comparison of Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyAdvanced NMR SpectroscopyDFT Computational Modeling
Level of Certainty Unambiguous / DefinitiveVery High (deductive proof)Supportive / Corroborative
Primary Output 3D atomic coordinatesConnectivity map (through-bond correlations)Calculated properties (energies, spectra)
Sample Requirement High-quality single crystal (µg-mg)Soluble sample (~5-15 mg)None (theoretical)
Major Challenge Growing suitable crystalsSignal overlap in complex molecules; interpretationAccuracy depends on method/basis set choice
Cost / Time High / Days to weeksModerate / Hours to daysLow / Hours
Decision-Making Workflow

This workflow helps guide the selection of the appropriate validation technique(s).

Decision_Framework start New Compound Synthesized: This compound crystal_q Can a single crystal be grown? start->crystal_q scxrd Perform SCXRD (Gold Standard) crystal_q->scxrd Yes nmr Perform Advanced NMR (¹H, ¹³C, COSY, HSQC, HMBC) crystal_q->nmr No structure_confirmed Structure Unambiguously Confirmed scxrd->structure_confirmed nmr_conclusive_q Is NMR data conclusive? nmr->nmr_conclusive_q structure_validated Structure Validated (High Confidence) nmr_conclusive_q->structure_validated Yes dft Perform DFT Modeling (Calculate NMR shifts) nmr_conclusive_q->dft No / Ambiguous compare_dft Compare Experimental vs. Calculated Data dft->compare_dft match_q Do data sets strongly correlate? compare_dft->match_q match_q->structure_validated Yes revisit Re-evaluate Synthesis / Purification. Consider alternative structures. match_q->revisit No

Caption: Decision framework for structural validation.

Conclusion

For a molecule of pharmaceutical importance like this compound, absolute structural certainty is non-negotiable. Single-crystal X-ray crystallography provides that certainty and should be pursued whenever feasible. In its absence, a carefully executed suite of 2D NMR experiments, particularly HMBC, can provide the necessary evidence to establish connectivity with a very high degree of confidence. Computational modeling serves as an invaluable tool to corroborate these findings. By employing this multi-faceted, self-validating approach, researchers can ensure the integrity of their results and build a solid foundation for subsequent drug development efforts.

References

A Comparative Guide to the Efficacy of Antimicrobial Agents Derived from the 2-Methylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] This guide focuses on a specific and promising class of these compounds: derivatives of the 2-methylthiazole scaffold, with a particular emphasis on those elaborated from the versatile synthetic intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate. This starting material is readily accessible from its corresponding 5-carbonitrile precursor and serves as a gateway to a diverse array of functionalized molecules with potent antimicrobial activity.[2]

This document provides an in-depth, objective comparison of the antimicrobial performance of these agents against a panel of clinically relevant pathogens. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for the key assays used to determine efficacy, and explore the structure-activity relationships (SAR) that govern their biological function.

Comparative Efficacy of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

A significant body of research has focused on the chemical modification of the ethyl 2-amino-4-methylthiazole-5-carboxylate core to enhance its antimicrobial properties. The primary sites for derivatization are the 2-amino group and the 5-ester functionality, allowing for the introduction of various pharmacophores known to contribute to antimicrobial activity.[1]

A study by Rostom et al. provides a compelling case for the potential of this scaffold.[1] In their work, thirty different derivatives were synthesized and evaluated for their antibacterial and antifungal properties. The most potent of these compounds were then subjected to Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing to quantify their efficacy.

The data presented below summarizes the performance of the most active derivative identified in this study, a thiourea analog designated as 12f , against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. Its performance is compared with that of the standard antibiotics Ampicillin and Gentamicin Sulfate.[3][4]

Quantitative Data Summary
CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
MIC MBC MIC MBC MIC
Derivative 12f 6.2512.53.126.2512.5
Ampicillin 6.2512.53.126.253.12
Gentamicin Sulfate 3.126.251.563.126.25

All values are in µg/mL. Data sourced from Rostom et al.[1][4]

Analysis of Efficacy

The results are particularly noteworthy for the activity of derivative 12f against Gram-positive bacteria. It demonstrated efficacy comparable to Ampicillin against both Staphylococcus aureus and Bacillus subtilis.[3][4] While Gentamicin was slightly more potent, the performance of 12f underscores the potential of this thiazole scaffold.

Interestingly, like many novel compounds, its activity against the Gram-negative bacterium Pseudomonas aeruginosa was limited. This is a common challenge in drug discovery, often attributed to the complex outer membrane of Gram-negative organisms which acts as a formidable barrier to drug penetration. The activity against Escherichia coli was moderate. The compound also exhibited moderate antifungal activity against Candida albicans.[3][4]

Understanding the Mechanism: Structure-Activity Relationship (SAR)

The thiazole nucleus itself is a key pharmacophore, but the specific substitutions on the ring are what fine-tune the antimicrobial activity. The general amphiphilic nature of many thiazole derivatives, possessing both hydrophobic and hydrophilic regions, is thought to facilitate their penetration of bacterial cell membranes.[5]

In the series of compounds from which derivative 12f was identified, the introduction of a thiourea moiety at the 2-amino position was a critical determinant of its enhanced activity. This suggests that the ability of the thiourea group to form hydrogen bonds with biological targets within the microorganism is a key aspect of its mechanism of action. The specific substitutions on the phenyl ring of the thiourea group also play a role in modulating this activity.

The following diagram illustrates the core scaffold and the key points of derivatization that influence antimicrobial efficacy.

Caption: Key derivatization points on the thiazole scaffold.

Experimental Protocols for Antimicrobial Efficacy Testing

The determination of a compound's antimicrobial efficacy hinges on standardized and reproducible laboratory assays. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for this purpose.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compounds (e.g., 2-methylthiazole derivatives)

  • Standard antibiotics (e.g., Ampicillin, Gentamicin)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of the compound is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 100 µL from well 11 is discarded.

    • Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Procedure:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.

  • Plating:

    • Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for determining the MIC and MBC of a test compound.

workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilutions->inoculate incubate_mic Incubate at 37°C for 16-20h inoculate->incubate_mic read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) read_mic->subculture Proceed if growth inhibition is observed plate Spot-plate onto Agar subculture->plate incubate_mbc Incubate at 37°C for 18-24h plate->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Conclusion and Future Directions

The derivatives of the 2-amino-4-methylthiazole-5-carboxylate scaffold represent a promising avenue for the discovery of new antimicrobial agents, particularly against Gram-positive bacteria. The ability to readily synthesize a wide array of analogs allows for a detailed exploration of the structure-activity relationship, paving the way for the rational design of more potent and broad-spectrum compounds.

Future work should focus on optimizing the scaffold to improve its activity against Gram-negative pathogens, perhaps by incorporating moieties that can permeabilize the outer membrane or inhibit efflux pumps. Further studies are also warranted to elucidate the precise molecular targets of these compounds, which will be crucial for understanding their mechanism of action and for predicting and overcoming potential resistance mechanisms. The data presented herein provides a strong foundation and a compelling rationale for the continued investigation of this versatile chemical class.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Methylthiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of heterocyclic compounds.

Introduction: The Analytical Imperative for 2-Methylthiazole-5-carbonitrile

This compound (C₅H₄N₂S, MW: 124.17) is a heterocyclic compound of increasing interest within pharmaceutical and chemical synthesis.[1] Its thiazole ring is a common scaffold in many biologically active molecules, making the purity and quantification of this intermediate critical for ensuring the safety and efficacy of final drug products. The development of robust, reliable, and efficient analytical methods is therefore not merely a procedural step but a foundational requirement for quality control, stability testing, and pharmacokinetic studies.

This guide presents a benchmark comparison of two rationally designed High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. As no standardized public method comparison exists, this document serves as a comprehensive framework for establishing such a benchmark. We will delve into the causality behind the selection of chromatographic conditions, provide detailed, replicable protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines, and present a clear comparison of expected performance metrics.[2][3]

Part 1: Foundational Method Design & Rationale

The analytical target, this compound, is a small molecule with moderate polarity. Based on the structure and data from similar thiazole derivatives, reversed-phase chromatography is the most logical approach.[2][4][5] This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase.

We propose a comparison between two common reversed-phase scenarios to evaluate the impact of stationary phase chemistry and mobile phase composition on analytical performance.

  • Method A: The Industry Standard C18 Approach. This method utilizes a traditional C18 (octadecylsilane) column, the workhorse of reversed-phase HPLC, valued for its strong hydrophobic retention.

  • Method B: The Alternative Selectivity Phenyl-Hexyl Approach. This method employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with the aromatic thiazole ring, in addition to hydrophobic interactions. This can be particularly effective for separating aromatic or heterocyclic compounds.

Physicochemical Considerations & Starting Parameters

While specific experimental data for this compound's UV absorbance is not widely published, analysis of structurally similar thiazole derivatives suggests strong absorbance in the range of 230-280 nm.[2][4][5] A detection wavelength of 254 nm is selected as a robust starting point, commonly available on most UV detectors. The mobile phase will consist of an acidified aqueous component to ensure consistent peak shape and a common organic modifier, acetonitrile, known for its low UV cutoff and efficient elution strength.

Part 2: Experimental Protocols & Validation Framework

The following protocols are designed to be a self-validating system, where the successful execution of each step provides confidence in the method's performance. The validation will adhere to the principles outlined in the ICH Q2(R2) guideline.[3]

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade).

  • Reference Standard: this compound (Purity ≥ 98%).

Proposed Chromatographic Conditions
ParameterMethod A: C18Method B: Phenyl-Hexyl
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 60:40 (A:B)Isocratic: 70:30 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Run Time 10 minutes10 minutes

Rationale: The starting isocratic mobile phase compositions are estimates based on the expected polarity of the analyte and the differing hydrophobicity of the stationary phases. The C18 phase is more retentive, thus requiring a stronger (higher acetonitrile content) mobile phase. Formic acid is added to control the ionization of any residual silanols on the silica-based columns, thereby improving peak symmetry.

Workflow for Method Validation

The following diagram outlines the logical flow for the comprehensive validation of the proposed HPLC methods.

G cluster_prep Preparation cluster_validation Method Validation (ICH Q2) cluster_system System Suitability Prep Prepare Standard & Sample Solutions SST System Suitability Testing (SST) Prep->SST Initial Check Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SST->Specificity

Caption: Logical workflow for HPLC method validation.

Step-by-Step Validation Protocols

1. System Suitability Testing (SST)

  • Objective: To ensure the chromatographic system is adequate for the intended analysis.

  • Procedure: Prepare a standard solution of this compound (e.g., 20 µg/mL). Inject this solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.

    • Tailing factor (Asymmetry factor) ≤ 2.0.

    • Theoretical plates (N) > 2000.

2. Specificity (including Forced Degradation)

  • Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[6]

  • Procedure:

    • Inject a blank (diluent).

    • Inject a placebo solution (if applicable).

    • Perform forced degradation studies by subjecting the analyte to the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105 °C for 24 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples. Use a DAD to check for peak purity.

  • Acceptance Criteria: The analyte peak should be free from interference from any blank, placebo, or degradation peaks. Peak purity index should be > 0.999. The method should be able to resolve the main peak from degradation products.

3. Linearity and Range

  • Objective: To establish the relationship between analyte concentration and detector response and to define the concentration range over which this relationship is acceptable.

  • Procedure: Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 1 µg/mL to 50 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept of the regression line should be close to zero.

4. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations to the nominal method parameters, one at a time. Analyze a standard solution with each variation.

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 2 °C).

    • Mobile phase composition (± 2% organic).

  • Acceptance Criteria: System suitability parameters must still be met. The change in peak area or retention time should be insignificant.

Part 3: Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from the validation of the two proposed methods. This data is illustrative and serves as a benchmark for what a successful validation would yield.

Table 1: System Suitability and Chromatographic Performance

ParameterMethod A: C18Method B: Phenyl-HexylAcceptance Criteria
Retention Time (min) ~ 4.5~ 5.8-
%RSD of Peak Area 0.45%0.52%< 2.0%
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 8000> 7500> 2000

Table 2: Summary of Validation Parameters

ParameterMethod A: C18Method B: Phenyl-HexylAcceptance Criteria
Linearity (r²) 0.99950.9993≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.6%0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.1%1.3%≤ 2.0%
Specificity PassesPassesNo interference, peak purity > 0.999
Robustness PassesPassesSST criteria met under all conditions

Discussion and Method Selection

G cluster_method_a Method A: C18 cluster_method_b Method B: Phenyl-Hexyl A_Node Strong Hydrophobic Retention High Efficiency Potentially shorter run times B_Node Alternative Selectivity (π-π) Excellent for aromatic/heterocyclic compounds May offer better resolution from complex impurities Analyte This compound Analyte->A_Node Primary Interaction Analyte->B_Node Dual Interaction

Caption: Comparison of analyte interaction mechanisms.

Both proposed methods are expected to be valid and suitable for the analysis of this compound.

  • Method A (C18) would likely be the preferred choice for routine quality control of the pure substance due to its high efficiency and robustness. The strong retention is straightforward and reliable.

  • Method B (Phenyl-Hexyl) demonstrates its key advantage when analyzing the compound in complex matrices or during stability studies where structurally similar impurities or degradants might be present. The alternative selectivity from π-π interactions can provide the crucial resolution needed to separate the main analyte from closely eluting species that might co-elute on a standard C18 column.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylthiazole-5-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the thiazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs and investigational agents.[1] This guide, compiled from the perspective of a Senior Application Scientist, provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising chemotype: 2-methylthiazole-5-carbonitrile derivatives . While direct, comprehensive SAR studies on this exact scaffold are emerging, we can extrapolate key principles from closely related series, such as the well-documented 2-aminothiazole and thiazole-5-carboxamide kinase inhibitors, to guide rational drug design. This guide will objectively compare the putative performance of modifications to this scaffold, supported by established principles from analogous compounds and detailed experimental protocols for validation.

The this compound Scaffold: A Promising Starting Point

The this compound core offers a unique combination of features for kinase inhibition. The thiazole ring itself is a versatile pharmacophore, capable of engaging in various interactions within the ATP-binding pocket of kinases.[2] The strategic placement of the methyl group at the 2-position and the carbonitrile at the 5-position provides distinct vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Key Features of the Scaffold:

  • 2-Methyl Group: This small, lipophilic group can occupy small hydrophobic pockets within the kinase hinge region. Its presence can also influence the electronics of the thiazole ring.

  • 5-Carbonitrile Group: The nitrile moiety is a strong hydrogen bond acceptor and can interact with key residues in the ATP binding site.[3][4] Its linear geometry allows it to probe narrow channels within the protein.[3] Furthermore, the electron-withdrawing nature of the nitrile can modulate the overall properties of the molecule.[3]

  • Thiazole Core: The sulfur and nitrogen atoms of the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with the kinase.

Structure-Activity Relationship Analysis: A Comparative Look at Key Positions

Based on extensive research on related thiazole-based kinase inhibitors, we can infer the following SAR trends for the this compound scaffold. These hypotheses provide a framework for designing and prioritizing new analogs for synthesis and testing.

Modifications at the 4-Position of the Thiazole Ring

The 4-position of the thiazole ring is a critical vector for influencing kinase inhibitory activity. Substituents at this position often project towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger, more complex moieties to enhance potency and selectivity.

Table 1: Postulated SAR at the 4-Position

R Group at Position 4Expected Impact on ActivityRationale
Small Alkyl Groups (e.g., -CH3) Modest activityCan provide favorable van der Waals interactions in smaller pockets.
Aryl/Heteroaryl Rings Potentially High Activity Can form crucial π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site. Substitution on these rings is key for fine-tuning.
Substituted Phenyl Rings High Potential for Potency & Selectivity Electron-donating or -withdrawing groups can modulate electronic properties and provide additional interaction points. For example, a para-methoxy group could act as a hydrogen bond acceptor.
Amide or Ether Linkers to Aromatic Rings Improved potency and solubilityCan provide additional hydrogen bonding opportunities and improve physicochemical properties.
Modifications of the 2-Methyl Group

While the 2-methyl group is a common starting point, its modification can be explored to probe for additional interactions.

Table 2: Postulated SAR at the 2-Position

R' Group at Position 2Expected Impact on ActivityRationale
-CH3 (Methyl) Good baseline activityFits well into small hydrophobic pockets.
-CF3 (Trifluoromethyl) Potentially increased potency and metabolic stabilityCan enhance hydrophobic interactions and block metabolic attack.
-NH2 (Amino) Significant change in binding mode; high potential The 2-aminothiazole is a well-established kinase inhibitor scaffold.[5][6][7][8] The amino group can act as a key hydrogen bond donor with the kinase hinge region.
Substituted Amino Groups (-NHR) Modulation of potency and selectivityThe substituent 'R' can be tailored to interact with specific residues, as demonstrated in the development of Dasatinib.[6][8]
The Role of the 5-Carbonitrile

The 5-carbonitrile is a key interaction point. While replacing it may be explored, its role as a potent hydrogen bond acceptor is likely crucial for high-affinity binding in many kinases.[3][4][9]

Table 3: Postulated SAR at the 5-Position

R'' Group at Position 5Expected Impact on ActivityRationale
-CN (Carbonitrile) High baseline activity Strong hydrogen bond acceptor, interacts favorably with the hinge region.[3][9]
-C(O)NH2 (Carboxamide) High potential; alters interaction profile A well-validated isostere for the nitrile. The amide can act as both a hydrogen bond donor and acceptor, potentially forming different interactions than the nitrile. The SAR of thiazole-5-carboxamides is well-documented.[10]
-C(O)OH (Carboxylic Acid) Likely reduced cell permeability and potencyThe negative charge at physiological pH can be detrimental to cell entry and may introduce unfavorable interactions in the typically hydrophobic ATP binding pocket.

Experimental Validation: Protocols for Assessing Kinase Inhibition

The following are detailed, step-by-step methodologies for key experiments to validate the SAR hypotheses and characterize the biological activity of novel this compound derivatives.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay provides a quantitative measure of a compound's ability to inhibit a specific kinase in a biochemical setting.

Principle: HTRF is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody recognizes the phosphorylated substrate, and a second antibody or streptavidin conjugated to an acceptor fluorophore (e.g., XL665) recognizes the substrate itself. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Experimental Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation (384-well low-volume plate):

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 4 µL of the kinase solution (in kinase buffer) to all wells except the negative control wells.

    • Add 4 µL of kinase buffer to the negative control wells.

  • Kinase Reaction:

    • Add 4 µL of a mixture of the biotinylated substrate and ATP (at the Km concentration for the specific kinase) in kinase buffer to all wells to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the HTRF detection mix (containing Eu3+-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer) to all wells.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in medium).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator until a purple precipitate is visible.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Kinase Pathway Modulation

This technique is used to determine if the compounds inhibit the phosphorylation of downstream targets of the kinase of interest in a cellular context.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total protein of interest.

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the test compound at various concentrations for a specified time. Include a positive control (e.g., a known activator of the pathway) and a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane of the phospho-specific antibody and re-probe with an antibody against the total protein to confirm equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing the Workflow and Key Relationships

To better understand the process of SAR-guided drug discovery and the underlying biological context, the following diagrams are provided.

SAR-Guided Drug Discovery Workflow

SAR_Workflow Scaffold 2-Methylthiazole- 5-carbonitrile Scaffold SAR SAR Hypothesis (Based on Analogs) Scaffold->SAR Design Design of New Analogs SAR->Design Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Assays (Kinase, Cellular) Synthesis->BioAssay Data Data Analysis (IC50, GI50) BioAssay->Data Data->SAR Refine Hypothesis Lead_Opt Lead Optimization Data->Lead_Opt

Caption: A workflow for SAR-guided discovery of this compound derivatives.

Generic Kinase Signaling Pathway

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase_I Kinase A Receptor->Kinase_I Phosphorylates Kinase_II Kinase B Kinase_I->Kinase_II Phosphorylates Effector Downstream Effector Protein Kinase_II->Effector Phosphorylates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor 2-Methylthiazole-5- carbonitrile Derivative Inhibitor->Kinase_I Inhibits

Caption: A generic kinase signaling cascade targeted by a this compound inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive SAR knowledge from related 2-aminothiazole and thiazole-5-carboxamide series, researchers can rationally design and synthesize new analogs with enhanced potency and selectivity. The experimental protocols provided in this guide offer a robust framework for validating these designs and characterizing their biological activity. Future work should focus on systematic exploration of the chemical space around this scaffold, with a particular emphasis on optimizing the substituents at the 4-position to achieve selectivity for specific kinase targets. Furthermore, detailed structural biology studies, such as co-crystallization of lead compounds with their target kinases, will be invaluable for elucidating the precise binding modes and guiding further optimization efforts.

References

The 2-Methylthiazole-5-carbonitrile Scaffold: A Comparative Guide to Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in modern therapeutics. The promiscuous nature of the ATP-binding pocket across the human kinome often leads to off-target effects, complicating clinical development and potentially causing adverse events. The 2-methylthiazole-5-carbonitrile scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of inhibitors derived from or structurally related to this scaffold, supported by experimental data and detailed protocols to empower your research.

The Thiazole Scaffold: A Privileged Structure in Kinase Inhibition

The thiazole ring is a versatile heterocyclic motif frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bonds and other interactions within the ATP-binding site. Its derivatives have been successfully developed to target a wide array of kinases, playing crucial roles in cellular signaling pathways that, when dysregulated, contribute to diseases like cancer.[1][2] Notable examples of thiazole-containing drugs include Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases.[3]

This guide will use Dasatinib , which contains a closely related 2-aminothiazole-5-carboxamide core, as a representative compound to explore the cross-reactivity landscape. While not a perfect match to the this compound scaffold, its extensive characterization provides a robust framework for understanding the broader selectivity profile of this class of inhibitors. We will compare its performance against other well-characterized kinase inhibitors, Bosutinib and Saracatinib , which also target the Src/Abl kinase families but possess different core scaffolds.

Comparative Cross-Reactivity Profiles

A critical aspect of kinase inhibitor development is understanding its selectivity across the entire kinome.[4] Kinome scanning technologies, such as the KINOMEscan™ platform, provide a quantitative measure of inhibitor binding to hundreds of kinases, offering a comprehensive view of on- and off-target interactions.[5][6] Below is a comparative analysis of the selectivity of Dasatinib, Bosutinib, and Saracatinib.

Table 1: Comparative Kinase Inhibition Profile
Kinase TargetDasatinib IC₅₀ (nM)Bosutinib IC₅₀ (nM)Saracatinib (AZD0530) IC₅₀ (nM)Scaffold Type
Primary Targets
SRC0.51.2 - 3.82.7 - 102-Aminothiazole
ABL1<11304-Anilino-3-quinolinecarbonitrile
LCK<1-<4Anilinoquinazoline
YES1--4
FYN--4-10
Key Off-Targets
c-KIT<1>1000200
PDGFRβ<1>1000-
EGFR-Inhibits66
EPHB2-Inhibits-
ALK2--6.7
RIPK2---

Data compiled from multiple sources. IC₅₀ values can vary based on assay conditions.[3][7][8][9][10][11][12][13][14][15]

Expert Analysis:

  • Dasatinib exhibits potent, sub-nanomolar inhibition of its primary targets, the Src family kinases (SFKs) and BCR-ABL.[14][16] However, it is a multi-targeted inhibitor with significant activity against c-KIT and PDGFRβ, which contributes to some of its observed side effects.[17][18] Its broad activity profile can be advantageous in certain cancers but highlights the challenge of achieving high selectivity.[2]

  • Bosutinib , a 4-anilino-3-quinolinecarbonitrile, is also a potent dual Src/Abl inhibitor.[3][7] A key distinguishing feature is its minimal activity against c-KIT and PDGFR, which may contribute to a different side-effect profile compared to Dasatinib.[15] However, it does inhibit other kinases like EGFR and EPHB2.[7]

  • Saracatinib (AZD0530) , an anilinoquinazoline, is a highly selective Src family kinase inhibitor.[10][11] While it also inhibits Abl, its potency is lower compared to Dasatinib and Bosutinib. Notably, it shows potent inhibition of ALK2, a serine/threonine kinase, which is a distinguishing off-target activity.[8]

The choice of scaffold clearly dictates the cross-reactivity profile. The 2-aminothiazole core of Dasatinib allows for potent inhibition of a broader range of kinases, while the scaffolds of Bosutinib and Saracatinib confer different selectivity patterns.

Key Signaling Pathways

Understanding the signaling pathways modulated by these inhibitors is crucial for interpreting experimental results and predicting in vivo effects. The primary targets of these inhibitors, Src and BCR-ABL, are central nodes in pathways controlling cell proliferation, survival, migration, and angiogenesis.[19][20][21][22][23]

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[19][24] Its activation triggers a cascade of downstream signaling events that regulate cell adhesion, migration, and invasion.[21]

Src_Signaling RTK RTK / Integrin Src Src RTK->Src Activation FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Migration/ Invasion FAK->Migration Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Dasatinib/ Bosutinib/ Saracatinib Inhibitor->Src

Caption: Simplified Src signaling pathway and point of inhibition.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[20] It drives leukemogenesis by activating multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[1][25][26]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 BCR_ABL->STAT5 RAS_MAPK RAS/RAF/MEK/ERK Pathway GRB2->RAS_MAPK Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT5->Survival Inhibitor Dasatinib/ Bosutinib Inhibitor->BCR_ABL

Caption: Key downstream pathways of BCR-ABL and point of inhibition.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of a novel inhibitor based on the this compound scaffold, a multi-tiered approach is recommended.

A. Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. It is a robust method for determining IC₅₀ values.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Prepare Kinase Enzyme Solution D 4. Mix Kinase, Substrate/ATP, and Inhibitor in Assay Plate A->D B 2. Prepare Substrate and ATP Solution B->D C 3. Serially Dilute Inhibitor Compound C->D E 5. Incubate at Room Temp (e.g., 60 min) D->E F 6. Add ADP-Glo™ Reagent to stop reaction and deplete ATP E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP F->G H 8. Measure Luminescence (Signal ∝ Kinase Activity) G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare buffers, kinase, substrate, and ATP solutions according to the manufacturer's protocol (e.g., Promega ADP-Glo™).

  • Inhibitor Dilution: Perform serial dilutions of the test compound (and positive/negative controls) in the appropriate buffer.

  • Kinase Reaction: In a multi-well plate, add the kinase, substrate/ATP mix, and the diluted inhibitor.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

B. Cellular Target Engagement Assay (Western Blot)

Western blotting is a powerful technique to confirm that the inhibitor is engaging its intended target within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.

Workflow:

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with growth factor +/- inhibitor) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Immunoblotting: - Blocking - Primary Antibody (e.g., anti-p-Src) - Secondary Antibody E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis: - Densitometry - Normalize to Total Protein & Loading Control G->H

Caption: Step-by-step workflow for Western blot analysis.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells if necessary, then pre-treat with various concentrations of the inhibitor for 1-2 hours. Stimulate with an appropriate growth factor or ligand to activate the target pathway.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Src). After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total target protein and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and that changes are due to phosphorylation status, not protein levels.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. As demonstrated through the analysis of the structurally related inhibitor Dasatinib and its comparison with Bosutinib and Saracatinib, the core scaffold is a critical determinant of the cross-reactivity profile. While Dasatinib shows broad activity, the distinct profiles of Bosutinib and Saracatinib highlight the potential for medicinal chemistry efforts to fine-tune selectivity and mitigate off-target effects.

For researchers working with novel inhibitors based on the this compound scaffold, the experimental protocols outlined in this guide provide a robust framework for comprehensive characterization. A thorough understanding of both on-target potency and off-target interactions is essential for advancing these promising compounds through the drug discovery pipeline. Future work should focus on generating and publishing comprehensive kinome-wide data for this specific scaffold to build a more complete picture of its therapeutic potential and liabilities.

References

A Comparative Guide to the Synthesis of 2-Methylthiazole-5-carbonitrile Derivatives: Conventional vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, 2-methylthiazole-5-carbonitrile and its derivatives represent a class of compounds with significant potential in medicinal chemistry, forming the backbone of various biologically active agents. The classical approach to their synthesis, often a variation of the Hantzsch thiazole synthesis, has been a reliable workhorse. However, the advent of microwave-assisted organic synthesis (MAOS) presents a compelling alternative, promising dramatic improvements in efficiency and aligning with the principles of green chemistry.

This guide provides an in-depth, objective comparison of conventional and microwave-assisted methods for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic needs.

The Underlying Chemistry: Hantzsch Thiazole Synthesis

The most common route to the this compound core is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone or its equivalent with a thioamide. In our case, the key reactants are an α-halo-β-ketonitrile and thioacetamide.

The choice of starting materials is critical. The α-halo-β-ketonitrile provides the C4, C5, and the carbonitrile group at the 5-position of the thiazole ring, while thioacetamide provides the sulfur atom, the nitrogen atom, and the methyl group at the 2-position. The reaction proceeds through the initial formation of a thioether intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Conventional Synthesis: The Tried-and-True Method

Conventional synthesis relies on conductive heating, where an external heat source (like an oil bath or heating mantle) transfers energy to the reaction vessel, which in turn heats the solvent and reactants.[1] This method is well-understood and requires standard laboratory equipment. However, it is often characterized by long reaction times, the potential for side product formation due to prolonged exposure to high temperatures, and significant energy consumption.[2][3]

Experimental Protocol: Conventional Synthesis of a 2-Methylthiazole-5-carboxylate Derivative (A Close Analogue)

The following is a representative protocol for the synthesis of a closely related precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, which illustrates the typical steps and conditions of conventional Hantzsch synthesis.[4]

  • Bromination of the β-Ketoester: To a mixture of ethyl acetoacetate (0.05 mol) in a suitable solvent like a water/THF mixture (50 mL/20 mL), N-bromosuccinimide (NBS) (0.06 mol) is added portion-wise while maintaining the temperature below 0°C with an ice bath.[4] The reaction mixture is then stirred at room temperature for approximately 2 hours. The progress is monitored by thin-layer chromatography (TLC). The bromination step is crucial as it activates the α-position for subsequent nucleophilic attack by the sulfur of the thioamide.

  • Cyclocondensation: Once the starting material is consumed, thiourea (0.05 mol) is added to the reaction mixture.[4] The mixture is then heated to reflux (approximately 80°C) for 2-8 hours.[2][4] This prolonged heating provides the necessary activation energy for the cyclization and dehydration steps.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered. The filtrate is then basified, for instance with aqueous ammonia, to precipitate the product.[4] The resulting solid is collected by filtration, washed, and dried. Further purification by recrystallization may be necessary to obtain a product of high purity. This multi-step work-up can be tedious and may lead to a reduction in the overall yield.[4]

Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. Unlike conventional heating, microwaves directly couple with polar molecules and ions in the reaction medium, leading to rapid and uniform heating throughout the sample volume.[5][6] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[1] This efficient and localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[7][8]

The benefits of MAOS are particularly pronounced in the synthesis of heterocyclic compounds like thiazoles. The rapid heating can minimize the formation of degradation byproducts and often leads to cleaner reactions with higher yields.[9][10] Furthermore, the reduced energy consumption and potential for solvent-free reactions position MAOS as a greener alternative.[5][7]

Experimental Protocol: Microwave-Assisted Synthesis of a 2-Substituted Thiazole Derivative

The following is a general protocol for the microwave-assisted Hantzsch synthesis of a thiazole derivative, which can be adapted for this compound.

  • Reactant Preparation: In a specialized microwave reaction vessel, the α-halo-β-ketonitrile (1 mmol), thioacetamide (1.1 mmol), and a suitable solvent (e.g., ethanol, 4 mL) are combined.[11] The choice of a polar solvent like ethanol is strategic, as it efficiently absorbs microwave energy and facilitates heating. In some cases, a catalyst like acetic acid may be added to promote the reaction.[9]

  • Microwave Irradiation: The sealed vessel is placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 70-120°C) and power (e.g., 210-420W) for a short period, typically ranging from 10 to 30 minutes.[9][11] The reaction is monitored for completion. The precise control over temperature and pressure in modern microwave reactors ensures reaction safety and reproducibility.

  • Isolation: After the reaction is complete, the vessel is cooled. The product often precipitates out of the solution upon cooling. The solid is then collected by filtration, washed, and dried. The high purity of the crude product obtained from microwave synthesis often minimizes the need for extensive purification.[11]

Performance Comparison: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis become evident when comparing key reaction parameters with conventional methods.

ParameterConventional SynthesisMicrowave-Assisted SynthesisAdvantage of MAOS
Reaction Time 2 - 8 hours[2][4]10 - 30 minutes[9][11]Reduction of over 95%[2]
Yield 11% - 72%[4][9]82% - 95%[11]Significant increase in yield
Energy Consumption HighLowMore energy-efficient
Side Products More likely due to prolonged heatingMinimized due to rapid heatingCleaner reaction profile
Solvent Usage Often requires larger volumesCan be performed with less solvent or solvent-freeGreener approach
Process Control Less precise temperature controlPrecise control of temperature and pressureHigher reproducibility

Mechanistic Rationale and Workflow Visualization

To better understand the processes, let's visualize the reaction mechanism and the experimental workflows.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Halo-β-ketonitrile I1 Thioether Intermediate R1->I1 Nucleophilic attack by S R2 Thioacetamide R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Dehydration

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Workflow Comparison

Workflow_Comparison cluster_conventional Conventional Synthesis Workflow cluster_microwave Microwave-Assisted Synthesis Workflow C1 Combine Reactants in Flask C2 Heat with Oil Bath (2-8 hours) C1->C2 C3 Cool and Work-up (Filtration, Basification) C2->C3 C4 Purification (Recrystallization) C3->C4 M1 Combine Reactants in MW Vessel M2 Irradiate in MW Reactor (10-30 mins) M1->M2 M3 Cool and Filter M2->M3 M4 Product M3->M4 start start->C1 start->M1

Caption: Comparison of Conventional and Microwave-Assisted Workflows.

Conclusion and Recommendations

The synthesis of this compound derivatives via microwave-assisted Hantzsch condensation offers substantial and quantifiable advantages over conventional heating methods. The data consistently demonstrates that MAOS leads to a dramatic reduction in reaction times, often from hours to mere minutes, coupled with a significant increase in product yields.[2] This heightened efficiency translates to higher throughput, reduced energy costs, and a lower environmental footprint, aligning with the principles of green chemistry.

For laboratories focused on drug discovery and development, where rapid lead optimization and library synthesis are paramount, the adoption of microwave-assisted synthesis is not merely a convenience but a strategic imperative. The precise control over reaction parameters afforded by modern microwave reactors also ensures a high degree of reproducibility, which is critical in a regulated environment.

While conventional heating remains a viable option, particularly for labs not yet equipped with microwave technology, the compelling evidence in favor of MAOS for the synthesis of thiazole derivatives makes a strong case for its adoption. For the synthesis of this compound and its analogues, microwave-assisted synthesis is the demonstrably superior method, offering a faster, cleaner, and more efficient path to these valuable heterocyclic compounds.

References

A Senior Application Scientist's Guide to Evaluating the Antioxidant Activity of 2-Amino-5-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, heterocyclic compounds have emerged as a promising frontier. Among these, thiazole derivatives, particularly the 2-amino-5-methylthiazole scaffold, have garnered significant attention for their diverse pharmacological activities, including their potential as potent antioxidants.[1] This guide provides a comprehensive framework for evaluating and comparing the antioxidant activity of novel 2-amino-5-methylthiazole derivatives, grounded in established scientific principles and methodologies.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing a cascade of cellular injury.[2] The development of effective synthetic antioxidants is a critical endeavor in modern drug discovery.

This guide will delve into the fundamental mechanisms of antioxidant action, provide detailed protocols for robust in vitro assessment, and present a comparative analysis of novel 2-amino-5-methylthiazole derivatives against established standards.

The Underpinnings of Antioxidant Action: A Mechanistic Overview

Antioxidants primarily function by donating a hydrogen atom or an electron to a free radical, thus stabilizing the reactive species and terminating the oxidative chain reaction.[4][5] This process, known as radical scavenging, is the cornerstone of the antioxidant defense mechanism. The effectiveness of a radical scavenger is often dependent on its ability to readily donate a hydrogen atom and form a stable, non-reactive radical itself.

The primary mechanisms of antioxidant activity can be broadly categorized as:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (A•).

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation and an anion.

Many antioxidant assays are designed to measure the capacity of a compound to perform one or both of these actions.

Antioxidant Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention cluster_2 Resolution Free_Radical Reactive Oxygen Species (ROS) (e.g., R•) Neutralization Radical Scavenging Free_Radical->Neutralization attacks Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Free_Radical->Cellular_Damage causes Antioxidant Antioxidant (A-H) (e.g., Thiazole Derivative) Antioxidant->Neutralization donates H• or e- Stable_Molecule Stable Molecule (R-H) Neutralization->Stable_Molecule Stable_Radical Stable Antioxidant Radical (A•) Neutralization->Stable_Radical Prevention Prevention of Damage Stable_Molecule->Prevention leads to Experimental Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis & Interpretation Prep_Compounds Prepare Test Compounds (2-Amino-5-Methylthiazole Derivatives) & Standards (Trolox, Ascorbic Acid) DPPH DPPH Assay (Measure Absorbance @ 517nm) Prep_Compounds->DPPH ABTS ABTS Assay (Measure Absorbance @ 734nm) Prep_Compounds->ABTS FRAP FRAP Assay (Measure Absorbance @ 593nm) Prep_Compounds->FRAP Prep_Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Prep_Reagents->DPPH Prep_Reagents->ABTS Prep_Reagents->FRAP Calc_Activity Calculate % Inhibition & IC50 / TEAC / FRAP Values DPPH->Calc_Activity ABTS->Calc_Activity FRAP->Calc_Activity Compare Compare Activity to Standards Calc_Activity->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR Conclusion Draw Conclusions SAR->Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylthiazole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Methylthiazole-5-carbonitrile (CAS RN: 65735-10-6). As a nitrile-containing heterocyclic compound, it presents specific chemical hazards that necessitate a rigorous and informed disposal strategy. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety, protect the environment, and maintain strict regulatory compliance. The procedures outlined herein are grounded in established safety protocols and federal regulations.

Core Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound must be treated as a hazardous waste due to its toxicological profile. The nitrile functional group (-C≡N) and the thiazole ring contribute to its potential for harm if mishandled or improperly discarded.

Based on available safety data, the compound is classified with significant hazard warnings, indicating toxicity upon ingestion, skin contact, or inhalation[1]. The primary causality for these stringent disposal requirements is the compound's potential to cause bodily harm and its hazardous combustion byproducts[1][2].

Table 1: Chemical and Hazard Identification of this compound

Property Identifier Source
CAS Number 65735-10-6 [1]
Molecular Formula C₅H₄N₂S [1]
Molecular Weight 124.17 g/mol [1]
GHS Pictograms ☠ (Toxic) [1]
Signal Word Danger [1]
Hazard Statements H301 - Toxic if swallowedH311 - Toxic in contact with skinH331 - Toxic if inhaledH315 - Causes skin irritationH319 - Causes serious eye irritation [1]

| Incompatibilities | Strong oxidizing agents |[2][3] |

Upon thermal decomposition, this compound can release toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides[2]. This characteristic is a critical factor in selecting the appropriate final disposal technology.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for disposal, establishing a safe working environment is paramount. All handling of this compound waste must occur within a certified chemical fume hood to prevent inhalation exposure[4][5].

Table 2: Required Personal Protective Equipment (PPE) for Handling Waste

Protection Area Equipment Specification
Eye Protection Chemical safety goggles or face shield Must provide a complete seal around the eyes.
Hand Protection Chemical-resistant gloves Nitrile or neoprene gloves are recommended. Inspect for integrity before each use.
Body Protection Flame-resistant lab coat Fully fastened to protect against splashes and skin contact.

| Respiratory | NIOSH-approved respirator | Required if there is a risk of aerosol generation outside of a fume hood. |

In the event of an accidental release, evacuate personnel to a safe area and ensure adequate ventilation[6]. For minor spills within a fume hood, use an absorbent material, collect it without creating dust, and place it in a suitable, sealed container for disposal[6]. For major spills, contact your institution's Environmental Health and Safety (EHS) department immediately[3].

The Core Disposal Workflow: From Generation to Collection

The fundamental principle governing hazardous waste is the "cradle-to-grave" responsibility of the generator[7][8]. This means the laboratory that creates the waste is legally responsible for its safe management until its final, verified disposal. The following workflow provides a systematic approach to this process.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Disposal Start Waste Containing This compound Decision Identify Waste Stream Start->Decision Pure Collect in Original or Designated Chemical Container Decision->Pure Unused/Pure Compound ContaminatedSolids Collect in Lined, Designated Solid Waste Bin Decision->ContaminatedSolids Contaminated Solids (e.g., gloves, weigh paper) Solutions Collect in Designated, Compatible Liquid Waste Container Decision->Solutions Aqueous/Solvent Solutions Package Securely Seal Container Pure->Package ContaminatedSolids->Package Solutions->Package Label Affix Hazardous Waste Label Package->Label FillLabel Complete Label Information: - Full Chemical Name - Hazards (Toxic) - Accumulation Start Date - Generator Information Label->FillLabel Store Store in Satellite Accumulation Area (SAA) FillLabel->Store ContactEHS Contact EHS/Licensed Vendor for Waste Pickup Store->ContactEHS End Transfer to Approved TSDF for Final Disposal ContactEHS->End

Caption: Decision workflow for the proper segregation and handling of this compound waste.

Step-by-Step Protocol: Waste Segregation and Collection

This protocol ensures that different waste streams are handled correctly to prevent dangerous reactions and facilitate proper disposal.

  • Identify the Waste Stream: Determine if the waste is unused pure compound, contaminated solid materials (e.g., gloves, paper towels, vials), or a solution in a solvent.

  • Select an Appropriate Container:

    • Pure Compound/Solutions: Use a clean, dry, chemically compatible container with a secure, leak-proof screw cap. The original manufacturer's bottle is often suitable. Do not mix with incompatible waste streams.

    • Contaminated Solids: Use a designated hazardous waste container, often a puncture-resistant drum or pail lined with a heavy-duty plastic bag.

  • Transfer Waste: Carefully transfer the waste into the selected container inside a chemical fume hood. Avoid creating dust or splashes[6].

  • Secure the Container: Close the container tightly. Do not leave funnels in place. Clean any external contamination from the container.

Approved Disposal Methodologies

Disposing of this compound requires methods that can safely and completely destroy the hazardous molecule.

Primary Method: Licensed Professional Waste Disposal Service

This is the most authoritative and compliant method. All waste containing this compound must be offered to a licensed hazardous waste disposal company[6]. These companies are equipped to transport and process chemical waste in accordance with all federal and state regulations[8][9].

  • Causality: Professional vendors operate permitted Treatment, Storage, and Disposal Facilities (TSDFs) that are specifically designed to handle and neutralize hazardous materials, ensuring environmental protection and regulatory compliance[7][10].

Technology of Choice: High-Temperature Incineration

For organic compounds like this compound, the preferred disposal technology is high-temperature incineration in a facility equipped with an afterburner and a scrubber[6].

  • Causality: The high temperatures ensure the complete thermal destruction of the stable thiazole ring and the toxic nitrile group. The afterburner and scrubber systems are critical for neutralizing the hazardous combustion byproducts, such as NOx and SOx, preventing their release into the atmosphere[2][6].

Prohibited Disposal Methods

Under no circumstances should this compound or materials contaminated with it be disposed of via the following routes:

  • Drain/Sewer Disposal: This is strictly prohibited. The compound is harmful to aquatic life, and this action violates environmental regulations[2][6].

  • General Trash (Solid Waste): Disposing of this hazardous chemical in the regular trash can lead to exposure for sanitation workers and environmental contamination of landfills[11].

  • Evaporation in Fume Hood: This is not a disposal method and is a dangerous, prohibited practice.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The entire disposal process is governed by federal and state regulations. A failure to comply can result in significant penalties and safety incidents.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all phases of hazardous waste management[9][12]. Generators are responsible for identifying their waste as hazardous, ensuring its proper management on-site, and documenting its transfer to a certified TSDF[7][10].

  • Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, govern worker safety[13][14]. This includes requirements for written safety plans, employee training on chemical hazards, proper use of PPE, and established emergency procedures[15][16].

By adhering to the protocols in this guide, your laboratory can build a self-validating system of safety and compliance, ensuring that the disposal of this compound is conducted with the highest degree of scientific integrity and responsibility.

References

Mastering the Safe Handling of 2-Methylthiazole-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are daily routines. However, familiarity must not breed complacency, especially when handling potent compounds like 2-Methylthiazole-5-carbonitrile (CAS RN: 65735-10-6). This guide provides essential, in-depth technical and safety protocols to ensure its handling is not just successful, but fundamentally safe. Our commitment is to empower you with the knowledge to mitigate risks, thereby fostering a culture of safety and scientific excellence in your laboratory.

Understanding the Inherent Risks of this compound

This compound is classified as a particularly hazardous substance due to its high acute toxicity. A thorough understanding of its hazard profile is the cornerstone of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its dangers.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH301: Toxic if swallowedDanger
Acute Toxicity, DermalH311: Toxic in contact with skinDanger
Acute Toxicity, InhalationH331: Toxic if inhaledDanger
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning

Source: Ambeed, Inc. & Sigma-Aldrich Safety Information[1]

The presence of the nitrile group (-C≡N) warrants particular caution. While not all nitriles readily release cyanide, the potential for metabolic release of cyanide ions, especially in acidic conditions or during thermal decomposition, cannot be discounted. This necessitates stringent controls to prevent any route of exposure.

The Core of Protection: Selecting the Right Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple box-ticking; it is a scientifically informed decision based on a risk assessment of the specific chemical and the procedures being performed. For a substance as hazardous as this compound, a multi-layered approach to PPE is mandatory.

Hand Protection: The First Line of Defense

Given that this compound is toxic in contact with the skin, robust hand protection is non-negotiable.[1]

  • Primary Gloves: Chemical-resistant nitrile gloves are the standard for incidental contact.[2] They offer good resistance to a wide range of chemicals and provide excellent dexterity. However, for prolonged handling or in situations with a higher risk of splashes, a single pair may not suffice.

  • Double Gloving: The practice of wearing two pairs of nitrile gloves significantly reduces the risk of exposure due to undetected pinholes or tears in the outer glove. This is a highly recommended practice when handling this compound.

  • Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide to ensure that nitrile is suitable for the solvents you may be using in conjunction with this compound. For certain organic solvents, heavier-duty gloves like butyl or neoprene may be required.[2]

Eye and Face Protection: Shielding Against the Unseen

This compound is a serious eye irritant.[1] Therefore, comprehensive eye and face protection is crucial.

  • Chemical Splash Goggles: Standard safety glasses are inadequate. You must wear chemical splash goggles that form a seal around the eyes, protecting them from splashes, vapors, and dust.[2][3]

  • Face Shield: When handling larger quantities (typically >500 mg) or when there is a significant risk of splashing or spattering, a face shield should be worn in addition to chemical splash goggles. The face shield provides a secondary barrier of protection for the entire face.[4]

Body Protection: A Barrier for Your Skin

Protecting the skin on your arms and body is also a critical component of safe handling.

  • Laboratory Coat: A properly fitting, long-sleeved laboratory coat is mandatory. Ensure it is fully buttoned to provide maximum coverage.[4]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high likelihood of splashes, a chemical-resistant apron worn over the lab coat is recommended.[2]

  • Appropriate Attire: Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting and are especially important when working with toxic substances.[4]

Respiratory Protection: An Essential Safeguard

As this compound is toxic if inhaled, all handling of the solid material or its solutions must be conducted within a certified chemical fume hood to minimize vapor and aerosol exposure.[1][5]

  • Engineering Controls as Primary Protection: A properly functioning chemical fume hood is the primary means of respiratory protection.[6]

  • Respirator Use: In the rare event that engineering controls are not feasible or during a large spill, respiratory protection will be necessary. The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit-testing, and training, as mandated by OSHA.[3][4] For this compound, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas/particulate) would be required in such situations.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for safely weighing and preparing a solution of this compound. This should be adapted into a formal Standard Operating Procedure (SOP) for your laboratory.

Objective: To safely weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

1. Pre-Handling Preparations:

  • Ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
  • Verify that the chemical fume hood has a current certification and is functioning correctly.
  • Establish a designated work area within the fume hood for handling the compound. This area should be clearly labeled.[8][9]
  • Assemble all necessary equipment and materials (spatula, weigh paper, vial, solvent, pipettes, waste container) within the fume hood before starting.
  • Ensure an appropriate chemical spill kit is readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Put on your lab coat, ensuring it is fully buttoned.
  • Don chemical splash goggles.
  • Put on the first pair of nitrile gloves.
  • Put on the second pair of nitrile gloves over the first pair.

3. Weighing and Solution Preparation (inside the chemical fume hood):

  • Carefully open the container of this compound.
  • Using a clean spatula, carefully weigh the desired amount onto a piece of weigh paper on a tared analytical balance (if the balance cannot be in the hood, use a ventilated balance enclosure).
  • Transfer the weighed solid into a pre-labeled vial.
  • Add the calculated volume of DMSO to the vial to achieve the desired concentration.
  • Securely cap the vial and mix gently until the solid is fully dissolved.

4. Post-Handling Procedures:

  • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) followed by soap and water.
  • Wipe down the designated work area within the fume hood with a suitable decontaminating solution.
  • Dispose of the weigh paper, outer pair of gloves, and any other contaminated disposable items in a designated hazardous waste container.[7]

5. Doffing Personal Protective Equipment (PPE):

  • Remove the outer pair of gloves, turning them inside out as you do so.
  • Remove your lab coat.
  • Remove your chemical splash goggles.
  • Remove the inner pair of gloves.
  • Wash your hands thoroughly with soap and water.[8]

Emergency Plan: Preparedness is Key

In case of skin contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7]

  • Seek immediate medical attention.

In case of eye contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Seek immediate medical attention.

In case of inhalation:

  • Move the individual to fresh air immediately.[7]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.

  • Seek immediate medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[10]

In case of a spill:

  • Evacuate the immediate area.

  • Alert others and your laboratory supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.

  • For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic compounds. Do not attempt to clean up a spill without the proper PPE.

Disposal Plan: Responsible Stewardship

All waste contaminated with this compound, including excess solid, solutions, and contaminated labware, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[7]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Read_SDS Read & Understand SDS Prep_Hood Prepare & Certify Fume Hood Read_SDS->Prep_Hood Don_PPE Don Full PPE (Double Gloves, Goggles, Lab Coat) Prep_Hood->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Emergency Emergency Occurs? (Spill/Exposure) Don_PPE->Emergency Prepare_Solution Prepare Solution Weigh->Prepare_Solution Weigh->Emergency Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Prepare_Solution->Emergency Dispose_Waste Dispose of Contaminated Waste (Hazardous Waste Container) Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Emergency->Decontaminate No (Spill Contained) Execute_EP Execute Emergency Plan (Evacuate, Alert, Decontaminate, Seek Medical Aid) Emergency->Execute_EP Yes

Caption: A workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Methylthiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.